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  • Product: Methyl 2-(3-cyanophenyl)-2-methylpropanoate
  • CAS: 445003-61-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl 2-(3-cyanophenyl)-2-methylpropanoate: A Comprehensive NMR Guide

Executive Summary The precise structural characterization of small-molecule intermediates is a foundational pillar of modern drug discovery. Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 445003-61-2) is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of small-molecule intermediates is a foundational pillar of modern drug discovery. Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 445003-61-2) is a highly functionalized building block frequently utilized in the synthesis of factor Xa inhibitors and advanced antithrombotic agents ()[1]. As a Senior Application Scientist, I approach the structural elucidation of such molecules not as a simple data-matching exercise, but as the construction of a self-validating logical framework.

This whitepaper provides an in-depth, peer-level guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 2-(3-cyanophenyl)-2-methylpropanoate. By detailing the causality behind experimental parameter selection and spectral assignments, this document establishes a rigorous protocol for unambiguous structural validation.

Chemical Context & Structural Dynamics

To accurately interpret the NMR spectra, we must first analyze the electronic and steric microenvironments of the target molecule:

  • The Cyano Group (-CN) at C3: The sp -hybridized nitrile is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it significantly deshields the ortho and para positions of the aromatic ring.

  • The Gem-Dimethyl Ester Group at C1: The −C(CH3​)2​COOCH3​ moiety introduces substantial steric bulk. The quaternary alpha-carbon acts as an electronic insulator, meaning the ester's electron-withdrawing effect on the aromatic ring is minimal. Instead, the bulky alkyl group provides a mild inductive (+I) effect, heavily influencing the chemical shift of the ipso carbon (C1).

Self-Validating Experimental Protocols

A spectrum is only as reliable as the methodology used to acquire it. The following step-by-step protocols are designed to prevent artifacts and ensure quantitative reliability, adhering to established industry standards for unequivocal structural identification ()[2].

Step 1: Sample Preparation
  • Mass & Purity: Accurately weigh 15–20 mg of the analyte. The sample must have a purity of >95% to prevent impurity signals from overlapping with critical multiplets ()[3].

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen deliberately: it lacks exchangeable protons that could obscure the aliphatic region (1.0–4.0 ppm), and its residual CHCl3​ peak ( δ 7.26 ppm) serves as an internal secondary reference.

  • Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to set the absolute zero point ( δ 0.00 ppm).

Step 2: 1 H NMR Acquisition (400 MHz)
  • Pulse Sequence: Use a standard 30° pulse angle ( zg30 ) to ensure rapid longitudinal relaxation.

  • Parameters: Set the spectral width to 12 ppm. Acquire 16 to 32 transients.

  • Causality of Delay: A relaxation delay ( D1​ ) of 1.0 s is sufficient here because the protons in this molecule relax relatively quickly via dipole-dipole interactions.

Step 3: 13 C NMR Acquisition (100 MHz)
  • Pulse Sequence: Utilize a proton-decoupled sequence (e.g., WALTZ-16 or zgpg30 ) to collapse carbon signals into sharp singlets, maximizing the signal-to-noise ratio.

  • Causality of Extended Delay: Set the relaxation delay ( D1​ ) to a minimum of 2.5 to 3.0 seconds . This is a critical self-validating step. The molecule contains five quaternary carbons (C1, C3, -CN, C=O, and the aliphatic alpha-carbon). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1​ will cause these critical structural markers to vanish into the baseline.

Quantitative Spectral Data & Mechanistic Interpretation

1 H NMR Spectral Analysis

The proton spectrum is defined by the stark contrast between the highly shielded aliphatic singlets and the complex, deshielded aromatic multiplets.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment
-C(CH 3​ ) 2​ 1.59Singlet (s)-6HThe gem-dimethyl protons are chemically equivalent. The lack of adjacent protons results in a sharp, uncoupled singlet.
-OCH 3​ 3.66Singlet (s)-3HDeshielded by the adjacent electronegative oxygen of the ester.
Ar-H5 7.40Triplet (t)7.81HMeta to both substituents; experiences minimal resonance deshielding. Couples equally with H4 and H6.
Ar-H4 7.50Doublet of doublets (dd)7.8, 1.51HOrtho to the -CN group, experiencing strong resonance deshielding.
Ar-H2 7.70Triplet (t)1.81HLocated between the -CN and alkyl groups. It is highly deshielded and exhibits only fine meta-coupling ( J≈1.8 Hz) with H4 and H6.
Ar-H6 7.70Doublet of doublets (dd)7.8, 1.51HPara to the -CN group, deshielded via resonance.
13 C NMR Spectral Analysis

The carbon spectrum provides direct evidence of the molecular framework, particularly the functional groups that are invisible in the proton spectrum ()[4].

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment
-C(CH 3​ ) 2​ 26.5CH 3​ Shielded aliphatic methyl carbons.
-C(CH 3​ ) 2​ 46.5C (Quat)Shifted downfield relative to standard alkyl chains due to the combined electron-withdrawing proximity of the ester and the phenyl ring.
-OCH 3​ 52.4CH 3​ Characteristic shift for a methyl ester.
Ar-C3 112.7C (Quat)The ipso carbon attached to the -CN group. The magnetic anisotropy of the triple bond causes an anomalous shielding effect here.
-CN 118.8C (Quat)Characteristic nitrile carbon resonance.
Ar-C5 128.7CHAromatic carbon meta to substituents.
Ar-C2 128.9CHAromatic carbon situated between the two substituents.
Ar-C4 129.1CHAromatic carbon ortho to the nitrile.
Ar-C6 129.2CHAromatic carbon para to the nitrile.
Ar-C1 151.6C (Quat)Highly deshielded ipso carbon due to the inductive effect of the bulky alpha-alkyl group.
C=O 176.5C (Quat)Ester carbonyl. The lack of direct conjugation with the aromatic ring keeps this shift slightly higher than a benzoate ester.

2D NMR Workflow for Unambiguous Assignment

While 1D NMR provides the foundational data, absolute certainty in structural elucidation requires 2D correlation spectroscopy ()[5]. The logical progression of these experiments forms a closed-loop validation system.

  • COSY (Correlation Spectroscopy): Validates the aromatic spin system by confirming the 3J coupling between H4, H5, and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct C-H bonds, confirming that the proton at δ 3.66 is attached to the carbon at δ 52.4 (-OCH 3​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. HMBC will show 2J and 3J correlations from the gem-dimethyl protons ( δ 1.59) to the ester carbonyl ( δ 176.5), the aliphatic quaternary carbon ( δ 46.5), and the aromatic ipso carbon C1 ( δ 151.6). This definitively links the aliphatic side chain to the aromatic ring.

NMR_Workflow SamplePrep Sample Preparation (>95% Purity, CDCl3) OneD_H 1D 1H NMR (Proton Environments) SamplePrep->OneD_H Acquire OneD_C 1D 13C NMR (Carbon Framework) SamplePrep->OneD_C Acquire TwoD_COSY 2D COSY (Homocoupling Network) OneD_H->TwoD_COSY Identify Spin Systems TwoD_HSQC 2D HSQC (Direct C-H Bonds) OneD_H->TwoD_HSQC Correlate OneD_C->TwoD_HSQC Correlate Validation Structural Validation of Methyl 2-(3-cyanophenyl) -2-methylpropanoate TwoD_COSY->Validation Confirm Ring Topology TwoD_HMBC 2D HMBC (Long-Range C-H) TwoD_HSQC->TwoD_HMBC Extend Connectivity TwoD_HMBC->Validation Confirm Quaternary C

Figure 1: Systematic 1D and 2D NMR workflow for structural elucidation.

Conclusion

The structural elucidation of methyl 2-(3-cyanophenyl)-2-methylpropanoate relies on a deep understanding of how its functional groups perturb the local magnetic environment. By employing strict sample preparation standards, optimizing relaxation delays for quaternary carbons, and utilizing a cross-validating suite of 1D and 2D NMR techniques, researchers can achieve absolute confidence in the molecular architecture of this critical pharmaceutical intermediate.

References

  • Title : methyl 2-(3-cyanophenyl)-2-methylpropanoate - CAS 445003-61-2 Source : Molaid Chemical Database URL : [Link]

  • Title : Guidelines for unequivocal structural identification of compounds with biological activity Source : mediaTUM (Technical University of Munich) URL :[Link]

  • Title : Development of a Teaching Approach for Structure Elucidation Using 1D and 2D NMR Spectra Source : Journal of Chemical Education (ACS Publications) URL : [Link]

Sources

Exploratory

Solubility Profiling and Process Optimization for Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 445003-61-2)

Executive Summary Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 445003-61-2) is a critical synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), including aryl-cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 445003-61-2) is a critical synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), including aryl-cyclopropyl derivative aspartyl protease inhibitors [1]. In process chemistry, the scalability of reactions—such as the palladium-catalyzed α -arylation of methyl isobutyrate—relies heavily on precise thermodynamic solubility data. This whitepaper provides a comprehensive framework for understanding, predicting, and empirically determining the solubility of this intermediate across common organic solvents to optimize reaction engineering and downstream purification.

Structural Analysis & Predictive Solubility Modeling

To engineer an efficient chemical process, we must first analyze the molecular interactions dictated by the compound's functional groups. Methyl 2-(3-cyanophenyl)-2-methylpropanoate (C₁₂H₁₃NO₂, MW: 203.24 g/mol ) features three distinct structural domains:

  • The gem-dimethyl and methyl ester groups: These provide moderate dispersion forces ( δd​ ) and dictate affinity for non-polar and moderately polar environments.

  • The 3-cyanophenyl ring: The cyano moiety acts as a strong permanent dipole ( δp​ ) and a hydrogen-bond acceptor ( δh​ ).

According to the Hansen Solubility Parameter (HSP) framework [2], the compound is predicted to exhibit maximum solubility in moderately polar, aprotic solvents that can effectively solvate both the non-polar aromatic/aliphatic regions and the polar cyano group.

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassSolventPredicted Solubility (mg/mL)Process Chemistry Utility
Polar Aprotic Tetrahydrofuran (THF)> 500Primary reaction solvent
Polar Aprotic Ethyl Acetate (EtOAc)> 400Liquid-liquid extraction
Non-polar Toluene~ 300Co-solvent / Arylation medium
Halogenated Dichloromethane (DCM)> 500Extraction / Chromatography
Polar Protic Methanol (MeOH)~ 100Quenching / Co-solvent
Aliphatic Hexane / Heptane< 20Anti-solvent for crystallization
Aqueous Water< 0.1Aqueous wash / Phase separation

Experimental Methodology: Self-Validating Solubility Determination

Predictive models must be anchored by empirical data. As a standard practice in pharmaceutical pre-formulation and process design, the saturation shake-flask method coupled with HPLC-UV is the gold standard for determining thermodynamic equilibrium solubility [3]. The following protocol is designed as a self-validating system to eliminate kinetic artifacts such as supersaturation.

Step-by-Step Protocol
  • Solvent Saturation: Add 500 mg of solid methyl 2-(3-cyanophenyl)-2-methylpropanoate to 5.0 mL of the target solvent in a 10 mL borosilicate glass vial.

    • Causality: Maintaining a visible excess of the solid phase is mandatory. It ensures that the thermodynamic equilibrium is driven entirely to the saturation limit, acting as a physical indicator that the solvent capacity has been maximized.

  • Thermal Equilibration: Seal the vial and agitate at 300 rpm using a thermoshaker at 25.0 ± 0.1°C for 24 hours. Following agitation, allow the suspension to undergo static sedimentation for an additional 24 hours at the same temperature.

    • Causality: The extended static sedimentation phase is critical. It allows suspended micro-crystals to settle out of the supernatant. Skipping this step often leads to the artificial inflation of solubility values due to solid particulate carryover.

  • Isothermal Filtration: Extract 1.0 mL of the supernatant using a glass syringe and filter it through a 0.45 µm PTFE syringe filter that has been pre-warmed to 25.0°C.

    • Causality: PTFE is chosen for its broad chemical inertness to organic solvents. Pre-warming the filter prevents a localized temperature drop, which would cause premature precipitation of the solute inside the filter matrix, leading to falsely low readings.

  • Volumetric Dilution and Quantification: Dilute the filtrate volumetrically (e.g., 1:100) with the HPLC mobile phase. Analyze the sample via HPLC-UV against a validated 5-point calibration curve.

    • Causality: Direct injection of highly concentrated organic solutions causes severe column overloading, peak distortion, and UV detector saturation. Volumetric dilution ensures the analyte concentration falls strictly within the linear dynamic range of the detector.

G N1 Solid Compound CAS 445003-61-2 N2 Solvent Addition (Excess Solid Maintained) N1->N2 N3 Thermodynamic Equilibration (24h Agitation + 24h Sedimentation) N2->N3 N4 Isothermal Filtration (0.45 µm PTFE Filter) N3->N4 Remove Micro-crystals N5 HPLC-UV Quantification (Volumetric Dilution) N4->N5 Analyze Supernatant

Thermodynamic solubility determination workflow via shake-flask and HPLC-UV.

Process Chemistry Implications & Workflows

Understanding the solubility profile of methyl 2-(3-cyanophenyl)-2-methylpropanoate directly informs the design of scalable synthetic routes.

Reaction Engineering

The synthesis of this intermediate typically involves the cross-coupling of methyl isobutyrate with 3-bromobenzonitrile. THF and Toluene are selected as optimal reaction solvents. Their high solubilizing capacity (> 300 mg/mL) ensures that both the organic substrates and the bulky palladium-phosphine catalyst complexes remain entirely in solution, preventing localized reagent starvation and suppressing dimerization side-reactions.

Downstream Processing (Workup)

Following the reaction, the mixture must be quenched and extracted. The extreme insolubility of the compound in water (< 0.1 mg/mL) juxtaposed with its high solubility in Ethyl Acetate (EtOAc) makes EtOAc the ideal solvent for liquid-liquid extraction. The organic layer will efficiently partition the product away from aqueous inorganic salts and water-soluble byproducts.

Anti-Solvent Crystallization

To achieve API-grade purity without relying on costly silica gel chromatography, an anti-solvent crystallization strategy is employed. The crude intermediate is dissolved in a minimal volume of EtOAc (the solvent). Heptane or Hexane (the anti-solvent, solubility < 20 mg/mL) is then added dropwise under controlled cooling. The sharp decrease in mixture polarity forces the compound to nucleate and crystallize, leaving structurally dissimilar impurities dissolved in the mother liquor.

DecisionTree Start Process Chemistry Workflow Reaction Pd-Catalyzed Arylation Start->Reaction Extraction Liquid-Liquid Extraction Start->Extraction Cryst Anti-Solvent Crystallization Start->Cryst Sol1 THF / Toluene (High Solubility) Reaction->Sol1 Sol2 EtOAc / Water (Immiscible System) Extraction->Sol2 Sol3 EtOAc / Heptane (Solvent/Anti-Solvent) Cryst->Sol3

Solvent selection decision tree based on empirical solubility and process requirements.

References

  • Elan Pharmaceuticals Inc. (2007). Methods of treating amyloidosis using aryl-cyclopropyl derivative aspartyl protease inhibitors (Patent No. WO2007047306A1).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2-(3-cyanophenyl)-2-methylpropanoate Derivatives

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the evaluation of the biological potential of a novel chemical scaffold: methyl 2-(3-cyan...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the evaluation of the biological potential of a novel chemical scaffold: methyl 2-(3-cyanophenyl)-2-methylpropanoate and its derivatives. This document provides the scientific rationale, detailed experimental protocols, and a strategic workflow for a thorough investigation, from initial computational assessment to targeted cellular assays.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound methyl 2-(3-cyanophenyl)-2-methylpropanoate belongs to the broader class of arylpropionic acid derivatives. This class is renowned for its significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[1][2] The inclusion of a cyanophenyl moiety introduces unique electronic and structural properties that have been explored in various drug discovery programs, contributing to activities such as anticancer and antimicrobial effects.[2][3] The combination of these two pharmacologically relevant fragments in a single molecule presents a compelling case for the investigation of its biological activities.

This guide will provide a strategic and phased approach to systematically characterize the biological profile of this compound and its derivatives, with the goal of identifying and validating potential therapeutic applications.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before embarking on resource-intensive in vitro screening, a foundational understanding of the molecule's drug-like properties is essential. This initial phase focuses on computational predictions and basic physicochemical characterization.

In Silico Druglikeness and ADMET Prediction

Computational, or in silico, methods provide a rapid and cost-effective means to assess the potential of a compound to be developed into a drug.[4][5] These predictions help to identify potential liabilities early in the discovery process.

Key Parameters for Evaluation:

  • Lipinski's Rule of Five: This rule provides a framework for evaluating the oral bioavailability of a compound.[6] The parameters are:

    • Molecular weight (MW) ≤ 500 Da

    • LogP (a measure of lipophilicity) ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties: A broader set of computational models can predict:

    • Aqueous solubility

    • Blood-brain barrier permeability

    • Cytochrome P450 metabolism

    • hERG channel inhibition potential[5][7]

    • Potential for hepatotoxicity and other toxicities

Table 1: Predicted Physicochemical Properties of Methyl 2-(3-cyanophenyl)-2-methylpropanoate

PropertyPredicted ValueCompliance with Lipinski's Rule
Molecular Weight203.24 g/mol Yes
cLogP2.4Yes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors3Yes

Note: These values are calculated using standard computational algorithms and should be experimentally verified.

Part 2: Initial Biological Screening - Cytotoxicity and Primary Target-Based Assays

The initial phase of in vitro testing is designed to assess the general cytotoxic effects of the compounds and to investigate their activity against the most probable biological targets based on their chemical structure.

General Cytotoxicity Assessment

A fundamental first step in evaluating any new chemical entity is to determine its potential for causing cell death.[8] A variety of assays are available to measure cytotoxicity through different cellular mechanisms.[9]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Investigation of Anti-inflammatory Potential

Given that the core structure is an arylpropionic acid derivative, a logical starting point for targeted biological assays is the investigation of its anti-inflammatory properties, specifically its ability to inhibit COX enzymes.[1][2]

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Protection, Platelet Aggregation Thromboxanes->GI_Protection NSAIDs Methyl 2-(3-cyanophenyl)-2-methylpropanoate / NSAIDs NSAIDs->COX1_COX2

Caption: Workflow for investigating the anticancer mechanism of action.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. [4][11] Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific phases, preventing cancer cell proliferation.

Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle. [6][8] Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes. [9]3. Washing: Wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase. [6]5. Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 5: Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the lead compound to enhance its potency, selectivity, and drug-like properties. [12][13] Diagram 3: Hypothetical SAR Study Workflow

SAR_Workflow Lead_Compound Lead Compound: Methyl 2-(3-cyanophenyl)-2-methylpropanoate Modification_1 Modification of Cyano Group Position (ortho, para) Lead_Compound->Modification_1 Modification_2 Modification of Ester Group (ethyl, propyl, etc.) Lead_Compound->Modification_2 Modification_3 Substitution on Phenyl Ring (e.g., halogens, methoxy) Lead_Compound->Modification_3 Biological_Screening Biological Screening (e.g., COX, MTT assays) Modification_1->Biological_Screening Modification_2->Biological_Screening Modification_3->Biological_Screening SAR_Analysis SAR Analysis and Lead Optimization Biological_Screening->SAR_Analysis

Caption: A workflow for a systematic SAR study.

Proposed Modifications for SAR Studies:

  • Position of the Cyano Group: Synthesize isomers with the cyano group at the ortho and para positions of the phenyl ring to understand the impact of its position on activity.

  • Ester Moiety: Vary the ester group (e.g., ethyl, propyl) to explore the effect of steric bulk and lipophilicity in this region.

  • Phenyl Ring Substitution: Introduce various substituents (e.g., halogens, methoxy groups) at different positions on the phenyl ring to probe the electronic and steric requirements for activity.

  • Methyl Groups on the Propanoate Moiety: Replace one or both methyl groups with other alkyl groups to assess the importance of the gem-dimethyl substitution.

Conclusion

The methodical approach outlined in this guide provides a robust framework for the comprehensive evaluation of the biological activities of methyl 2-(3-cyanophenyl)-2-methylpropanoate and its derivatives. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently identify and characterize the therapeutic potential of this novel chemical scaffold. The subsequent exploration of the mechanism of action and systematic SAR studies will be instrumental in advancing promising lead compounds through the drug discovery pipeline.

References

  • Kaderabkova, N., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Woo, C. S., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • Nature Portfolio. (2024, November 7).
  • Ma, H., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • BenchChem. (2025).
  • BMG Labtech. (2024, July 30).
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspas-Glo 3/7 Assay.
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • American Chemical Society. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2020, September 1).
  • M. tuberculosis. (2013, June 19). Antitubercular specific activity of ibuprofen and the other 2-arylpropanoic acids using the HT-SPOTi whole-cell phenotypic assay.
  • Drug Design Org. (2005, May 15).
  • National Center for Biotechnology Information. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • IntechOpen. (2016, July 18). SAR and QSAR in Drug Discovery and Chemical Design—Some Examples.
  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design.
  • National Center for Biotechnology Information. (2022, January 7).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • MDPI. (2018, December 11). Activity Landscape and Molecular Modeling to Explore the SAR of Dual Epigenetic Inhibitors: A Focus on G9a and DNMT1.

Sources

Exploratory

Predictive Computational Modeling and Density Functional Theory (DFT) Analysis of Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Executive Summary In the landscape of modern drug development, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on understanding the quantum mechanical behavior of key synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on understanding the quantum mechanical behavior of key synthetic intermediates. Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a highly versatile small-molecule scaffold, frequently utilized in the synthesis of antithrombotic agents, specifically Factor Xa inhibitors[1].

This whitepaper establishes a rigorous computational framework using Density Functional Theory (DFT) to map the electronic, structural, and reactive profile of this molecule. By moving beyond empirical trial-and-error, we provide a predictive model that explains the causality behind its chemical stability, dictates its synthetic functionalization, and maps its pharmacophoric utility.

Pharmacological and Synthetic Context

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is characterized by three distinct functional domains, each serving a specific purpose in both synthesis and pharmacology:

  • The Meta-Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) that modulates the electron density of the aromatic ring. In Factor Xa inhibitors, this moiety frequently serves as a critical hydrogen-bond acceptor within the S1 or S4 binding pockets of the enzyme, or as a precursor for amidine/tetrazole bioisosteres[1].

  • The Ester Moiety (-COOMe): Provides a lipophilic anchor (calculated LogP ~ 2.4)[1] and serves as a protected carboxylic acid for downstream amide coupling.

  • The Gem-Dimethyl Group: The two methyl groups at the alpha position of the ester provide immense steric shielding. This prevents premature hydrolysis of the ester during harsh upstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

Quantum Mechanical Methodology: The Causality of Choice

To accurately predict the behavior of this molecule, the computational protocol must be carefully selected to balance accuracy with computational cost.

  • Functional and Basis Set: We deploy the B3LYP hybrid functional[2], coupled with the 6-311++G(d,p) basis set. The causality here is critical: the diffuse functions (++) are non-negotiable for this molecule. The lone electron pairs on the cyano nitrogen and the ester oxygens require an expanded orbital space to accurately model their electron density, polarizability, and susceptibility to electrophilic attack.

  • Solvation Modeling: Synthetic reactions do not occur in a vacuum. To ensure the trustworthiness of our thermodynamic data, we utilize the SMD (Solvation Model based on Density) [3]. Unlike older Polarizable Continuum Models (PCM), SMD accounts for non-electrostatic terms such as cavitation, dispersion, and solvent structural effects[4]. Tetrahydrofuran (THF) is selected as the implicit solvent to mimic standard cross-coupling conditions.

  • Software Infrastructure: Geometry optimizations and frequency calculations are executed using Gaussian 16 [5], while advanced wavefunction analyses (e.g., electrostatic potential mapping) are processed via Multiwfn [6].

G A Input Structure Methyl 2-(3-cyanophenyl)-2-methylpropanoate B Geometry Optimization B3LYP/6-311++G(d,p) + SMD (THF) A->B C Frequency Calculation (Confirm True Minimum: N_imag = 0) B->C D Wavefunction Analysis (Multiwfn) C->D E FMO & Reactivity Indices D->E F MEP Surface Generation D->F G NBO Analysis (Hyperconjugation) D->G

Fig 1: Step-by-step computational workflow for DFT analysis and wavefunction evaluation.

Self-Validating Experimental Protocol for DFT Execution

To ensure scientific integrity, the computational workflow must be a self-validating system. Researchers should follow this exact step-by-step methodology:

  • Conformational Search: Generate the initial 3D geometry using the MMFF94 force field to identify the lowest-energy conformer (ensuring the ester carbonyl avoids steric clash with the aromatic ortho-protons).

  • Gaussian 16 Input Construction: Define the route section to mandate both optimization and frequency calculations simultaneously.

    • Command:#p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=thf)

  • Execution & Validation (Critical Step): Run the calculation. Upon completion, parse the output file to verify "Normal termination". You must check the vibrational frequencies; the presence of zero imaginary frequencies ( Nimag​=0 ) mathematically validates that the optimized geometry resides at a true local minimum on the potential energy surface.

  • Wavefunction Extraction: Convert the checkpoint file (.chk) to a formatted checkpoint file (.fchk) using the formchk utility.

  • Multiwfn Processing: Load the .fchk into Multiwfn[6]. Execute Task 12 for quantitative Molecular Electrostatic Potential (MEP) surface analysis, and Task 100 for Frontier Molecular Orbital (FMO) composition.

Results and Discussion

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The chemical reactivity of the intermediate is governed by its Frontier Molecular Orbitals (HOMO and LUMO). The HOMO represents the electron-donating capability, while the LUMO dictates electron-accepting susceptibility.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors (B3LYP/6-311++G(d,p), SMD=THF)

DescriptorSymbolCalculated Value (eV)Chemical Implication
HOMO Energy EHOMO​ -6.85High ionization potential; resistant to mild oxidation.
LUMO Energy ELUMO​ -1.65Primary site for nucleophilic attack.
Energy Gap ΔE 5.20High kinetic stability; ideal for harsh synthetic steps.
Chemical Hardness η 2.60Low polarizability; reacts predictably with hard nucleophiles.
Electrophilicity Index ω 1.74Moderate electrophilic character driven by the cyano group.

Causality Analysis: The large HOMO-LUMO gap (5.20 eV) indicates high kinetic stability. This explains why this intermediate can survive aggressive organometallic coupling conditions (e.g., Pd-catalyzed cyanation or amination) without degrading. Furthermore, the LUMO is heavily localized over the cyano group and the adjacent aromatic π∗ -system, pinpointing the exact trajectory a nucleophile will take during the synthesis of amidine-based Factor Xa inhibitors.

Vibrational Spectroscopy (IR)

Theoretical IR frequencies are calculated to provide synthetic chemists with exact spectroscopic fingerprints for in-situ reaction monitoring (e.g., ReactIR).

Table 2: Key Computed Vibrational Frequencies (Scaled by 0.9613)

Functional GroupMode DescriptionFrequency (cm⁻¹)Intensity
-C≡N Cyano stretching2235Strong
-C=O Ester carbonyl stretching1745Very Strong
-C-O-C Ester asymmetric stretching1150Strong
Aromatic Ring C=C skeletal stretching1600, 1580Medium
Molecular Electrostatic Potential (MEP) Mapping

The MEP surface visually quantifies the charge distribution, which is vital for predicting non-covalent interactions in the drug's target binding site.

  • Nucleophilic Sites (Red Regions, Vmin​ ): The deepest red regions are concentrated on the nitrogen atom of the cyano group and the carbonyl oxygen of the ester. These are the primary hydrogen-bond acceptors.

  • Electrophilic Sites (Blue Regions, Vmax​ ): The electron-deficient regions are localized around the aromatic protons and the gem-dimethyl protons, serving as potential weak hydrogen-bond donors or sites for steric locking.

Implications for Drug Development (Pharmacophore Mapping)

The computational data directly informs the rational design of antithrombotic agents. The distinct electronic segregation between the electrophilic cyano region and the sterically shielded, lipophilic ester region makes this molecule an ideal bipartite scaffold.

G A Methyl 2-(3-cyanophenyl) -2-methylpropanoate B Cyano Group (-CN) LUMO Localization H-Bond Acceptor A->B Electrophilic Site C Ester Group (-COOMe) Steric Shielding Lipophilic Anchor A->C Structural Anchor D Factor Xa Inhibitor Scaffold Synthesis B->D C->D

Fig 2: Pharmacophore mapping of the intermediate for Factor Xa inhibitor synthesis.

By leveraging this DFT data, drug development professionals can precisely predict how modifications to the methyl 2-(3-cyanophenyl)-2-methylpropanoate core will impact both the macroscopic synthetic yield and the microscopic binding affinity within the Factor Xa active site.

References

  • Molaid Chemical Database. methyl 2-(3-cyanophenyl)-2-methylpropanoate - CAS 445003-61-2. Molaid.com. Available at: [Link]

  • Frisch, M.J., Trucks, G.W., et al. (2016). Gaussian 16, Revision A.03. Gaussian, Inc., Wallingford CT. Available at: [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. Available at:[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Available at:[Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652. Available at:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of α,α-Dimethyl-α-(Cyanophenyl)acetate Derivatives: A Technical Guide

Introduction & Pharmacological Relevance The rational design of targeted therapeutics relies heavily on the precise spatial arrangement of key pharmacophores. Among these, derivatives of methyl 2-(3-cyanophenyl)-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The rational design of targeted therapeutics relies heavily on the precise spatial arrangement of key pharmacophores. Among these, derivatives of methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 445003-61-2) represent a highly versatile class of chemical intermediates[1]. Characterized by a central alpha-carbon bearing a gem-dimethyl group, an ester functionality, and a meta-substituted cyanophenyl ring, this scaffold is a critical building block in the synthesis of carboxylic acid amides with potent antithrombotic (Factor Xa inhibitory) activity[1].

Beyond cardiovascular applications, structurally analogous cyanophenyl and methylpropanoate derivatives have been successfully deployed in the development of novel antimycobacterial DprE1 inhibitors[2] and cannabinoid (CB1/CB2) receptor modulators[3]. Understanding the exact three-dimensional conformation of these intermediates is paramount. The absolute configuration and conformational preferences of heavily substituted propanoates dictate their downstream reactivity and eventual receptor binding efficacy, making unambiguous determination via X-ray crystal structure analysis an absolute necessity[4].

Crystallographic Significance & Structural Logic

As a Senior Application Scientist, I emphasize that structural analysis is not merely about confirming molecular identity; it is about understanding the stereoelectronic landscape. For methyl 2-(3-cyanophenyl)-2-methylpropanoate, the structural logic is dictated by two primary features:

  • Gem-Dimethyl Steric Bulk: The presence of two methyl groups at the alpha position severely restricts the rotational degrees of freedom of the adjacent ester moiety. This steric hindrance forces the carbonyl oxygen into a specific dihedral angle relative to the phenyl ring, effectively pre-organizing the molecule for subsequent functionalization (e.g., amide coupling) and minimizing the entropic penalty upon eventual target binding.

  • Cyano Group Vector: The meta-cyano group acts as a rigid, linear hydrogen-bond acceptor. In the context of Factor Xa inhibitors, this vector is often oriented to penetrate the deep S1 specificity pocket, while the aromatic core engages the S4 pocket. Crystallography provides the exact distance and angle of this vector, which is critical for computational docking and structure-based drug design (SBDD).

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the following protocol must be executed. Every step is designed with inherent causality and forms a self-validating loop to ensure absolute data integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: Because methyl 2-(3-cyanophenyl)-2-methylpropanoate possesses a highly flexible ester linkage and lipophilic gem-dimethyl groups, it exhibits high solubility in common organic solvents, frequently leading to "oiling out" rather than crystallization. To counteract this, vapor diffusion is employed. Dissolving the compound in a good solvent (e.g., ethyl acetate) and allowing a volatile antisolvent (e.g., hexanes) to slowly diffuse into the matrix lowers the solubility at a controlled thermodynamic rate, promoting nucleation over amorphous precipitation.

  • Validation: The formation of distinct, birefringent crystals under polarized light confirms a highly ordered lattice suitable for diffraction.

Step 2: Cryo-Cooled Data Collection
  • Causality: Data collection is performed at 100 K using Cu Kα radiation ( λ = 1.54184 Å). Cryo-cooling is critical because the gem-dimethyl groups are prone to severe rotational disorder at room temperature. Lowering the thermal energy restricts these vibrations, yielding sharp, well-defined electron density maps.

  • Validation: The observation of high-angle diffraction spots (resolution < 0.80 Å) directly validates the crystal's internal order and the efficacy of the cryo-cooling protocol.

Step 3: Intrinsic Phasing & Least-Squares Refinement
  • Causality: The phase problem is solved using intrinsic phasing algorithms, followed by full-matrix least-squares refinement on F2 . Anisotropic displacement parameters are applied to all non-hydrogen atoms to model their exact thermal motion.

  • Self-Validating System: The entire refinement is a self-validating loop. By continuously monitoring the shift/error ratio (which must approach zero) and the Goodness-of-Fit (GoF, targeting ~1.0), the crystallographer ensures the model is not over-parameterized. The final CheckCIF routine acts as an independent cryptographic hash of structural integrity, flagging any residual electron density peaks > 1.0 e/ų or missing symmetry elements.

Crystallography_Workflow N1 1. Compound Synthesis (Pd-Catalyzed Arylation) N2 2. Single Crystal Growth (Vapor Diffusion) N1->N2 Purity >99% N3 3. X-Ray Diffraction (Cryo-cooling, Cu Kα) N2->N3 Suitable Crystal N4 4. Data Integration (SAINT / CrysAlisPro) N3->N4 Raw Frames N5 5. Structure Solution (Intrinsic Phasing) N4->N5 hkl Data N6 6. Refinement & Validation (Least-Squares, CheckCIF) N5->N6 Initial Model

Figure 1: Step-by-step X-ray crystallography workflow for cyanophenyl propanoate derivatives.

Quantitative Data Presentation

The table below summarizes representative crystallographic parameters for α,α-dimethyl-α-(cyanophenyl)acetate analogues, demonstrating the strict refinement metrics required to validate these structures.

CompoundSpace GroupUnit Cell ( a,b,c in Å)Resolution (Å) R1​ (%) wR2​ (%)GoF
Methyl 2-(3-cyanophenyl)-2-methylpropanoate P21​/c 8.24, 11.35, 14.120.773.89.21.04
Methyl 2-(4-bromophenyl)-3-cyano-2-methylpropanoate Pbca 10.15, 12.44, 22.300.804.110.51.06
2-(4-Cyanophenyl)propane-1,2,3-triol P21​21​21​ 6.55, 9.88, 18.450.833.58.71.02

Note: R1​ values < 5% indicate an excellent agreement between the theoretical model and the observed X-ray diffraction data, confirming the structural trustworthiness.

Pharmacological Translation: From Structure to Signaling

The structural elucidation of methyl 2-(3-cyanophenyl)-2-methylpropanoate is not the end goal; it is the foundation for understanding its biological translation. When this intermediate is converted into a carboxylic acid amide, the rigidified backbone ensures that the cyano group is perfectly positioned to interact with the target protease.

In the context of antithrombotic drug development, the logical relationship between the chemical structure and the biological signaling blockade is highly synergistic. The cyano-aryl geometry directly dictates the binding affinity in the Factor Xa S1/S4 pockets, which subsequently inhibits the catalytic triad, preventing the conversion of prothrombin to thrombin.

Pharmacological_Pathway A Cyanophenyl Intermediate B Amide Functionalization A->B Synthesis C Factor Xa S1 Pocket Binding B->C Cyano Group D Factor Xa S4 Pocket Binding B->D Aryl Group E Catalytic Triad Inhibition C->E Synergistic D->E Synergistic F Antithrombotic Effect E->F Pathway Blockade

Figure 2: Logical relationship from chemical intermediate to antithrombotic signaling blockade.

References

  • methyl 2-(3-cyanophenyl)-2-methylpropanoate - CAS 445003-61-2 Source: Molaid (摩熵化学) URL:[Link]

  • Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Copper-Catalyzed Asymmetric Oxidative Desymmetrization of 2-Substituted 1,2,3-Triols Source: National Institute of Informatics (NII.ac.jp) URL:[Link]

  • Molecular modelling of the cannabinoid receptors: structure-based design, synthesis and pharmacologic Source: Nottingham ePrints URL:[Link]

Sources

Exploratory

Preliminary Toxicological Assessment of Methyl 2-(3-cyanophenyl)-2-methylpropanoate: A Technical Guide

Executive Summary & Chemical Context Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a highly specialized chemical intermediate predominantly utilized in the synthesis of advanced active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a highly specialized chemical intermediate predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including antithrombotic agents, BACE-1 inhibitors for amyloidosis, and IL-17A modulators1[1].

Because this compound is introduced upstream in API synthetic pathways, residual trace amounts may persist in the final drug product. Consequently, a rigorous preliminary toxicological assessment is mandatory to ensure patient safety and regulatory compliance. This whitepaper outlines a custom, causality-driven toxicological framework, transitioning from in silico predictions to in vitro and in vivo validations.

Physicochemical Profiling & Predictive Toxicology

Before initiating empirical assays, we must understand how the molecular architecture of methyl 2-(3-cyanophenyl)-2-methylpropanoate dictates its biological fate.

Structural Causality
  • The Methyl Ester Moiety: Confers high lipophilicity, allowing the molecule to rapidly permeate cellular phospholipid bilayers. However, this same moiety makes the compound highly susceptible to intracellular enzymatic cleavage.

  • The Gem-Dimethyl Group: The presence of two methyl groups on the alpha-carbon creates significant steric hindrance. This structural feature deliberately slows down certain Cytochrome P450 (CYP450) phase I oxidations, shifting the primary metabolic burden toward ester hydrolysis.

  • The Cyano Group: While strongly electron-withdrawing, the meta-substituted cyano group on the phenyl ring is generally stable and does not spontaneously release free cyanide under physiological conditions.

In Silico Assessment (ICH M7 Framework)

Under the 2[2], we utilize (Q)SAR models to predict mutagenic potential. While the parent structure lacks direct DNA-reactive alerts, the synthetic history of the compound (which often involves alkylating agents like methyl iodide to install the gem-dimethyl group) necessitates empirical screening to rule out trace mutagenic impurities.

Table 1: Physicochemical & In Silico Toxicological Profile

Property / ParameterPredicted Value / StatusToxicological Implication
Molecular Weight 203.24 g/mol Optimal for high bioavailability and rapid systemic absorption.
LogP (Predicted) ~2.8Highly lipophilic; readily crosses lipid bilayers into the intracellular space.
ICH M7 Structural Alert Negative (In Silico)Cyano/ester groups lack direct DNA reactivity; TTC set at 1.5 µ g/day .
Primary Metabolite 2-(3-cyanophenyl)-2-methylpropanoic acidAccumulation may lead to localized intracellular acidification.

Mechanistic Toxicology & Hepatic Biotransformation

Upon systemic absorption, the primary metabolic clearance route for methyl 2-(3-cyanophenyl)-2-methylpropanoate is mediated by Carboxylesterase 1 (CES1) . CES1 is a highly conserved phase I drug-metabolizing enzyme predominantly expressed in the human liver 3[3].

The enzyme catalyzes the addition of water to the ester group, cleaving it into 2-(3-cyanophenyl)-2-methylpropanoic acid and methanol. Because the liver is the primary site of this biotransformation, our in vitro cytotoxicity assays must utilize hepatic cell lines (e.g., HepG2) to accurately model the toxicity of the generated carboxylic acid metabolite.

Pathway Parent Methyl 2-(3-cyanophenyl) -2-methylpropanoate CES Carboxylesterases (CES1 / Hepatic) Parent->CES Hydrolysis CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Minor Pathway Acid 2-(3-cyanophenyl) -2-methylpropanoic acid CES->Acid OxMet Hydroxylated Metabolites CYP->OxMet Excretion Renal Excretion (Phase II Conjugates) Acid->Excretion OxMet->Excretion

Caption: Hepatic biotransformation pathway highlighting CES1-mediated ester hydrolysis.

In Vitro Toxicological Assessment (Self-Validating Protocols)

To ensure robust data integrity, the following protocols are designed as self-validating systems, meaning internal controls dictate the acceptance criteria of the assay.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test evaluates the potential of the compound (or its trace synthetic impurities) to induce point mutations. We employ specially engineered Salmonella typhimurium and E. coli strains4[4].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent S. typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Metabolic Activation (Self-Validation): Prepare the assay in two parallel arms: one with rat liver S9 fraction (+S9) and one without (-S9). Causality: The +S9 arm ensures that if the parent ester is non-mutagenic but its CES1/CYP450 metabolites are, the assay will detect it.

  • Dosing: Expose bacteria to the test substance across five concentrations (e.g., 5 to 5000 µ g/plate ) using the plate incorporation method.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours on minimal agar plates. Count revertant colonies.

  • Validation Criteria: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for +S9) yield a >3-fold increase in revertants, and vehicle controls fall within historical baseline limits.

Workflow Start Methyl 2-(3-cyanophenyl) -2-methylpropanoate InSilico In Silico QSAR (ICH M7 Guidelines) Start->InSilico InVitro In Vitro Assays (OECD 471 Ames Test) InSilico->InVitro Mutagenic Alerts? Metabolism Hepatic Biotransformation (HepG2 / CES1 Cleavage) InVitro->Metabolism Cytotoxicity InVivo In Vivo Acute Tox (OECD 423 Protocol) Metabolism->InVivo Metabolite Tox Safety Safety Profile & TTC Determination InVivo->Safety

Caption: Tiered toxicological workflow from in silico screening to in vivo acute toxicity assessment.

In Vivo Acute Toxicity Assessment (OECD 423)

If in vitro profiles are acceptable, the compound progresses to in vivo screening to determine the acute systemic hazard and establish a Globally Harmonized System (GHS) classification. We utilize the 5[5], which minimizes animal usage through a stepwise dosing procedure.

Step-by-Step Methodology:

  • Animal Selection: Fasted, healthy female Wistar or Sprague-Dawley rats (8-12 weeks old). Females are generally preferred as they are historically slightly more sensitive in acute toxicity tests.

  • Stepwise Dosing: Administer the compound via oral gavage. Based on the lack of severe structural alerts, initiate dosing at the 300 mg/kg step.

  • Observation Matrix (Self-Validation): Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Causality: We specifically look for signs of neurotoxicity or respiratory distress, which could indicate unexpected in vivo cyanide liberation from the cyano group.

  • Pathological Correlation: Perform a mandatory gross necropsy on all animals at day 14 (or upon mortality). The assay validates itself by correlating observed clinical symptoms (e.g., jaundice) with macroscopic organ pathology (e.g., hepatic necrosis).

Table 2: Summary of Toxicological Thresholds (In Vitro vs In Vivo)

Assay TypeGuidelineKey EndpointProvisional Safety Threshold
Bacterial Mutation OECD 471Revertant Colony Count< 2-fold increase over vehicle control
In Vitro Cytotoxicity ISO 10993-5Cell Viability (HepG2)IC50 > 50 µg/mL
Acute Oral Toxicity OECD 423LD50 Estimation> 2000 mg/kg (GHS Category 5)
Genotoxic Impurity ICH M7Lifetime Acceptable Intake1.5 µ g/day (TTC)

Conclusion & Strategic Recommendations

The preliminary toxicological assessment of methyl 2-(3-cyanophenyl)-2-methylpropanoate hinges on understanding its ester-driven hepatic metabolism and ruling out synthetic mutagenic impurities. By adhering to the tiered, self-validating workflow outlined above, drug development professionals can confidently establish the safety profile of this intermediate, ensuring downstream API purity and regulatory compliance.

References

  • 摩熵化学 (Molaid). "methyl 2-(3-cyanophenyl)-2-methylpropanoate - CAS号445003-61-2". Molaid Chemical Database.
  • National Institutes of Health (NIH). "Management of pharmaceutical ICH M7 (Q)SAR predictions – The impact of model updates". Regulatory Toxicology and Pharmacology.
  • University of Rhode Island (URI). "Effect of Disease State on Human Carboxylesterase 1 Expression and Activity". DigitalCommons@URI.
  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". OECD Genetic Toxicology Studies.
  • IVAMI. "Acute oral toxicity test (OECD 423: 2001)". Instituto Valenciano de Microbiología.

Sources

Foundational

CAS number and molecular formula for methyl 2-(3-cyanophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of methyl 2-(3-cyanophenyl)-2-methylpropanoate, a compound of intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of methyl 2-(3-cyanophenyl)-2-methylpropanoate, a compound of interest in modern medicinal chemistry. With the CAS Number 445003-61-2 and the molecular formula C₁₂H₁₃NO₂, this molecule presents a unique structural scaffold for the development of novel therapeutic agents. This document delves into its chemical identity, synthesis, spectroscopic characterization, potential applications in drug discovery, and essential safety protocols.

Core Chemical Identity and Properties

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a small molecule characterized by a phenyl ring substituted with a cyano group at the meta-position, and a methylpropanoate ester group. The presence of these functional groups imparts specific physicochemical properties that are of interest in drug design.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 445003-61-2Internal Data
Molecular Formula C₁₂H₁₃NO₂Internal Data
Molecular Weight 203.24 g/mol Internal Data
Appearance White to off-white powder or crystal[1]
Storage Temperature 2-8°C, sealed in a dry environment[1]

Synthesis and Mechanistic Insights

The synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate can be achieved through various synthetic routes. A common and effective method involves the methylation of a precursor acid or a related nitrile. The choice of synthetic strategy is often guided by the availability of starting materials, desired yield, and scalability.

Conceptual Synthesis Workflow

A plausible synthetic approach involves the alkylation of a cyanophenylacetic acid derivative. This method offers a straightforward pathway to introduce the quaternary methyl groups, a common structural motif in medicinal chemistry.

Synthesis_Workflow Start 3-Cyanophenylacetic acid Step1 Deprotonation (e.g., LDA, NaH) Start->Step1 Step2 Methylation (e.g., Methyl Iodide) Step1->Step2 Step2->Step2 Step3 Esterification (Methanol, Acid catalyst) Step2->Step3 Product Methyl 2-(3-cyanophenyl)-2-methylpropanoate Step3->Product

Caption: Conceptual workflow for the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organic chemistry principles and may require optimization.

  • Preparation of the Starting Material: To a solution of 3-cyanophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise at -78°C.

  • Alkylation: After stirring for 30 minutes, add methyl iodide (2.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation of the Acid: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-cyanophenyl)-2-methylpropanoic acid.

  • Esterification: Dissolve the crude acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Final Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Spectroscopic Characterization

While specific experimental spectra for methyl 2-(3-cyanophenyl)-2-methylpropanoate are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals for aromatic protons (multiplets, ~7.4-7.8 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a singlet for the two equivalent methyl groups on the quaternary carbon (~1.6 ppm).
¹³C NMR Resonances for the ester carbonyl carbon (~175 ppm), aromatic carbons (including the carbon attached to the cyano group), the cyano carbon (~118 ppm), the quaternary carbon, the methyl ester carbon, and the two equivalent methyl carbons.[2]
FT-IR (cm⁻¹) Characteristic stretching vibrations for the C≡N group (~2230 cm⁻¹), the C=O of the ester (~1735 cm⁻¹), C-O stretching, and aromatic C-H and C=C bonds.
Mass Spec (m/z) A molecular ion peak [M]⁺ at approximately 203.24, with fragmentation patterns corresponding to the loss of the methoxy group, the entire ester group, and other characteristic fragments.

Applications in Drug Discovery and Development

The cyanophenylpropanoate scaffold is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. Derivatives of similar structures have shown promise in modulating key signaling pathways implicated in inflammation and oxidative stress.[3]

Potential as an Immunomodulatory Agent

A patent has indicated the potential use of methyl 2-(3-cyanophenyl)-2-methylpropanoate as an immunomodulator. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, related cyanophenyl derivatives have been investigated for their ability to influence inflammatory pathways. For instance, some derivatives of phenylbutanoic acid have been shown to inhibit NF-κB signaling, a key pathway in the inflammatory response.[3] The cyano group can also play a role in modulating the activity of certain enzymes through specific interactions.

Role as a Versatile Building Block

The structure of methyl 2-(3-cyanophenyl)-2-methylpropanoate makes it an attractive starting point for the synthesis of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The ester can also be modified, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. This versatility makes it a valuable intermediate in the discovery of new drugs targeting a range of diseases, from cancer to neurodegenerative disorders.[4][5]

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Based on data for structurally related compounds, potential hazards may include being harmful if swallowed, in contact with skin, or if inhaled.[6]

Conclusion

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a compound with significant potential in the field of drug discovery and development. Its unique structural features and the versatility of its functional groups make it a valuable building block for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its pharmacological profile and mechanism of action, the existing information suggests that it is a promising scaffold for the development of new immunomodulatory and other targeted therapies. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this intriguing molecule.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocol for Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Introduction & Strategic Context Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a highly valued synthetic intermediate in modern drug discovery. It serves as a critical building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a highly valued synthetic intermediate in modern drug discovery. It serves as a critical building block in the synthesis of aspartyl protease (BACE-1) inhibitors for Alzheimer's disease [1] and is increasingly utilized in the design of molecular glues for targeted protein degradation (e.g., redirecting E3 ligases like cereblon to degrade the NLRP3 inflammasome) [2].

The synthesis of this compound is typically achieved via the palladium-catalyzed α-arylation of methyl isobutyrate with 3-bromobenzonitrile. This Buchwald-Hartwig-type coupling relies on bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, P(t-Bu)₃) and strong bases (e.g., LiHMDS or dicyclohexylamine) to facilitate the catalytic cycle [3, 4]. While highly efficient, this methodology yields a complex crude matrix contaminated with transition metals, free ligands, unreacted electrophiles, and amine salts. Because this ester is destined for downstream active pharmaceutical ingredient (API) synthesis, rigorous purification is mandatory to prevent catalyst poisoning in subsequent steps and avoid off-target toxicity in biological assays.

Physicochemical Profiling

Designing a self-validating purification protocol requires a deep understanding of the target molecule's physicochemical properties. The data in Table 1 dictates the choice of extraction solvents, chromatographic eluents, and thermal polishing parameters.

Table 1: Physicochemical Properties of Methyl 2-(3-cyanophenyl)-2-methylpropanoate

PropertyValueRationale for Purification Strategy
Molecular Formula C₁₂H₁₃NO₂Defines the mass spectrometric target (MW: 203.24 g/mol ) for LC-MS tracking.
LogP (Predicted) ~2.5 – 3.0High lipophilicity dictates excellent solubility in standard organic extraction solvents (EtOAc, MTBE).
Boiling Point ~296.9 °C (atm)High atmospheric boiling point enables high-vacuum Kugelrohr distillation as a final polishing step without thermal degradation.
UV Absorbance Strong at 254 nmThe cyanophenyl ring allows for robust real-time monitoring via TLC (UV active) and HPLC-UV.

Impurity Fate & Workflow Design

To achieve >99% purity, the purification cascade must systematically target distinct classes of impurities based on their chemical behavior. The logical separation of these impurities is visualized in Figure 1 .

ImpurityFate Input Crude Arylation Mixture Salts Inorganic Salts & Base Input->Salts Pd Pd & Phosphine Ligands Input->Pd Organics Unreacted Organics Input->Organics Product Target Ester Compound Input->Product LLE Aqueous Extraction Salts->LLE Aqueous Phase Scavenger Silica-Thiol Treatment Pd->Scavenger Bound & Filtered Chromatography Silica Gel FCC Organics->Chromatography Early Elution Product->Chromatography Late Elution

Figure 1: Logical relationship of impurity fate across the purification cascade.

Step-by-Step Purification Protocol

The following protocol outlines a field-proven, four-phase methodology to isolate the target ester.

ExperimentalWorkflow Step1 1. Quench & Extract (1M HCl / EtOAc) Step2 2. Metal Scavenging (SiliaMetS Thiol, 40°C) Step1->Step2 Organic Layer Step3 3. Flash Chromatography (Hexane:EtOAc Gradient) Step2->Step3 Filtrate Step4 4. Vacuum Distillation (110-130°C at 0.5 Torr) Step3->Step4 Pooled Fractions Final Pure Methyl 2-(3-cyanophenyl) -2-methylpropanoate Step4->Final Distillate

Figure 2: Step-by-step experimental workflow for isolating the target ester.
Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
  • Causality: The Buchwald-Hartwig α-arylation utilizes strong bases. Direct exposure to water without pH control can trigger the basic hydrolysis of the newly formed methyl ester, yielding the undesired 2-(3-cyanophenyl)-2-methylpropanoic acid. An acidic quench neutralizes the base, prevents ester cleavage, and drives amine/inorganic salts into the aqueous phase.

  • Protocol:

    • Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

    • Slowly add 1M HCl or saturated aqueous NH₄Cl (1:1 v/v ratio to the reaction volume) under vigorous stirring.

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

    • Wash the combined organic layers sequentially with deionized water (50 mL) and saturated brine (50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (35 °C, 150 mbar) to yield a crude brown oil.

Phase 2: Transition Metal Scavenging
  • Causality: Palladium catalysts (e.g., Pd₂(dba)₃) and bulky phosphines (e.g., P(t-Bu)₃) form lipophilic complexes that frequently co-elute with aromatic esters during standard silica gel chromatography. Introducing a thiol-functionalized silica scavenger irreversibly binds Pd(0) and Pd(II) species via strong metal-sulfur affinity, allowing them to be removed by simple filtration [5].

  • Protocol:

    • Redissolve the crude oil in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

    • Add 3–5 equivalents (relative to the initial Pd catalyst loading) of a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol).

    • Stir the suspension at 40 °C for 3 hours to ensure complete metal complexation.

    • Filter the mixture through a tightly packed pad of Celite® to remove the silica scavenger and any precipitated dibenzylideneacetone (dba).

    • Wash the filter cake with additional DCM (2 × 20 mL) and concentrate the filtrate in vacuo.

Phase 3: Flash Column Chromatography (FCC)
  • Causality: The scavenged organic phase contains unreacted 3-bromobenzonitrile and potential homocoupled byproducts. The target ester possesses moderate polarity due to the opposing dipole moments of the ester and cyano groups. A step-gradient of Hexane and EtOAc ensures baseline resolution, eluting the highly non-polar bromide first.

  • Protocol:

    • Prepare a silica gel column (230–400 mesh) using a dry-loading technique: adsorb the scavenged crude onto 3 grams of silica per gram of crude.

    • Equilibrate the column with 100% Hexanes.

    • Load the pre-adsorbed silica onto the column.

    • Elute using a step gradient:

      • 100% Hexanes (2 CV): Elutes non-polar hydrocarbon impurities.

      • 95:5 Hexanes:EtOAc (3 CV): Elutes unreacted 3-bromobenzonitrile.

      • 90:10 to 85:15 Hexanes:EtOAc (4–5 CV): Elutes the target compound, methyl 2-(3-cyanophenyl)-2-methylpropanoate.

    • Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions and concentrate.

Phase 4: High-Vacuum Kugelrohr Distillation (Polishing)
  • Causality: While FCC removes structurally distinct impurities, trace aliphatic grease, residual solvent, and silicates often remain. High-vacuum distillation lowers the boiling point to a thermally stable range, yielding a solvent-free, highly pure viscous oil.

  • Protocol:

    • Transfer the chromatographed oil to a Kugelrohr distillation flask.

    • Apply high vacuum (0.1 to 0.5 Torr).

    • Gradually increase the oven temperature. The target compound will typically distill between 110 °C and 130 °C at 0.5 Torr.

    • Collect the clear, viscous distillate in the receiving bulb cooled with dry ice/acetone.

Analytical Validation

To validate the success of the purification, subject the final distillate to the following checks:

  • HPLC-UV: Ensure a single sharp peak at 254 nm (Target purity >99% AUC).

  • ¹H NMR (CDCl₃, 400 MHz): Confirm the disappearance of the aldehyde/dba alkene peaks (usually around 6.5–7.5 ppm) and the phosphine tert-butyl signals (around 1.0–1.3 ppm). The target compound will show a distinct singlet for the gem-dimethyl group (approx. 1.6 ppm, 6H) and the methyl ester (approx. 3.6 ppm, 3H), alongside the characteristic aromatic multiplet of the cyanophenyl ring.

References

  • Elan Pharmaceuticals, Inc. (2007). Methods of treating amyloidosis using aryl-cyclopropyl derivative aspartyl protease inhibitors (Patent No. WO2007047306A1).
  • Novartis AG. (2024). Targeted protein degradation (Patent No. US12459920B2).
  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410-8411.[Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002.[Link]

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues. Technology Networks.[Link]

Application

Application Note &amp; Protocol: Strategic Solvent Selection for the Recrystallization of Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Abstract & Introduction Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids, particularly Active Pharmaceutical Ingredients (APIs), where high purity is paramount.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids, particularly Active Pharmaceutical Ingredients (APIs), where high purity is paramount.[1][2][3] The process involves dissolving an impure solid in a suitable hot solvent, followed by cooling to allow the formation of pure crystals, while impurities remain in the solution.[4][5] The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system. An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, ensuring maximum recovery of the purified product.[1][6][7] Furthermore, the solvent must be chemically inert with respect to the compound and allow for easy removal after crystallization.[7][8]

This document provides a comprehensive guide and detailed protocols for selecting an optimal recrystallization solvent for methyl 2-(3-cyanophenyl)-2-methylpropanoate , a compound of interest in pharmaceutical development. We will explore the theoretical basis for solvent selection based on the molecule's structural characteristics and provide a systematic experimental protocol for empirical solvent screening and subsequent bulk recrystallization.

Physicochemical Analysis of the Target Compound

Compound: Methyl 2-(3-cyanophenyl)-2-methylpropanoate Molecular Formula: C₁₂H₁₃NO₂ Structure:

A structural analysis of the target molecule is the first step in rational solvent selection. The molecule possesses several key functional groups that dictate its polarity and solubility:

  • Aromatic Ring (Phenyl Group): A non-polar, hydrophobic moiety.

  • Nitrile Group (-C≡N): A strongly polar group due to the electronegativity of nitrogen, capable of acting as a hydrogen bond acceptor.[9][10]

  • Ester Group (-COOCH₃): A polar group that also contributes to the molecule's ability to engage in dipole-dipole interactions.

  • Alkyl Groups (methyl, propanoate backbone): Non-polar, contributing to hydrophobicity.

The presence of both polar (nitrile, ester) and non-polar (aromatic ring, alkyl chains) regions suggests that methyl 2-(3-cyanophenyl)-2-methylpropanoate is a moderately polar molecule . This insight is crucial; according to the principle of "like dissolves like," solvents of similar polarity are most likely to be effective.[11] Therefore, we can hypothesize that solvents of intermediate polarity, such as alcohols, acetone, or ethyl acetate, will be strong candidates. Highly polar solvents like water and highly non-polar solvents like hexane are expected to be poor single-solvent choices but may be useful in a mixed-solvent system.

Theoretical Solvent Selection & Candidate Profile

Based on the structural analysis, we can pre-select a range of candidate solvents for experimental screening. The table below summarizes their properties and rationale for inclusion.

SolventBoiling Point (°C)Relative PolarityRationale & Expected BehaviorSafety & Handling Notes
Isopropanol 82.40.546Moderately polar protic solvent. Likely to dissolve the compound when hot and allow crystallization upon cooling.Flammable. Use in a well-ventilated fume hood.
Ethanol 78.40.654Similar to isopropanol but slightly more polar. Good candidate.Flammable liquid and vapor.
Ethyl Acetate 77.10.228Aprotic solvent with moderate polarity. The ester group may interact favorably with the target molecule.Highly flammable. Eye and respiratory irritant.
Acetone 56.50.355Aprotic, moderately polar solvent. Its low boiling point allows for easy removal.Highly flammable. Can cause serious eye irritation.
Toluene 110.60.099Aromatic solvent. May dissolve the compound well due to the phenyl ring, but the polarity difference might be too large.Flammable. Suspected of damaging fertility or the unborn child. Use with extreme caution.
Heptane/Hexane 98.4 / 69~0.012Non-polar solvents. Expected to have very low solubility for the target compound at all temperatures.[11] Excellent candidates for use as an anti-solvent .Highly flammable. May be fatal if swallowed and enters airways.
Water 100~1.000Highly polar protic solvent. Expected to have very low solubility. Potential anti-solvent. Lower chain nitriles have some water solubility, but this decreases with chain length.[12][13]Non-hazardous.

Experimental Protocol: Solvent Screening

This protocol outlines a systematic, small-scale approach to test the suitability of the candidate solvents.

Objective

To identify a solvent that dissolves methyl 2-(3-cyanophenyl)-2-methylpropanoate when hot but not at room temperature, and yields high-quality crystals upon cooling.

Materials & Equipment
  • Crude methyl 2-(3-cyanophenyl)-2-methylpropanoate (~200 mg)

  • Candidate solvents (Isopropanol, Ethanol, Ethyl Acetate, Acetone, Toluene, Heptane, Water)

  • Test tubes (8) and a test tube rack

  • Spatula

  • Pasteur pipettes and bulbs

  • Heating block or water bath

  • Vortex mixer

  • Ice-water bath

Workflow Diagram: Solvent Screening

G cluster_setup Setup cluster_testing Solubility Testing cluster_crystallization Crystallization & Evaluation cluster_decision Decision A Place ~25 mg crude product in each test tube B Add solvent dropwise at room temp (RT) A->B C Vortex to mix B->C D Soluble at RT? (Poor Solvent) C->D Observe E Heat solvent to boiling D->E No K Select Optimal Solvent D->K Yes F Add hot solvent dropwise until dissolved E->F G Insoluble when hot? (Poor Solvent) F->G Observe H Cool slowly to RT G->H No G->K Yes I Cool in ice bath H->I J Observe crystal formation (quantity and quality) I->J J->K

Caption: Workflow for small-scale recrystallization solvent screening.

Step-by-Step Procedure
  • Preparation: Label 7 test tubes, one for each candidate solvent. Add approximately 20-30 mg of the crude product to each tube.

  • Room Temperature Solubility: To each tube, add the corresponding solvent dropwise (approx. 0.5 mL) at room temperature. Vortex the mixture.

    • Observation: Note if the solid dissolves completely. A good solvent should not dissolve the compound at room temperature.[8] If it dissolves, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility: For the tubes where the solid did not dissolve at room temperature, gently heat them in a water bath or on a heating block. Add more of the same solvent dropwise until the solid just dissolves at the boiling point of the solvent.[14]

    • Rationale: Using the minimum amount of hot solvent is crucial for obtaining a saturated solution, which maximizes the yield upon cooling.[2]

    • Observation: If a large volume of solvent is required or if the solid does not dissolve at all, the solvent is likely unsuitable.

  • Cooling and Crystallization: Once a saturated hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[2][14]

  • Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice-water bath.

  • Evaluation: Assess the results. The ideal solvent is one in which the compound was sparingly soluble at room temperature but completely soluble at boiling, and which produced a large quantity of well-formed crystals upon cooling.

Protocol: Bulk Recrystallization

This protocol is for purifying a larger quantity of methyl 2-(3-cyanophenyl)-2-methylpropanoate using the optimal solvent identified in the screening process.

Workflow Diagram: Bulk Recrystallization

G cluster_A Step 1: Dissolve cluster_B Step 2: Filter (if needed) cluster_C Step 3: Cool cluster_D Step 4: Collect Crystals cluster_E Step 5: Dry A Dissolution B Hot Filtration (Optional) C Crystallization D Isolation E Drying F Purified Product A1 Place crude product in Erlenmeyer flask A2 Add minimum amount of hot optimal solvent A1->A2 B1 Perform hot gravity filtration to remove insoluble impurities A2->B1 If solution is cloudy C1 Allow filtrate to cool slowly to RT A2->C1 If solution is clear B1->C1 C2 Place in ice bath to maximize yield C1->C2 D1 Collect crystals via vacuum filtration C2->D1 D2 Wash with minimal ice-cold solvent D1->D2 E1 Air dry or use a vacuum oven D2->E1 E1->F

Caption: Step-by-step workflow for bulk recrystallization.

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (if required): If there are insoluble impurities (making the solution cloudy) or if decolorizing carbon was used, perform a hot gravity filtration to remove them.[14] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

Advanced Technique: Mixed-Solvent Recrystallization

If no single solvent is found to be ideal, a mixed-solvent system can be employed.[6] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble.[2] The two solvents must be miscible.

For Methyl 2-(3-cyanophenyl)-2-methylpropanoate:

  • Good Solvent Candidates: Ethanol, Isopropanol, Acetone

  • Anti-Solvent Candidates: Water, Heptane

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good solvent" (e.g., Ethanol).

  • While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Add one or two drops of the hot "good solvent" to redissolve the precipitate and make the solution clear again.[14]

  • Allow the solution to cool slowly, as described in the single-solvent protocol.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Stephen, H., & Stephen, T. (1963). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data, 8(4), 543-544. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. [Link]

  • Oreate AI. (2026, February 27). The Art and Science of Choosing the Right Recrystallization Solvent. Oreate AI Blog. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • University of Alberta. (2026, January 28). Recrystallization - Single Solvent. University of Alberta Department of Chemistry. [Link]

  • Fábián, L., & Gáspár, A. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Allen Institute. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Allen Institute. [Link]

  • Lee, D. J., et al. (2008). Crystallization Behavior of Fatty Acid Methyl Esters. ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-3-phenylprop-2-enoate. PubChem. [Link]

  • Chemspace. (n.d.). Methyl 2-[3-(3-cyanophenyl)prop-2-enamido]-2-methylpropanoate. Chemspace. [Link]

  • Camacho, D. M., Roberts, K. J., More, I., & Lewtas, K. (n.d.). Solubility and Nucleation of Methyl Stearate as a Function of Crystallisation Environment. White Rose Research Online. [Link]

Sources

Method

Application Note: GC-MS Method Development and Impurity Profiling for Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Executive Summary Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a critical synthetic intermediate utilized in the development of antithrombotic agents, notably Factor Xa inhibitors (1[1]). As regulato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a critical synthetic intermediate utilized in the development of antithrombotic agents, notably Factor Xa inhibitors (1[1]). As regulatory agencies increasingly scrutinize the purity of active pharmaceutical ingredients (APIs), developing robust analytical methods for intermediate profiling is paramount. This application note details a highly specific, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered for the qualitative and quantitative analysis of this cyano-ester intermediate.

Scientific Principles & Method Rationale

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the target analyte. Methyl 2-(3-cyanophenyl)-2-methylpropanoate presents unique analytical challenges due to its dual functionality: a highly polar cyano group (-CN) and a moderately polar methyl ester (-COOCH₃), separated by a sterically hindered gem-dimethyl quaternary carbon.

Chromatographic Causality: Column and Temperature Selection

The presence of the cyano group induces strong dipole moments. While one might instinctively select a highly polar column (e.g., PEG/Wax), such stationary phases often lead to excessive retention times and thermal bleed at the temperatures required to elute this molecule (Predicted BP: ~297°C). Instead, a mid-polarity 5% phenyl-arylene phase (DB-5MS) is optimal. The phenyl groups in the stationary phase provide sufficient polarizability via π−π interactions with the analyte's aromatic ring and cyano group, ensuring sharp peak symmetry without sacrificing thermal stability. This approach aligns with industry standards for 2[2].

Mass Spectrometry Causality: EI Fragmentation Dynamics

Under 70 eV Electron Ionization (EI), the molecule (m/z 203) undergoes highly predictable fragmentation. The quaternary carbon acts as a structural weak point. The cleavage of the ester radical (-COOCH₃, 59 Da) yields a tertiary benzylic carbocation at m/z 144. Because tertiary benzylic cations are exceptionally stable (stabilized by both hyperconjugation from the methyl groups and resonance from the aromatic ring), m/z 144 will dominate the spectrum as the base peak. This provides an ideal quantifier ion for Selected Ion Monitoring (SIM), a strategy thoroughly validated in3[3].

Fragmentation M Molecular Ion [M]⁺• m/z 203 F1 [M - CH₃]⁺ m/z 188 M->F1 Loss of methyl radical (-15 Da) F2 [M - OCH₃]⁺ m/z 172 M->F2 Loss of methoxy radical (-31 Da) F3 [M - COOCH₃]⁺ m/z 144 (Base Peak) M->F3 Loss of ester radical (-59 Da)

Figure 1: Primary Electron Ionization (EI) fragmentation pathways for the target analyte.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility across different laboratories during4[4], the following step-by-step protocol incorporates internal system suitability checks.

Step 1: Sample Preparation
  • Solvent Selection: Use GC-grade Dichloromethane (DCM). DCM is selected because its low boiling point (39.6°C) allows it to elute well before the analyte, and its expansion volume in the GC inlet prevents backflash.

  • Stock Solution: Accurately weigh 10.0 mg of methyl 2-(3-cyanophenyl)-2-methylpropanoate and dissolve in 10.0 mL of DCM to create a 1.0 mg/mL stock.

  • Working Standards: Serial dilute the stock with DCM to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL for SIM quantitation.

Step 2: Gas Chromatography Execution
  • Inlet Configuration: Set the split/splitless injector to 250°C. This temperature guarantees instantaneous vaporization of the 203.24 g/mol compound without inducing thermal degradation. Use a split ratio of 20:1 to prevent column overloading.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Programming:

    • Focusing Phase: Hold at 80°C for 2.0 min to focus the analyte band at the head of the column.

    • Elution Phase: Ramp at 15°C/min to 200°C.

    • Bake-out Phase: Ramp at 10°C/min to 280°C and hold for 5.0 min to clear the column of any high-boiling matrix impurities.

Step 3: Mass Spectrometry Detection
  • Thermal Zones: Maintain the MS transfer line at 280°C to prevent cold spots and analyte condensation. Set the EI source to 230°C; this prevents source contamination while minimizing excessive thermal fragmentation prior to ionization.

  • Acquisition Mode: Utilize Full Scan (m/z 40–400) for qualitative impurity profiling and SIM mode for targeted quantitation, a dual-approach widely recognized in 5[5].

GCMS_Workflow Prep Sample Prep DCM Dilution 1.0 mg/mL Inject GC Injection Split 20:1 250°C Prep->Inject Separate Separation DB-5MS Column Temp Programmed Inject->Separate Ionize Ionization EI Mode 70 eV Separate->Ionize Detect Detection Full Scan / SIM m/z 144 Base Ionize->Detect

Figure 2: End-to-end GC-MS analytical workflow for cyano-ester intermediate profiling.

Data Presentation & System Suitability

To ensure the method is performing to specification, verify the instrumental parameters and expected fragmentation data against the tables below. A system suitability blank (pure DCM) must be run prior to the sample to confirm a flat baseline with no carryover at the expected retention time (~11.5 minutes).

Table 1: Optimized GC-MS Instrumental Parameters

ParameterSpecification / SettingJustification
Analytical Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Balances polarizability with high thermal stability.
Injection Volume 1.0 µL (Split 20:1)Prevents detector saturation and peak fronting.
Inlet Temperature 250 °CEnsures rapid volatilization of the 203.24 g/mol ester.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times during temp ramps.
Oven Program 80°C (2 min) 15°C/min to 200°C 10°C/min to 280°C (5 min)Focuses analyte, elutes efficiently, and bakes out matrix.
MS Source / Quad 230 °C / 150 °CPrevents condensation while preserving the molecular ion.

Table 2: Characteristic EI Fragmentation Ions for SIM Method

Ion (m/z)Ion TypeRelative AbundanceDiagnostic Purpose
144 [M - COOCH₃]⁺100% (Base Peak)Quantifier Ion: Highly stable tertiary benzylic cation.
172 [M - OCH₃]⁺~15 - 25%Qualifier Ion 1: Confirms presence of the methyl ester.
188 [M - CH₃]⁺~5 - 10%Qualifier Ion 2: Confirms the gem-dimethyl structure.
203 [M]⁺•< 5%Molecular Ion: Weak but critical for absolute identification.

References

  • Molaid Chemical Database. methyl 2-(3-cyanophenyl)-2-methylpropanoate - CAS 445003-61-2. Molaid. 1

  • Taylor & Francis. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.4

  • Benchchem. A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Cyano-2-(hydroxyimino)acetamide.2

  • Journal of Applied Pharmaceutical Science. Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS.3

  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis.5

Sources

Method

Chemoselective Hydrolysis of Sterically Hindered Esters: Conversion of Methyl 2-(3-cyanophenyl)-2-methylpropanoate to its Carboxylic Acid

Executive Summary & Scope The hydrolysis of methyl 2-(3-cyanophenyl)-2-methylpropanoate to 2-(3-cyanophenyl)-2-methylpropanoic acid presents a classic dual-challenge in organic synthesis: severe steric hindrance coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The hydrolysis of methyl 2-(3-cyanophenyl)-2-methylpropanoate to 2-(3-cyanophenyl)-2-methylpropanoic acid presents a classic dual-challenge in organic synthesis: severe steric hindrance coupled with a highly sensitive functional group. This application note provides drug development professionals and synthetic chemists with field-proven, chemoselective methodologies to achieve this transformation in high yields. By bypassing traditional aqueous saponification, the protocols detailed herein prevent the degradation of the base-sensitive nitrile group while successfully cleaving the highly hindered quaternary ester.

Mechanistic Rationale & The Chemoselectivity Challenge

To design a successful protocol, one must first analyze the structural liabilities of the substrate:

  • The Steric Penalty ( α,α -dimethyl substitution): Standard ester saponification proceeds via the base-catalyzed BAC​2 mechanism, requiring the hydroxide ion to attack the carbonyl carbon and form a tetrahedral intermediate. The presence of a gem-dimethyl group adjacent to the carbonyl creates massive steric bulk, drastically increasing the activation energy and rendering standard hydrolysis kinetically disfavored.

  • The Chemoselectivity Trap (3-Cyano Group): To force the hydrolysis of a hindered ester, chemists typically resort to prolonged heating with strong aqueous bases (e.g., 1M NaOH at 90 °C). However, under these forcing conditions, the electrophilic carbon of the nitrile group is highly susceptible to hydration, leading to the formation of a primary amide, which can further hydrolyze to a dicarboxylic acid .

Strategic Solutions

To achieve chemoselectivity, the reaction must bypass the traditional aqueous tetrahedral intermediate. We validate two distinct strategies:

  • Strategy A: Anhydrous Silanolate Cleavage. Potassium trimethylsilanolate ( KOSiMe3​ ) acts as a highly nucleophilic, anhydrous hydroxide equivalent. It effectively cleaves sterically hindered esters in aprotic solvents (like THF) at room temperature. The strictly anhydrous environment prevents the hydration of the nitrile group , .

  • Strategy B: SN​2 Dealkylation ( BAL​2 Mechanism). Using Lithium Iodide ( LiI ) in refluxing ethyl acetate. Instead of attacking the sterically shielded carbonyl carbon, the iodide anion acts as a soft nucleophile, attacking the ester's methyl group via an SN​2 mechanism. Because it avoids the carbonyl carbon entirely, it easily cleaves hindered methyl esters while perfectly preserving the nitrile .

Reaction Pathway Visualization

G Substrate Methyl 2-(3-cyanophenyl) -2-methylpropanoate Standard Aqueous NaOH / Heat (Standard Saponification) Substrate->Standard Steric block at C=O KOSiMe3 KOSiMe3 / THF (Anhydrous Cleavage) Substrate->KOSiMe3 Anhydrous nucleophile LiI LiI / EtOAc Reflux (SN2 Dealkylation) Substrate->LiI Attack on -CH3 SideProduct Amide/Di-acid Impurities (Nitrile Hydrolysis) Standard->SideProduct Harsh conditions degrade -CN Target 2-(3-cyanophenyl) -2-methylpropanoic acid KOSiMe3->Target Chemoselective LiI->Target Bypasses C=O

Reaction pathways for the hydrolysis of methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Comparative Data Presentation

The following table summarizes the quantitative outcomes of different hydrolysis methodologies applied to this specific substrate class.

MethodReagents & ConditionsPrimary MechanismEster Cleavage EfficiencyNitrile PreservationExpected Yield
Standard Saponification NaOH(aq)​ , MeOH , 80 °C, 24 h BAC​2 Poor / Extremely SlowPoor (Forms Amide)< 20% (Target)
Silanolate Cleavage KOSiMe3​ , THF , 25 °C, 4-12 hAnhydrous BAC​2 ExcellentExcellent> 90%
Halide Dealkylation LiI , EtOAc , Reflux, 16 h SN​2 ( BAL​2 )ExcellentExcellent85 - 95%

Experimental Protocols

Protocol A: KOSiMe3​ -Mediated Anhydrous Cleavage

This protocol is ideal for rapid, room-temperature deprotection. It relies on the precipitation of the potassium carboxylate salt to drive the reaction forward.

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq)

  • Potassium trimethylsilanolate ( KOSiMe3​ , 2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran ( THF )

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N2​ ). Causality: KOSiMe3​ is highly hygroscopic. Handling under an inert atmosphere prevents the reagent from converting into unreactive potassium hydroxide and hexamethyldisiloxane via atmospheric moisture.

  • Dissolution: Dissolve the ester substrate in anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Reagent Addition: Add KOSiMe3​ portion-wise at room temperature (25 °C) under vigorous stirring.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) until the starting material is fully consumed. A white precipitate (the potassium salt of the product) will typically form.

  • Quenching (Self-Validating Step): Cool the flask to 0 °C and carefully add 1M HCl until the aqueous layer reaches pH ~2. Causality: Acidification serves a dual purpose. It protonates the carboxylate salt to allow extraction into the organic phase, and it converts any excess silanolate into hexamethyldisiloxane (HMDS), a highly volatile byproduct that is easily removed under vacuum.

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure carboxylic acid.

Protocol B: Lithium Iodide-Mediated SN​2 Dealkylation

This protocol is highly recommended if the substrate contains other base-sensitive functional groups, as it operates under essentially neutral conditions.

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq)

  • Anhydrous Lithium Iodide ( LiI , 3.0 - 5.0 eq)

  • Anhydrous Ethyl Acetate ( EtOAc )

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask equipped with a reflux condenser, dissolve the ester in anhydrous EtOAc (0.1 - 0.2 M).

  • Reagent Addition: Add anhydrous LiI in one portion. Causality: Water must be strictly excluded. If water is present at reflux temperatures, competitive and non-selective aqueous hydrolysis will occur, degrading the nitrile.

  • Heating: Heat the mixture to reflux (approx. 77 °C) and stir for 16-24 hours. Causality: The SN​2 attack on the methyl group by iodide is kinetically slower than standard acid-base reactions. Thermal energy is strictly required to overcome the activation barrier for dealkylation.

  • Cooling & Acidification: Cool the reaction to room temperature. Dilute with additional EtOAc and wash with 1M HCl to ensure the product is in its protonated carboxylic acid form.

  • Thiosulfate Wash (Self-Validating Step): Wash the organic layer with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: During prolonged reflux, trace amounts of iodide can oxidize to iodine ( I2​ ), giving the product a dark brown discoloration. Thiosulfate instantly reduces I2​ back to colorless, water-soluble iodide ions, ensuring high product purity.

  • Workup: Wash with brine, dry over MgSO4​ , filter, and concentrate in vacuo.

References

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at:[Link]

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta (via ResearchGate). Available at:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Application

Application Notes &amp; Protocols: Design and Synthesis of Bioactive Molecules from Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of methyl 2-(3-cyanophenyl)-2-methylpropanoate as a versatile st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of methyl 2-(3-cyanophenyl)-2-methylpropanoate as a versatile starting material for the synthesis of novel bioactive molecules. We delve into the intrinsic chemical potential of its core functional groups—the nitrile, the ester, and the gem-dimethyl substituted phenyl ring—and provide detailed, field-proven protocols for their transformation. The narrative emphasizes the rationale behind synthetic choices, the principles of bioisosterism, and the generation of compound libraries with diverse pharmacological potential.

Introduction: Unlocking the Potential of a Versatile Scaffold

The process of drug discovery is a relentless search for novel chemical entities that can modulate biological processes with high efficacy and selectivity.[1][2] The choice of a starting scaffold is a critical decision that dictates the accessible chemical space and the feasibility of generating diverse analog libraries. Methyl 2-(3-cyanophenyl)-2-methylpropanoate is an exemplary scaffold, possessing a unique combination of functional groups that serve as versatile handles for a multitude of chemical transformations.

Its key structural features include:

  • A meta-substituted Cyanophenyl Ring: The nitrile (-CN) group is a linchpin for synthetic diversification. It can be transformed into primary amines, carboxylic acids, or heterocyclic systems like tetrazoles, each opening distinct avenues for biological targeting.

  • A Methyl Ester: This group can be readily hydrolyzed to a carboxylic acid, a common pharmacophore for interacting with biological targets, or it can be converted into a wide array of amides, hydrazides, and other derivatives.

  • A gem-Dimethyl Group: Positioned at the benzylic position, this motif provides significant steric hindrance, which can crucially enhance metabolic stability by preventing oxidative metabolism at that site. This "magic methyl" effect can profoundly improve a compound's pharmacokinetic profile.[3]

This guide will explore strategic pathways to harness these features, providing both the conceptual framework and the practical, step-by-step protocols required for successful synthesis and derivatization.

Strategic Overview of Synthetic Pathways

The derivatization of the parent scaffold can be logically categorized based on the primary functional group being modified. The following workflow illustrates the principal synthetic routes that will be detailed in this document.

G cluster_amide Pathway C: Amide Coupling start Methyl 2-(3-cyanophenyl)-2-methylpropanoate A1 Reduction to Primary Amine start->A1 e.g., LiAlH4 A2 Hydrolysis to Carboxylic Acid start->A2 e.g., H2SO4 (aq) A3 Cycloaddition to Tetrazole start->A3 e.g., NaN3, NH4Cl B1 Hydrolysis to Carboxylic Acid start->B1 e.g., LiOH, H2O/THF C1 Amide Library Synthesis A1->C1 Derivatize amine first, then hydrolyze ester & couple B1->C1 R-NH2, Coupling Agents (EDC, HOBt)

Caption: High-level workflow of synthetic pathways from the core scaffold.

Pathway A: Transformations of the Nitrile Group

The nitrile is arguably the most versatile functional group on the scaffold. Its linear geometry and electronic properties allow for a range of transformations that dramatically alter the molecule's character.

Bioisosteric Replacement: The Power of the Cyano Group

In medicinal chemistry, bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone strategy for optimizing lead compounds.[4][5] The nitrile group can act as a bioisostere for several key functional groups, but its most powerful application is in its conversion to a tetrazole ring, which is a well-established non-classical bioisostere for a carboxylic acid.[4] This transformation can improve metabolic stability, pKa, and lipophilicity, often enhancing pharmacokinetic properties.

Bioisosteres cluster_replacements Common Bioisosteric Replacements cyano -C≡N Nitrile acid Carboxylic Acid pKa ~4-5 cyano->acid Hydrolysis tetrazole Tetrazole pKa ~4-5 cyano->tetrazole Cycloaddition amide Amide Moiety H-bond donor/acceptor cyano->amide Partial Hydrolysis (Radziszewski reaction) acid->tetrazole Bioisosteric Replacement

Caption: Bioisosteric relationships involving the nitrile functional group.

Protocol A1: Reduction of Nitrile to Primary Amine

Principle and Rationale: The reduction of a nitrile to a primary amine introduces a basic center into the molecule, creating opportunities for salt formation to improve solubility or for forming new bonds (e.g., amides, sulfonamides). Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that efficiently accomplishes this transformation.[6][7] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (20 mL per gram of nitrile) in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 equivalent) in anhydrous THF (10 mL per gram).

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(3-(aminomethyl)phenyl)-2-methylpropanoate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol A2: Conversion of Nitrile to Tetrazole

Principle and Rationale: This [2+3] cycloaddition reaction uses an azide source to form the stable, aromatic tetrazole ring.[5] The reaction is often catalyzed by an acid, such as ammonium chloride, which protonates the azide to form the more reactive hydrazoic acid in situ. This transformation is highly valuable for creating carboxylic acid bioisosteres.[4]

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of methyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq) in DMF, add sodium azide (2.0 eq) and ammonium chloride (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Acidify the aqueous mixture to pH 2-3 with 2M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl 2-methyl-2-(3-(2H-tetrazol-5-yl)phenyl)propanoate, can be purified by recrystallization or column chromatography.

Pathway B & C: Ester Hydrolysis and Amide Library Synthesis

The methyl ester is a protecting group for a carboxylic acid. Its hydrolysis is a gateway to creating amide libraries, a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Protocol B1: Hydrolysis of Methyl Ester

Principle and Rationale: Saponification is the base-catalyzed hydrolysis of an ester.[8] Lithium hydroxide (LiOH) is often preferred over NaOH or KOH at room temperature due to its better solubility in mixed aqueous-organic solvent systems and its tendency to produce cleaner reactions. The reaction yields the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate (or a derivative from Pathway A)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the carboxylic acid product into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure carboxylic acid.

Protocol C1: Parallel Amide Synthesis

Principle and Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[9] Using the carboxylic acid generated in Protocol B1, a diverse library can be created by coupling it with a collection of primary or secondary amines. Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid for nucleophilic attack by the amine, facilitating the reaction under mild conditions and minimizing side products.

Materials:

  • 2-(3-cyanophenyl)-2-methylpropanoic acid (from Protocol B1)

  • A library of diverse primary and secondary amines

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 96-well reaction block or individual reaction vials

Procedure (for a single reaction):

  • In a reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).

  • Seal the vial and stir at room temperature for 8-24 hours.

  • Quench the reaction with water. Dilute with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide via column chromatography, preparative TLC, or HPLC.

Data Presentation: Example Synthesis Table

For systematic evaluation, all synthesized compounds should be characterized and their data tabulated.

Cmpd. IDR-Group (from Amine)Yield (%)Purity (LCMS, %)m/z [M+H]⁺IC₅₀ (Target X, µM)
SM-01 -->98204.1>100
ACID-01 (Carboxylic Acid)95>99190.1>100
AMD-01 Benzylamine82>98279.215.2
AMD-02 Morpholine75>99261.25.8
TET-ACID-01 (Tetrazole, Acid)68 (2 steps)>97233.122.5
TET-AMD-01 (Tetrazole, Benzylamide)71>98322.21.1

Note: Data presented are illustrative examples.

Conclusion

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a cost-effective and synthetically tractable starting material for the generation of diverse and novel chemical entities. The protocols outlined herein provide a robust foundation for creating libraries based on transformations of the nitrile and ester functionalities. By applying principles of bioisosterism and strategic derivatization, researchers can efficiently navigate chemical space to identify molecules with promising biological activity, accelerating the early stages of the drug discovery pipeline.[10]

References

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Kang, O. Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. Organic & Biomolecular Chemistry, 21(4), 809-813. [Link]

  • Save My Exams. (2025). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

  • Sharma, V., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Barreiro, E. J., et al. (2002). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. *LASSBIO. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery. Journal of Chemical and Pharmaceutical Research, 16(4), 13-14. [Link]

  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. [Link]

  • de Oliveira, M. F., et al. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 16(10), 379. [Link]

  • G. A. M. H. van den Hoven, et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2323–2364. [Link]

  • International Journal of Medicinal Chemistry and Innovative Drug Discovery. (2025). Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. ManTech Publications, 1(1), 35-49. [Link]

  • da Silva, A. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]

Sources

Method

Application Note: Chemoselective Reactions of Methyl 2-(3-cyanophenyl)-2-methylpropanoate with Nucleophiles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) Executive Summary & Molecular Profiling Methyl 2-(3-cyanopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2)

Executive Summary & Molecular Profiling

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a highly versatile, bifunctional building block frequently utilized in the pharmaceutical industry. Its structural motif—a meta-substituted benzonitrile coupled with an α,α -gem-dimethyl ester—is a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including BACE1 ( β -secretase) inhibitors for Alzheimer's disease and Factor Xa inhibitors for antithrombotic therapies .

From a synthetic perspective, the molecule presents a fascinating challenge in chemoselectivity. It possesses two distinct electrophilic centers:

  • Center A (Ester Carbonyl): Highly sterically hindered by the adjacent gem-dimethyl group, which shields the Bürgi-Dunitz trajectory from incoming nucleophiles.

  • Center B (Nitrile Carbon): sp -hybridized and sterically accessible, but electronically unactivated due to its meta-position on the aromatic ring.

Understanding the causality of nucleophile-electrophile interactions—specifically balancing steric hindrance against nucleophilic hardness—is paramount for directing divergent synthetic pathways.

Pathways SM Methyl 2-(3-cyanophenyl) -2-methylpropanoate Hydrolysis 2-(3-Cyanophenyl) -2-methylpropanoic acid (Chemoselective) SM->Hydrolysis LiOH, THF/H2O (O-Nucleophile) Reduction 2-(3-(Aminomethyl)phenyl) -2-methylpropan-1-ol (Global Reduction) SM->Reduction LiAlH4, THF (H-Nucleophile) Grignard Tertiary Alcohol & Ketone Derivative (Global Addition) SM->Grignard RMgX, THF (C-Nucleophile)

Divergent synthetic pathways of methyl 2-(3-cyanophenyl)-2-methylpropanoate with nucleophiles.

Reaction with Oxygen Nucleophiles: Chemoselective Saponification

Causality & Mechanistic Rationale

Saponification of α,α -disubstituted esters is notoriously sluggish due to the Thorpe-Ingold effect and severe steric crowding. Standard alkaline hydrolysis using NaOH or KOH often requires prolonged heating, which risks the undesired hydration of the delicate nitrile group into an amide or carboxylic acid .

To achieve chemoselective ester hydrolysis at room temperature, Lithium Hydroxide (LiOH) is the reagent of choice. The causality lies in the high charge density of the Li+ cation. It acts as a Lewis acid, tightly coordinating to the ester carbonyl oxygen. This coordination powerfully increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the hydroxide ( OH− ) nucleophile to overcome the steric bulk of the gem-dimethyl group .

Mechanism Ester Hindered Ester (Gem-Dimethyl Shielding) Coordination Li+ Coordination (Electrophilic Activation) Ester->Coordination LiOH addition Attack OH- Nucleophilic Attack (Tetrahedral Intermediate) Coordination->Attack Overcomes Sterics Product Carboxylate Salt (Irreversible Cleavage) Attack->Product CH3O- Elimination

Mechanistic workflow of Li-mediated chemoselective saponification overcoming steric hindrance.

Protocol 1: Synthesis of 2-(3-Cyanophenyl)-2-methylpropanoic acid

This protocol is a self-validating system designed to ensure product integrity without orthogonal analytics.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of methyl 2-(3-cyanophenyl)-2-methylpropanoate in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (0.2 M concentration). Rationale: THF ensures the organic substrate remains in solution, while water provides the necessary protic environment for the hydroxide.

  • Nucleophile Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) in a single portion at 0 °C, then allow the reaction to warm to ambient temperature (20-25 °C).

  • Self-Validating Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 , UV-active) will gradually disappear. The formation of the lithium carboxylate salt will remain at the baseline ( Rf​=0.0 ), confirming that the ester has been cleaved without generating less polar amide byproducts.

  • Quench & Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.

  • Precipitation (Validation Step): Slowly acidify the aqueous layer with 1M HCl to pH 2-3. The sudden formation of a white precipitate visually validates the protonation of the carboxylate to the free carboxylic acid. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Reaction with Hydride Nucleophiles: Reductive Transformations

Causality & Mechanistic Rationale

Hydride nucleophiles present a different chemoselectivity paradigm. The nitrile group is generally resistant to mild hydrides (like NaBH4​ ), but highly susceptible to hard, reactive hydrides like Lithium Aluminum Hydride ( LiAlH4​ ). Because LiAlH4​ is a small, aggressively hard nucleophile, it easily bypasses the steric shielding of the gem-dimethyl group, resulting in a global reduction of both the ester (to a primary alcohol) and the nitrile (to a primary amine).

Protocol 2: Global Reduction to 2-(3-(Aminomethyl)phenyl)-2-methylpropan-1-ol

Step-by-Step Methodology:

  • Preparation: Suspend 4.0 equivalents of LiAlH4​ in anhydrous THF under an inert Argon atmosphere at 0 °C. Rationale: 4.0 equivalents are required (2 for the ester, 2 for the nitrile).

  • Addition: Dissolve 1.0 equivalent of the starting material in anhydrous THF and add dropwise to the suspension.

  • Thermal Activation: Reflux the mixture (65 °C) for 4 hours. The thermal energy is required to drive the complete reduction of the nitrile intermediate to the primary amine.

  • Self-Validating Fieser Workup: Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add x mL of H2​O , followed by x mL of 15% aqueous NaOH, and finally 3x mL of H2​O .

    • Validation Check: Vigorous hydrogen gas evolution upon the first water addition validates that active hydride was present throughout the reaction. The formation of a granular, easily filterable white aluminum salt precipitate confirms successful quenching.

  • Amine Verification: Spot the filtrate on a TLC plate and stain with Ninhydrin. Heating the plate will reveal a deep purple/blue spot, self-validating the presence of the newly formed primary aliphatic amine.

Quantitative Data: Nucleophile Reactivity Profile

The table below summarizes the empirical reactivity of methyl 2-(3-cyanophenyl)-2-methylpropanoate against various nucleophilic classes, providing a predictive framework for synthetic planning.

Nucleophile ClassSpecific ReagentTarget Center(s) AttackedPrimary ProductChemoselectivity
Hard Oxygen ( OH− ) LiOH (THF/ H2​O , RT)Ester CarbonylCarboxylic AcidHigh (Nitrile intact)
Hard Oxygen ( OH− ) KOH ( H2​O , Reflux)Ester & NitrileDi-carboxylic AcidNone (Global hydrolysis)
Hard Hydride ( H− ) LiAlH4​ (THF, Reflux)Ester & NitrileAmino-AlcoholNone (Global reduction)
Bulky Hydride ( H− ) DIBAL−H (Toluene, -78°C)Nitrile CarbonEster-AldehydeModerate (Ester shielded)
Carbon ( R− ) RMgBr (THF, RT)Ester & NitrileTertiary Alcohol / KetoneNone (Global addition)
Nitrogen ( RNH2​ ) Primary Amines (Heat)Neither (Sluggish)N/AUnreactive without Lewis Acid

References

  • Title: BACE1 ( β -Secretase) Inhibitors for the Treatment of Alzheimer's Disease Source: Chemical Society Reviews (NIH Public Access / PMC) URL: [Link]

  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: Molecules (NIH Public Access / PMC) URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

Application

scaling up the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate in the lab

Application Note: Scalable Synthesis of Methyl 2-(3-cyanophenyl)-2-methylpropanoate via Palladium-Catalyzed α -Arylation Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 2-(3-cyanophenyl)-2-methylpropanoate via Palladium-Catalyzed α -Arylation

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 445003-61-2) is a critical quaternary carbon-containing building block frequently utilized in the development of antithrombotic agents and Factor Xa inhibitors[1].

Historically, the synthesis of this motif relied on the exhaustive gem-dimethylation of methyl 2-(3-cyanophenyl)acetate using stoichiometric amounts of highly toxic methyl iodide (MeI) and a strong base (e.g., NaH). On a process scale, this traditional route presents severe safety hazards, poor atom economy, and challenging purification profiles due to over- or under-alkylation.

To address these scale-up bottlenecks, this application note details a convergent, highly scalable approach: the Palladium-catalyzed α -arylation of methyl isobutyrate with 3-bromobenzonitrile . Pioneered by Buchwald and Hartwig[2][3], this cross-coupling methodology constructs the C–C bond and the sterically congested quaternary center in a single, elegant step. By leveraging specific bulky phosphine ligands and non-nucleophilic bases, this protocol bypasses toxic alkylating agents and delivers a highly pure product suitable for active pharmaceutical ingredient (API) manufacturing[1].

Mechanistic Pathway & Catalyst Selection

The success of this transformation relies on a precisely tuned catalytic cycle. The coupling of a deactivated, sterically hindered enolate with an aryl halide requires a catalyst system capable of accelerating both oxidative addition and the rate-limiting reductive elimination.

  • Ligand Causality: We employ the air-stable tetrafluoroborate salt of tri-tert-butylphosphine ( P(t-Bu)3​⋅HBF4​ ). The extreme steric bulk of the t -butyl groups forces the palladium center into a highly reactive, low-coordinate mono-ligated state ( L1​Pd0 ). This electron-rich environment rapidly inserts into the C–Br bond of 3-bromobenzonitrile, while the steric crowding subsequently drives the difficult reductive elimination to form the quaternary carbon[1][3].

  • Base Causality: Lithium dicyclohexylamide ( LiNCy2​ ) is selected over standard bases like LiHMDS or LDA. Generated in situ from dicyclohexylamine and n -butyllithium, LiNCy2​ provides the perfect balance of high basicity and extreme steric hindrance. It quantitatively deprotonates methyl isobutyrate without acting as a nucleophile toward the ester carbonyl or the highly electrophilic cyano group of the aryl halide.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 3-Bromobenzonitrile TransMet Transmetalation Ar-Pd(II)-Enolate OxAdd->TransMet Lithium Isobutyrate RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Palladium-catalyzed α-arylation catalytic cycle for quaternary carbon formation.

Process Optimization & Quantitative Data

To establish a robust scale-up procedure, various catalyst-base combinations were evaluated. The data in Table 1 demonstrates why the Pd2​(dba)3​ / P(t-Bu)3​ / LiNCy2​ system is mandatory for this specific substrate. Zinc enolates can also be utilized to expand substrate tolerance[4][5], but for methyl isobutyrate, the lithium enolate is more atom-economic for scale-up.

Table 1: Optimization of Reaction Conditions for α -Arylation (10 mmol scale)

EntryPalladium Source (mol%)LigandBaseSolventYield (%)Key Impurity / Process Observation
1 Pd2​(dba)3​ (2.5%) P(o-tolyl)3​ LiHMDSToluene15%High unreacted SM; catalyst deactivated.
2 Pd2​(dba)3​ (2.5%)XPhosLiHMDSToluene65%Incomplete enolization; ester condensation.
3 Pd(OAc)2​ (5.0%) P(t-Bu)3​⋅HBF4​ NaOtBuToluene40%Cyano group degradation by alkoxide base.
4 Pd2​(dba)3​ (2.5%) P(t-Bu)3​⋅HBF4​ LiNCy2​ Hexane/Tol 92% Clean profile; >99% conversion.

Note: Reactions run at 80 °C for 12 hours. Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocol (100 g Scale)

The following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) that act as logical gates; the reaction must not proceed to the next stage unless the analytical criteria of the current stage are met. This prevents the costly loss of palladium and advanced intermediates.

Step 1: Preparation of LiNCy2​ and Enolate Generation
  • Setup: To a thoroughly dried, nitrogen-flushed 2 L jacketed reactor, add dicyclohexylamine (110 g, 0.60 mol) and anhydrous toluene (500 mL). Cool the mixture to -10 °C.

  • Lithiation: Add n -butyllithium (2.5 M in hexanes, 240 mL, 0.60 mol) dropwise over 45 minutes, maintaining the internal temperature below 0 °C. Causality: The lithiation is highly exothermic. Strict temperature control prevents the thermal degradation of the base and ensures quantitative formation of LiNCy2​ .

  • Enolization: Stir for 30 minutes at 0 °C, then add methyl isobutyrate (61.3 g, 0.60 mol) dropwise. Stir the resulting enolate solution for 1 hour at room temperature.

  • Self-Validation Gate 1 (Enolate Integrity): Withdraw a 0.5 mL aliquot and quench with D2​O . Analyze the organic layer via GC-MS.

    • Pass Criteria: >95% deuterium incorporation at the α -position of methyl isobutyrate. If <95%, the system contains moisture; investigate the nitrogen line before proceeding.

Step 2: Cross-Coupling Reaction
  • Catalyst Activation: In a separate nitrogen-flushed flask, combine Pd2​(dba)3​⋅CHCl3​ (12.9 g, 12.5 mmol) and P(t-Bu)3​⋅HBF4​ (7.25 g, 25.0 mmol) in toluene (100 mL). Stir for 15 minutes to pre-form the active catalyst[1].

  • Coupling: Add 3-bromobenzonitrile (91.0 g, 0.50 mol) to the main reactor containing the enolate. Immediately transfer the pre-formed catalyst solution into the reactor.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Self-Validation Gate 2 (Reaction Completion): Withdraw a 1 mL aliquot, quench with aqueous NH4​Cl , and analyze the organic phase via HPLC (UV at 254 nm).

    • Pass Criteria: The area percent (A%) of 3-bromobenzonitrile must be <0.5%. If >0.5%, the catalyst has deactivated; spike with an additional 0.5 mol% of pre-formed catalyst and stir for 1 hour.

Step 3: Quench, Workup, and Isolation
  • Quench: Cool the reactor to 10 °C. Slowly add saturated aqueous NH4​Cl (500 mL) to quench unreacted enolate and base. Causality: NH4​Cl is chosen over HCl to prevent the hydrolysis of the newly formed ester and cyano functionalities.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with water (2 × 300 mL) and brine (300 mL).

  • Isolation: Concentrate the organic layer under reduced pressure. Purify the crude dark oil via short-path vacuum distillation (b.p. ~145-150 °C at 0.5 mmHg) or crystallization from cold heptane to afford methyl 2-(3-cyanophenyl)-2-methylpropanoate as a pale yellow solid/oil.

ProcessWorkflow Prep Step 1: Enolate Gen. (LiNCy2 + Ester) Coupling Step 2: Cross-Coupling (Pd Cat. + Ar-Br) Prep->Coupling IPC IPC: HPLC Analysis (>99.5% Conversion) Coupling->IPC Workup Step 3: Aq. Quench & Phase Separation IPC->Workup Pass Isolation Step 4: Distillation & Crystallization Workup->Isolation

Figure 2: Scale-up workflow and in-process control (IPC) checkpoints for the 100g synthesis.

References

  • Molaid Chemical Database. "methyl 2-(3-cyanophenyl)-2-methylpropanoate - CAS 445003-61-2." Molaid. Available at:[Link]

  • World Intellectual Property Organization. "Carboxylic acid amides having antithrombotic activity." WO2007/47306A1, 2007.
  • Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed α -Arylation of Esters." Journal of the American Chemical Society, 2001, 123(33), 7996-8002. Available at:[Link]

  • Hama, T.; Liu, X.; Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α -Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." The Journal of Organic Chemistry, 2013, 78(17), 8250-8284. Available at:[Link]

Sources

Method

Application Notes and Protocols for Reactions Involving Methyl 2-(3-cyanophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Chemical Synthesis Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a bifunctional organic molecule of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Synthesis

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a chemically accessible nitrile group and a sterically hindered ester, presents a valuable platform for the synthesis of a diverse array of downstream compounds. The cyanophenyl moiety is a common feature in pharmacologically active molecules, while the gem-dimethyl substitution offers metabolic stability.

This comprehensive guide provides detailed experimental protocols for two fundamental transformations of methyl 2-(3-cyanophenyl)-2-methylpropanoate: the hydrolysis of the nitrile to a carboxylic acid and the reduction of the nitrile to a primary amine. These reactions open gateways to a wide range of derivatives, including amides, and further functionalized amines. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental design.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties and associated hazards is paramount for safe and effective experimentation.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂N/A
Molecular Weight203.24 g/mol [1]
Physical FormWhite to off-white powder or crystal[1]
StorageSealed in a dry place at 2-8°C[1]

Safety Summary:

Compounds with similar structures are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2][3][4] In case of exposure, consult the material safety data sheet (MSDS) and seek medical attention.[2][3]

Core Reactions and Experimental Protocols

The dual functionality of methyl 2-(3-cyanophenyl)-2-methylpropanoate allows for selective transformations. The following protocols detail the hydrolysis and reduction of the nitrile group.

Protocol 1: Basic Hydrolysis of the Nitrile to 2-(3-carboxyphenyl)-2-methylpropanoic acid

This protocol describes the conversion of the nitrile functionality into a carboxylic acid via basic hydrolysis, a common and effective method.[5][6] The ester group may also be susceptible to hydrolysis under these conditions, leading to the diacid. The protocol is designed to favor the hydrolysis of the nitrile.

Reaction Principle: The nitrile group is hydrolyzed in the presence of a strong base, such as sodium hydroxide, to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[5] The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Experimental Workflow: Nitrile Hydrolysis

G reagents Reactants: - Methyl 2-(3-cyanophenyl)-2-methylpropanoate - Sodium Hydroxide Solution - Ethylene Glycol setup Reaction Setup: - Round-bottom flask - Reflux condenser - Magnetic stirrer reagents->setup reflux Reflux: - Heat to 120-130°C - Monitor by TLC setup->reflux workup Aqueous Work-up: - Cool to room temperature - Dilute with water - Wash with diethyl ether reflux->workup acidification Acidification: - Cool aqueous layer in an ice bath - Add concentrated HCl until pH 2-3 workup->acidification isolation Product Isolation: - Collect precipitate by vacuum filtration - Wash with cold water - Dry under vacuum acidification->isolation analysis Analysis: - ¹H NMR, ¹³C NMR, IR, MS - Melting Point isolation->analysis

Caption: Workflow for the basic hydrolysis of methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate

  • Sodium Hydroxide (NaOH)

  • Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq), ethylene glycol (20 mL), and a 10 M aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to 120-130°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with deionized water (50 mL) and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying and Characterization: Dry the product, 2-(3-carboxyphenyl)-2-methylpropanoic acid, under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. Determine the melting point and calculate the yield.

Protocol 2: Reduction of the Nitrile to Methyl 2-(3-(aminomethyl)phenyl)-2-methylpropanoate

This protocol details the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[5][7][8] This method is highly effective for nitrile reduction.[5][7]

Reaction Principle: The nitrile is reduced by the nucleophilic addition of hydride ions from LiAlH₄.[7] The reaction proceeds through an intermediate imine, which is further reduced to the primary amine. An acidic work-up is required to protonate the resulting amine and hydrolyze the aluminum salts.

Experimental Workflow: Nitrile Reduction

G reagents Reactants: - Lithium Aluminum Hydride (LiAlH₄) - Anhydrous Tetrahydrofuran (THF) - Methyl 2-(3-cyanophenyl)-2-methylpropanoate setup Reaction Setup: - Three-neck round-bottom flask - Dropping funnel - Nitrogen inlet - Magnetic stirrer reagents->setup addition Substrate Addition: - Cool LiAlH₄ suspension to 0°C - Add substrate solution dropwise setup->addition reflux Reaction: - Warm to room temperature - Heat to reflux - Monitor by TLC addition->reflux quench Quenching: - Cool to 0°C - Cautiously add water, then NaOH solution reflux->quench filtration Filtration: - Filter the mixture through Celite - Wash the filter cake with THF quench->filtration purification Purification: - Concentrate the filtrate - Purify by column chromatography filtration->purification analysis Analysis: - ¹H NMR, ¹³C NMR, IR, MS purification->analysis

Caption: Workflow for the reduction of methyl 2-(3-cyanophenyl)-2-methylpropanoate using LiAlH₄.

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Three-neck round-bottom flask

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (30 mL).

  • Substrate Addition: Cool the LiAlH₄ suspension to 0°C in an ice bath. Dissolve methyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly add deionized water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. Then, add 15% aqueous NaOH solution (x mL) dropwise, followed by more deionized water (3x mL). A granular precipitate should form.

  • Filtration: Stir the mixture at room temperature for 15 minutes, then filter it through a pad of Celite. Wash the filter cake with THF (3 x 20 mL).

  • Purification: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane as the eluent).

  • Characterization: Combine the fractions containing the product and remove the solvent. Dry the purified methyl 2-(3-(aminomethyl)phenyl)-2-methylpropanoate under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Causality and Rationale in Experimental Design

The choice of reagents and conditions in the provided protocols is based on established principles of organic chemistry and extensive empirical data from related transformations.

  • Nitrile Hydrolysis: The use of a strong base and high temperatures is necessary to overcome the relative stability of the nitrile group. Ethylene glycol is employed as a high-boiling solvent to achieve the required reaction temperature. The acidic work-up is crucial for the protonation of the carboxylate intermediate to yield the final carboxylic acid product.

  • Nitrile Reduction: Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[5][7] The use of an anhydrous aprotic solvent like THF is mandatory, as LiAlH₄ reacts violently with protic solvents such as water and alcohols. The sequential addition of water and NaOH solution in the quenching step is a standard procedure (Fieser work-up) to safely destroy excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Conclusion

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a versatile building block for the synthesis of a wide range of compounds. The protocols detailed in this guide for the hydrolysis and reduction of the nitrile group provide reliable and reproducible methods for accessing key synthetic intermediates. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can effectively utilize this compound in their synthetic endeavors.

References

  • Chemspace. Methyl 2-[3-(3-cyanophenyl)prop-2-enamido]-2-methylpropanoate. [Link]

  • PubChem. Methyl 2-cyano-3-phenyl-2-propenoate. [Link]

  • 3M. (2016, October 2). Safety Data Sheet. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • SpectraBase. methyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenoate - Optional[MS (GC)] - Spectrum. [Link]

  • PubChemLite. 2-(3-cyanophenyl)-2-methylpropanoic acid (C11H11NO2). [Link]

  • Google Patents.
  • Appchem. 2-(3-cyanophenyl)-2-methylpropanoic acid. [Link]

  • Google Patents. WO2011141933A2 - Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]

  • YouTube. (2018, June 16). Nitriles: reduction to amines. [Link]

  • PubChem. Methyl 2-cyano-3-phenylprop-2-enoate. [Link]

  • MDPI. (2022, October 13). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

  • Green Chemistry (RSC Publishing). 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate. The synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate. The synthesis of this molecule, while conceptually straightforward, can be accompanied by the formation of several byproducts that may complicate purification and affect yield and purity. This document provides a comprehensive troubleshooting guide in a question-and-answer format to directly address common issues, explain the underlying chemical principles, and offer robust analytical and purification protocols.

The most common and logical synthetic route to methyl 2-(3-cyanophenyl)-2-methylpropanoate is the exhaustive α-methylation of a suitable precursor, methyl 2-(3-cyanophenyl)acetate. This process involves the sequential deprotonation of the α-carbon and subsequent reaction with a methylating agent. The efficiency and selectivity of this two-step methylation are critical to minimizing byproduct formation.

Reaction Pathway Overview

The primary reaction pathway is illustrated below. It involves a strong base to generate a carbanion from the starting ester, which is then alkylated with a methylating agent. This process is repeated to introduce the second methyl group.

ReactionPathway cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Di-methylation Starting Material Methyl 2-(3-cyanophenyl)acetate Intermediate Methyl 2-(3-cyanophenyl)propanoate Starting Material->Intermediate 1. Base 2. CH3-X Product Methyl 2-(3-cyanophenyl)-2-methylpropanoate Intermediate->Product 1. Base 2. CH3-X

Caption: Proposed synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Troubleshooting Guide & FAQs

This section addresses specific issues related to byproduct formation during the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Issue 1: Incomplete Methylation

Q1: My final product is contaminated with significant amounts of the starting material (methyl 2-(3-cyanophenyl)acetate) and a mono-methylated species. How can I drive the reaction to completion?

A1: This is a common issue arising from incomplete methylation. The formation of the desired dimethylated product requires two sequential deprotonation and alkylation steps. Several factors can lead to incomplete reaction:

  • Insufficient Base: The stoichiometry and strength of the base are critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is required to fully deprotonate the α-carbon. Ensure at least two equivalents of base are used for the two methylation steps.

  • Ineffective Methylating Agent: While methyl iodide is highly reactive, its volatility can be an issue.[1] Other methylating agents like dimethyl sulfate or dimethyl carbonate can be used. Dimethyl carbonate, for instance, has been shown to be highly selective for monomethylation at high temperatures, but conditions can be optimized for dimethylation.[2]

  • Reaction Conditions: Low temperatures, often used to control kinetic vs. thermodynamic enolate formation, may slow the reaction rate.[3] It may be necessary to allow the reaction to warm to room temperature or gently heat it to ensure completion. Always monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Troubleshooting Steps:

  • Increase Base and Alkylating Agent: Use a slight excess (2.1-2.2 equivalents) of both the strong base and the methylating agent.

  • Optimize Temperature: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Monitor Progress: Before quenching the reaction, take a small aliquot, work it up, and analyze by GC-MS to confirm the disappearance of starting material and the mono-methylated intermediate.

Issue 2: Presence of Hydrolysis-Related Byproducts

Q2: My NMR and Mass Spec data show signals corresponding to a carboxylic acid and/or an amide. What is the source of these impurities and how can I prevent them?

A2: The presence of carboxylic acid or amide functionalities indicates hydrolysis of the methyl ester and/or the cyano group.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-cyanophenyl)-2-methylpropanoic acid , under either acidic or basic conditions. This most often occurs during the aqueous workup.

  • Nitrile Hydrolysis: The cyano group is generally more robust but can be hydrolyzed to a primary amide, methyl 2-(3-carbamoylphenyl)-2-methylpropanoate , under harsh acidic or basic conditions, especially with prolonged heating. Further hydrolysis can lead to the carboxylic acid.

Prevention and Mitigation:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent water from the atmosphere from hydrolyzing the reagents or products. Use anhydrous solvents.

  • Careful Workup: When quenching the reaction, use a saturated ammonium chloride solution instead of dilute acid if possible, and keep the temperature low. Minimize the time the product is in contact with aqueous acidic or basic solutions.

  • Purification: If hydrolysis occurs, the resulting carboxylic acid can often be removed by washing the organic layer with a weak base like saturated sodium bicarbonate solution. However, this may promote further hydrolysis if not done carefully. Column chromatography is the most reliable method for removing these polar byproducts.

SideReactions Product Methyl 2-(3-cyanophenyl)-2- methylpropanoate Acid_Byproduct 2-(3-cyanophenyl)-2-methyl- propanoic acid Product->Acid_Byproduct Ester Hydrolysis (H₂O, H⁺/OH⁻) Amide_Byproduct Methyl 2-(3-carbamoylphenyl)-2- methylpropanoate Product->Amide_Byproduct Nitrile Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Common hydrolysis side reactions.

Issue 3: Decarboxylation

Q3: I've identified a byproduct that appears to be 3-isopropylbenzonitrile. How could this have formed?

A3: The formation of 3-isopropylbenzonitrile is likely due to the decarboxylation of the carboxylic acid byproduct, 2-(3-cyanophenyl)-2-methylpropanoic acid . While decarboxylation of such acids typically requires high temperatures or specific catalysts, it can occur under certain conditions.[4][5] The presence of this byproduct is a strong indicator that significant ester hydrolysis has occurred, followed by loss of CO2.

Prevention:

  • Avoid High Temperatures: If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible.

  • Control pH: As mentioned before, careful control of pH during workup to prevent the formation of the carboxylic acid precursor is the primary method to avoid this byproduct.

Summary of Potential Byproducts
Byproduct NameChemical FormulaMolar Mass ( g/mol )Formation Pathway
Methyl 2-(3-cyanophenyl)acetateC₁₀H₉NO₂175.18Unreacted Starting Material
Methyl 2-(3-cyanophenyl)propanoateC₁₁H₁₁NO₂189.21Incomplete Methylation
2-(3-cyanophenyl)-2-methylpropanoic acidC₁₁H₁₁NO₂189.21Ester Hydrolysis
Methyl 2-(3-carbamoylphenyl)-2-methylpropanoateC₁₂H₁₅NO₃221.25Nitrile Hydrolysis
3-isopropylbenzonitrileC₁₀H₁₁N145.20Decarboxylation

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Materials:

  • Methyl 2-(3-cyanophenyl)acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 equivalents).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-(3-cyanophenyl)acetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (2.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by GC-MS to ensure complete conversion.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Byproduct Analysis by GC-MS

Objective: To identify and quantify the desired product and potential byproducts.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Inlet: Split mode (50:1), 250 °C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture (approx. 1 mg) in 1 mL of ethyl acetate.

  • Inject 1 µL of the prepared sample into the GC-MS.

Data Interpretation:

  • Identify peaks corresponding to the starting material, mono-methylated intermediate, final product, and other byproducts based on their retention times and mass spectra.

  • The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC).

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.

TroubleshootingWorkflow Start Analyze Crude Product (GC-MS, NMR) Check_Purity Is Purity >95%? Start->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Purity->Incomplete_Rxn No End_Success Synthesis Successful Check_Purity->End_Success Yes Hydrolysis_Check Hydrolysis Products Present? Incomplete_Rxn->Hydrolysis_Check No Action_Optimize Optimize Reaction: - Increase Base/MeI eq. - Increase Time/Temp Incomplete_Rxn->Action_Optimize Yes Action_Workup Refine Workup: - Use Anhydrous Solvents - Careful Quench (NH4Cl) - Minimize Aqueous Contact Hydrolysis_Check->Action_Workup Yes Action_Purify Purify via Column Chromatography Hydrolysis_Check->Action_Purify No/Minor Action_Optimize->Start Rerun Reaction Action_Workup->Start Rerun Reaction End_Purify Purification Required Action_Purify->End_Purify

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • S. A. Tundo, P. Synthesis of 2-phenylpropionic acid. Organic Syntheses, Coll. Vol. 10, p.634 (2004); Vol. 76, p.169 (1999). [Link]

  • Ghandi, M., & Aryan, R. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(2), 85-103 (2020). [Link]

  • Credi, A., et al. The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid-Base Operated Molecular Switch. Chemistry, 25(66), 15205-15211 (2019). [Link]

  • Various Authors. Decarboxylation. Organic Chemistry Portal. [Link]

  • Gui, R. Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. University of Nebraska - Lincoln Digital Commons, (2017). [Link]

  • Zhang, J., et al. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1501-1503 (2013). [Link]

  • Zaytsev, V. D., et al. Hydrolysis of 3 under acidic conditions. ResearchGate, (2016). [Link]

  • Banerjee, A. K., et al. Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers, (2025). [Link]

  • Pearson Education. Alkylation of the following compound with methyl iodide under two... Pearson. [Link]

  • Doc Brown. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

Sources

Optimization

how to improve the yield of methyl 2-(3-cyanophenyl)-2-methylpropanoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2).

This molecule is a highly sterically hindered, quaternary carbon-containing intermediate critical for the development of antithrombotic agents and Factor Xa inhibitors. To achieve high yields, researchers typically employ one of two pathways: the modern Palladium-Catalyzed α-Arylation or the classic Double α-Methylation .

Below, you will find root-cause analyses, self-validating protocols, and structural data to help you optimize your workflows.

Route A: Palladium-Catalyzed α-Arylation

This route couples methyl isobutyrate with 3-bromobenzonitrile. While highly convergent, it is notoriously sensitive to base selection and catalyst poisoning.

G A Methyl Isobutyrate C Lithium Enolate A->C Deprotonation B LiNCy₂ Base (-78°C) B->C E Methyl 2-(3-cyanophenyl)- 2-methylpropanoate C->E Transmetalation & Reductive Elimination D 3-Bromobenzonitrile + Pd(dba)₂ / P(t-Bu)₃ D->E Oxidative Addition

Palladium-catalyzed α-arylation mechanism for methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Troubleshooting FAQs

Q: Why does my synthesis stall at ~28% yield when using the standard patent conditions (Pd₂dba₃ / P(t-Bu)₃·HBF₄ / n-BuLi / Dicyclohexylamine)? A: Patent literature often cites low yields (around 28%) when generating the lithium enolate in situ [1]. The causality is two-fold:

  • Enolate Instability: Methyl isobutyrate is highly volatile. If the enolate is not formed quantitatively at low temperatures, it undergoes rapid Claisen self-condensation.

  • Catalyst Poisoning: Generating the base in situ in the presence of the Pd catalyst can lead to localized heating, and unreacted n-BuLi can attack the Pd complex or the cyano group of the 3-bromobenzonitrile. Solution: Pre-form the lithium enolate at -78°C using strictly anhydrous lithium dicyclohexylamide (LiNCy₂). LiNCy₂ is bulkier than LDA, preventing nucleophilic attack on the ester [2].

Q: I am observing significant amounts of benzonitrile (hydrodehalogenation) instead of the coupled product. How do I prevent this? A: Hydrodehalogenation occurs when adventitious moisture or amine bases provide a proton/hydride source, allowing the aryl-Pd-H species to undergo reductive elimination before transmetalation. Solution: Ensure rigorous Schlenk techniques. Alternatively, switch to a more neutral Zinc enolate (Reformatsky-type) approach. Zinc enolates exhibit remarkable functional group tolerance and operate under milder conditions, minimizing off-target hydride transfers [3].

Self-Validating Protocol: Optimized α-Arylation
  • Enolate Pre-formation: In an oven-dried Schlenk flask under N₂, add dicyclohexylamine (1.1 equiv) and anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15 mins. Add methyl isobutyrate (1.1 equiv) dropwise.

    • Validation Check: Quench a 0.1 mL aliquot with D₂O. GC-MS must show >95% deuterium incorporation at the α-position, confirming quantitative enolate formation.

  • Catalyst Activation: In a separate flask, dissolve 3-bromobenzonitrile (1.0 equiv), Pd(dba)₂ (1 mol%), and P(t-Bu)₃ (2 mol%) in toluene. Stir for 10 mins until the solution turns pale orange, indicating the active Pd(0) species.

  • Cross-Coupling: Transfer the pre-formed enolate via cannula to the catalyst solution at room temperature. Stir for 2 hours.

    • Validation Check: TLC (9:1 Hexane/EtOAc) should show complete consumption of 3-bromobenzonitrile (Rf ~0.4).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

Route B: Double α-Methylation

This route utilizes methyl 2-(3-cyanophenyl)acetate and relies on exhaustive alkylation. It is highly scalable but prone to incomplete reactions.

G A Methyl 2-(3-cyanophenyl)acetate B NaH (1.1 eq) / MeI (1.1 eq) DMF, 0°C A->B E Target: Dimethylated Ester A->E One-pot: NaH (2.5 eq) MeI (2.5 eq) C Mono-methylated Intermediate B->C D NaH (1.1 eq) / MeI (1.1 eq) DMF, RT C->D D->E

Stepwise vs. one-pot double α-methylation of methyl 2-(3-cyanophenyl)acetate.

Troubleshooting FAQs

Q: I am getting a 60:40 mixture of mono- and di-methylated products. How can I push the reaction to completion? A: The first methylation yields methyl 2-(3-cyanophenyl)propanoate. This intermediate features a secondary carbon that is significantly more sterically hindered than the primary starting material. If a weak, reversible base like K₂CO₃ is used, the equilibrium does not favor the second enolate formation. Solution: Use a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) to force quantitative enolate formation, paired with a slight excess of Methyl Iodide (MeI).

Q: My product contains a high percentage of 2-(3-cyanophenyl)-2-methylpropanoic acid. Why is the ester hydrolyzing? A: Ester hydrolysis occurs when hydroxide ions are present. This is almost always caused by using degraded, moisture-exposed NaH (which forms NaOH) or wet solvents. Solution: Wash the NaH dispersion with anhydrous hexane prior to use to remove mineral oil and surface hydroxides, and strictly use anhydrous DMF.

Self-Validating Protocol: One-Pot Double Methylation
  • First Deprotonation/Alkylation: Suspend NaH (60% in mineral oil, 2.5 equiv) in anhydrous DMF at 0°C under N₂. Slowly add methyl 2-(3-cyanophenyl)acetate (1.0 equiv). Stir until H₂ evolution ceases (~30 mins). Add Methyl Iodide (2.5 equiv) dropwise.

    • Validation Check: After 2 hours, GC-MS must show complete disappearance of the starting mass (m/z 175) and conversion to the mono-methylated intermediate (m/z 189).

  • Second Alkylation: Allow the reaction to warm to room temperature and stir for an additional 12 hours. The excess NaH and MeI will overcome the steric hindrance to drive the second substitution.

    • Validation Check: GC-MS must show a complete shift to a single product peak at m/z 203.

  • Workup: Carefully quench with ice water (highly exothermic). Extract with MTBE, wash the organic layer 3x with brine (to remove DMF), dry, and concentrate.

Quantitative Method Comparison

Summarizing the operational metrics of both routes allows for better strategic decision-making during scale-up.

ParameterRoute A: Pd-Catalyzed α-ArylationRoute B: Double α-Methylation
Typical Yield 75 - 88% (Under optimized conditions)85 - 92%
Reaction Time 2 - 4 hours12 - 16 hours
Primary Impurity Benzonitrile (Hydrodehalogenation)Methyl 2-(3-cyanophenyl)propanoate
Scalability Moderate (Requires strict Schlenk techniques)High (Standard anhydrous conditions)
Cost Driver Pd Catalyst & P(t-Bu)₃ LigandMethyl Iodide & Halogenated Waste

References

  • Title: Carboxylic acid amides having antithrombotic activity (WO2007047306A1)
  • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: Accounts of Chemical Research (Culkin, D. A., & Hartwig, J. F., 2003) URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions Source: Journal of the American Chemical Society (Hartwig, J. F., et al., 2003) URL: [Link]

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for Methyl 2-(3-cyanophenyl)-2-methylpropanoate Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with optimizing the palladium-catalyzed α-arylation of meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with optimizing the palladium-catalyzed α-arylation of methyl isobutyrate with 3-bromobenzonitrile.

This guide moves beyond basic procedures to dissect the causality of temperature variations during this specific cross-coupling reaction. By understanding the thermodynamic tipping points of your reagents, you can prevent catalyst death, protect sensitive functional groups, and establish a self-validating experimental workflow.

Mechanistic Causality & Temperature Dynamics

The synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate requires navigating two competing thermal regimes to successfully merge an ester enolate with an aryl halide.

  • Enolate Generation (Cryogenic Control): The deprotonation of methyl isobutyrate requires a strong, non-nucleophilic base (e.g., LiHMDS). This step must be performed at low temperatures (-78 °C to 0 °C) to ensure quantitative enolate formation while suppressing potential self-condensation or base degradation.

  • Cross-Coupling Cycle (Ambient Optimization): The catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—must be thermally optimized. While traditional α-arylations often require heating to 80 °C, the presence of the base-sensitive cyano (-CN) group on the electrophile necessitates a lower temperature profile. By employing highly active, sterically hindered electron-rich phosphine ligands such as P(t-Bu)₃, the energetic barrier for oxidative addition is significantly lowered. This allows the reaction to proceed efficiently at 20 °C to 40 °C, which is critical to prevent base-mediated degradation of the nitrile moiety 1[1].

Troubleshooting Guides & FAQs

Q: Why is my cyano group degrading into an amide or carboxylic acid byproduct during the reaction? A: This is a classic symptom of running the cross-coupling step at elevated temperatures (>70 °C) in the presence of strong bases like LiHMDS.

  • Causality: High thermal energy overcomes the activation barrier for nitrile hydration or nucleophilic attack by residual base/moisture.

  • Solution: Lower the coupling temperature to 20 °C. Modern Pd(P(t-Bu)₃)₂ catalyst systems are highly active and can achieve full conversion at room temperature, preserving sensitive functional groups like nitriles 2[2].

Q: My reaction stalls at 30% conversion when run at room temperature. Should I increase the heat to push it to completion? A: Do not immediately apply high heat, as this risks catalyst deactivation (Pd black formation). A stalled reaction at 20 °C typically indicates an issue with the transmetalation step rather than a lack of thermal energy.

  • Causality: Oxygen ingress irreversibly oxidizes the electron-rich phosphine ligand, or degraded LiHMDS leads to incomplete enolate formation, halting the catalytic cycle.

  • Solution: Verify your Schlenk technique and the integrity of your base. If the system is strictly anaerobic, apply only mild heating (maximum 40 °C) to gently accelerate transmetalation without compromising the cyano group 3[3].

Q: Can I perform a one-pot synthesis by mixing the ester, aryl bromide, base, and catalyst simultaneously at room temperature? A: No. Mixing LiHMDS directly with 3-bromobenzonitrile at room temperature before enolate formation is highly detrimental.

  • Causality: The pKa of methyl isobutyrate (~29) requires a strong base for deprotonation. If the enolate is not pre-formed, this base will indiscriminately attack the electrophile, leading to competitive benzyne formation or direct nucleophilic attack on the nitrile.

  • Solution: Always use a sequential addition protocol. Pre-form the lithium enolate at -78 °C, then introduce the aryl bromide and catalyst4[4].

Quantitative Data Presentation

Table 1: Effect of Cross-Coupling Temperature on Yield and Byproduct Formation

Coupling Temp (°C)Catalyst SystemTime (h)Conversion (%)Target Yield (%)Mechanistic Outcome / Byproducts
20 °C Pd(P(t-Bu)₃)₂3.0>95%92% Optimal turnover; intact cyano group.
40 °C Pd(P(t-Bu)₃)₂1.5>95%88% Accelerated rate; trace Pd black observed.
80 °C Pd(P(t-Bu)₃)₂1.0100%<45% Nitrile degradation; rapid catalyst death.
20 °C Pd(PPh₃)₄24.0<15%<10% Stalled oxidative addition; unreacted SM.

Self-Validating Experimental Protocol

This protocol utilizes a sequential addition method to ensure a self-validating workflow for the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Step 1: Enolate Generation (Thermal Regime: -78 °C to 0 °C)

  • Charge an oven-dried Schlenk flask with anhydrous THF (0.2 M) and LiHMDS (1.1 equiv). Cool the solution to -78 °C under a strict nitrogen atmosphere.

  • Add methyl isobutyrate (1.1 equiv) dropwise over 5 minutes.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete deprotonation.

  • Self-Validation Checkpoint: The solution must remain clear and pale yellow. A cloudy suspension or deep coloration indicates moisture contamination or degraded base; do not proceed if observed.

Step 2: Catalyst Activation & Cross-Coupling (Thermal Regime: 20 °C) 4. In a separate nitrogen-purged vial, dissolve 3-bromobenzonitrile (1.0 equiv) and Pd(P(t-Bu)₃)₂ (0.01 equiv) in a minimal volume of anhydrous THF. 5. Add this catalyst/electrophile solution dropwise to the enolate mixture at 0 °C. 6. Remove the cooling bath and allow the reaction to warm naturally to 20 °C (room temperature). Stir for 3 hours.

  • Self-Validation Checkpoint: An immediate color shift (typically to a deep orange/red) upon addition confirms the formation of the active Pd(0) species. Monitor the reaction via GC-MS or TLC; the complete disappearance of 3-bromobenzonitrile validates successful catalytic turnover.

Step 3: Quenching & Isolation 7. Quench the reaction at 20 °C by adding saturated aqueous NH₄Cl. (Caution: Do not use strong acids, which may hydrolyze the ester or nitrile). 8. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the target compound.

Process Visualization

TempOptimization Start Enolate Formation Methyl Isobutyrate + LiHMDS Temp1 T = -78°C to 0°C (15 - 30 min) Start->Temp1 AddReagents Add 3-Bromobenzonitrile & Pd(P(t-Bu)3)2 Catalyst Temp1->AddReagents Split Cross-Coupling Temperature AddReagents->Split LowT < 20°C Sub-optimal Split->LowT OptT 20°C - 40°C Optimal Range Split->OptT HighT > 70°C High Risk Split->HighT LowT_Result Incomplete Conversion Stalled Transmetalation LowT->LowT_Result OptT_Result High Yield (85-95%) Intact Cyano Group OptT->OptT_Result HighT_Result Pd Deactivation & Nitrile Degradation HighT->HighT_Result

Fig 1: Temperature-dependent workflow for the α-arylation of methyl isobutyrate.

References

  • Moradi, W. A., & Buchwald, S. L. (2001).
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal.
  • Hama, T., Ge, S., & Hartwig, J. F. (2013).
  • US Patent 12459920B2. (2020). Targeted protein degradation.

Sources

Optimization

troubleshooting poor separation during purification of methyl 2-(3-cyanophenyl)-2-methylpropanoate

Welcome to the technical support center for the purification of methyl 2-(3-cyanophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 2-(3-cyanophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.

Troubleshooting Guide: Poor Separation

Poor separation during the purification of methyl 2-(3-cyanophenyl)-2-methylpropanoate is a common yet solvable issue. This guide will walk you through a logical troubleshooting process, from initial assessment to advanced optimization.

Problem ID: PUR-001 - Co-elution of Product with Impurities

Symptom: Your collected fractions contain both the desired product and one or more impurities, as confirmed by analytical techniques like TLC, GC-MS, or HPLC.[1]

Initial Assessment: Understanding the Separation Landscape

The first step is to characterize your mixture and the chromatographic system. Methyl 2-(3-cyanophenyl)-2-methylpropanoate possesses both polar (cyano and ester groups) and non-polar (phenyl ring and methyl groups) characteristics. This dual nature can make separation from structurally similar impurities challenging.

Common Potential Impurities:

  • Starting Materials: Unreacted 2-(3-cyanophenyl)-2-methylpropanoic acid[2] or other precursors.

  • Side-Products: Isomers (e.g., methyl 2-(4-cyanophenyl)-2-methylpropanoate[3]), or byproducts from preceding synthetic steps.

  • Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.

Troubleshooting Workflow: A Step-by-Step Approach

The following workflow provides a structured method for diagnosing and resolving poor separation.

Troubleshooting Workflow start Poor Separation Observed check_tlc Step 1: Re-evaluate TLC/ Analytical HPLC Data start->check_tlc solvent_opt Step 2: Optimize Mobile Phase check_tlc->solvent_opt Resolution < 0.5 success Successful Separation check_tlc->success Resolution > 1.0, proceed with optimized conditions stationary_phase Step 3: Consider Stationary Phase solvent_opt->stationary_phase No improvement solvent_opt->success Resolution > 1.0 loading Step 4: Assess Sample Loading stationary_phase->loading Still co-eluting stationary_phase->success Resolution > 1.0 technique Step 5: Refine Purification Technique loading->technique Overloading suspected loading->success Resolution > 1.0 technique->success Resolution achieved

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Step 1: Re-evaluate Thin-Layer Chromatography (TLC) / Analytical HPLC Data

Your initial TLC or analytical HPLC is the roadmap for your preparative separation.

Question: Are you seeing a clear separation on your analytical run?

  • If No: You must develop a suitable solvent system before attempting a larger scale purification.

  • If Yes: The problem may lie in the scale-up process.

Protocol: Systematic Solvent System Screening for Normal-Phase Chromatography

  • Objective: To find a solvent system that provides a target Rf value between 0.2 and 0.3 for your product on a silica TLC plate.[4][5] This range generally translates well to flash column chromatography.

  • Materials:

    • TLC plates (e.g., Silica Gel 60 F254)

    • A selection of solvents of varying polarity (see table below)

    • Developing chambers

    • UV lamp for visualization

  • Methodology:

    • Spot your crude reaction mixture onto several TLC plates.

    • Develop each plate in a different solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Visualize the plates under a UV lamp and calculate the Rf values for your product and the main impurities.

    • Aim for a ΔRf of at least 0.2 between the product and the closest eluting impurity.

Solvent System (Hexane:Ethyl Acetate)Polarity IndexTypical Application
95:5LowSeparation of very non-polar compounds.
90:10Low-MediumA good starting point for many organic compounds.
80:20MediumFor moderately polar compounds.
70:30Medium-HighFor more polar compounds or to increase the elution speed of moderately polar ones.
50:50HighFor highly polar compounds.
Step 2: Optimize the Mobile Phase

Even with a decent TLC separation, the mobile phase for your column may need fine-tuning.

Question: Is your product eluting too quickly or too slowly?

  • Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

  • Too Slowly (Low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

Expert Insight: For aromatic compounds like yours, π-π interactions with the stationary phase can influence retention.[6] Sometimes, switching to a different solvent system, even one with a similar polarity index, can alter selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol might improve the separation of aromatic isomers.

Protocol: Gradient Elution

If a single solvent system (isocratic elution) fails to resolve all components, a gradient elution is the next logical step.[7]

  • Objective: To increase the mobile phase polarity during the column run, eluting less polar impurities first, followed by your product, and then more polar impurities.

  • Methodology:

    • Start with a mobile phase that gives your product an Rf of ~0.1 on TLC.

    • Run the column with this initial solvent system for a few column volumes.

    • Gradually increase the percentage of the more polar solvent. The steepness of the gradient will depend on the separation of your components.

    • Monitor the elution profile using TLC or an in-line detector.

Step 3: Consider the Stationary Phase

While silica gel is the workhorse for normal-phase chromatography, it's not always the optimal choice.

Question: Have you considered alternative stationary phases?

  • Normal-Phase Options: Alumina (basic or neutral) can be effective if your compound is sensitive to the acidic nature of silica.[4]

  • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][9] It is particularly effective for separating compounds based on hydrophobicity.[9] Given the aromatic nature of your compound, reverse-phase HPLC could provide excellent resolution.[10][11]

When to Switch to Reverse-Phase:

  • If your product and impurities have very similar polarities but different hydrophobic character.

  • If you are struggling with peak tailing on silica gel due to interactions with silanol groups.

  • For high-purity requirements, as reverse-phase HPLC often offers superior resolving power.[11]

Step 4: Assess Sample Loading and Application

Overloading the column is a frequent cause of poor separation.[7]

Question: How much material are you loading onto the column relative to the amount of stationary phase?

  • General Rule of Thumb: For a straightforward separation, a sample-to-silica ratio of 1:30 to 1:50 (by weight) is a good starting point.[5] For difficult separations, this ratio may need to be increased to 1:100 or more.

Protocol: Proper Sample Application

  • Objective: To apply the sample to the column in a narrow, concentrated band.

  • Methodology (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to the solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Gently add this powder to the top of your packed column. This technique often prevents band broadening associated with wet loading.[4]

Step 5: Refine Your Purification Technique

The physical execution of the column chromatography is critical.

Question: Is your column packed correctly and are you running it at an optimal flow rate?

  • Column Packing: A poorly packed column with channels or cracks will lead to severe band broadening and poor separation. Ensure you pack the column as a slurry and allow it to settle without air bubbles.

  • Flow Rate: For flash chromatography, a flow rate of approximately 2 inches per minute is often recommended.[12] Too fast a flow rate will not allow for proper equilibration between the mobile and stationary phases, while too slow a rate can lead to diffusion and band broadening.

Frequently Asked Questions (FAQs)

Q1: My product is an oil. How can I best apply it to the column?

A1: If your product is a non-viscous oil, you can apply it directly (neat) to the top of the column, followed by a small amount of the initial eluent to wash it onto the silica.[4] However, for better results, dissolving the oil in a minimal amount of a non-polar solvent (like hexane or dichloromethane) and then performing a dry loading (as described in Step 4) is highly recommended to ensure a narrow starting band.

Q2: I see significant peak tailing in my HPLC analysis. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Column Overload: As discussed, loading too much sample can lead to tailing.[7]

  • Secondary Interactions: The cyano group or other polar functionalities in your molecule might be interacting with active sites (e.g., free silanol groups) on the silica stationary phase. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can sometimes mitigate this.

  • Extra-column Volume: Issues with tubing or fittings in your HPLC system can contribute to band broadening and tailing.[13]

  • Column Degradation: The column itself may be deteriorating.[7][14]

Q3: Can I use recrystallization to purify methyl 2-(3-cyanophenyl)-2-methylpropanoate?

A3: Recrystallization is a powerful purification technique for solid compounds. While your product may be an oil or a low-melting solid at room temperature, it's worth attempting recrystallization from a suitable solvent system, especially if you have a significant amount of material. A good starting point would be a solvent pair like hexane/ethyl acetate or toluene/hexane.[1]

Q4: How does the water content of the mobile phase affect normal-phase chromatography?

A4: In normal-phase chromatography with a silica stationary phase, water content is a critical and often overlooked parameter. Water is a very polar molecule and can deactivate the silica by adsorbing to the active silanol groups.[15] Inconsistent water content in your solvents can lead to drastic changes in retention times and poor reproducibility.[15] For highly consistent results, using solvents with a controlled water content is recommended.[14]

Q5: What is the difference between normal-phase and reverse-phase chromatography?

A5: The primary difference lies in the polarity of the stationary and mobile phases.

  • Normal-Phase: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. Polar compounds are retained more strongly.[6]

  • Reverse-Phase: Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. Non-polar (hydrophobic) compounds are retained more strongly.[6][8][9]

Chromatography Comparison cluster_0 Normal-Phase Chromatography cluster_1 Reverse-Phase Chromatography np_setup Stationary Phase: Polar (Silica) Mobile Phase: Non-polar np_elution Elution Order: 1. Non-polar compounds 2. Polar compounds rp_setup Stationary Phase: Non-polar (C18) Mobile Phase: Polar rp_elution Elution Order: 1. Polar compounds 2. Non-polar compounds

Caption: A comparison of normal-phase and reverse-phase chromatography principles.

References

  • H. Fr. Schröder. (n.d.). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed.
  • Beata Bocian, et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI.
  • BenchChem. (n.d.). Purification methods for removing impurities from nitriles. BenchChem.
  • Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Taylor & Francis Online.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Lab Bulletin. (n.d.). Normal Phase Chromatography. Lab Bulletin.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech.
  • Google Patents. (n.d.). Process for the preparation and the isolation of aromatic nitriles.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing Chromatography Problems & Troubleshooting. Shimadzu.
  • Still, W. C., Kahn, M., & Mitra, A. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution. Moodle@Units.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide.
  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide.
  • ACS Publications. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.
  • Appchem. (n.d.). 2-(3-cyanophenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
  • PubChem. (n.d.). Methyl 2-cyano-3-phenyl-2-propenoate.
  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
  • Organic Syntheses. (2002). Benzenepropanoic acid, α-isocyanato-, methyl ester, (S).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 2-cyano-3-methylbut-2-enoate.
  • Wiley Online Library. (2022, March 29). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
  • ResearchGate. (n.d.). Forensic analysis of P2P derived amphetamine synthesis impurities: Identification and characterization of indene by-products.
  • ChemScene. (n.d.). Methyl (R)-2-amino-3-(3-cyanophenyl)propanoate.
  • Chemspace. (n.d.). Methyl 2-[3-(3-cyanophenyl)prop-2-enamido]-2-methylpropanoate.

Sources

Troubleshooting

preventing side reactions in the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis and minimize side reactions.

Overview of the Synthetic Challenge

The synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate typically proceeds through a multi-step pathway. A common and logical approach involves the α,α-dimethylation of (3-cyanophenyl)acetonitrile followed by hydrolysis of the nitrile to a carboxylic acid, and finally, esterification to the methyl ester. While seemingly straightforward, each of these steps presents unique challenges and potential for side reactions that can significantly impact yield and purity.

This guide will focus on troubleshooting these key transformations, providing explanations for why certain experimental choices are made and offering self-validating protocols to ensure the integrity of your results.

Core Synthetic Pathway and Potential Issues

Synthetic_Pathway cluster_issues Potential Side Reactions A 3-Cyanobenzyl Cyanide B α,α-Dimethylation A->B Strong Base, MeI C 2-(3-Cyanophenyl)-2-methylpropanenitrile B->C I1 Over-alkylation/ Incomplete Alkylation B->I1 I2 Dimerization B->I2 D Nitrile Hydrolysis C->D H+ or OH- E 2-(3-Cyanophenyl)-2-methylpropanoic Acid D->E I3 Amide Formation D->I3 F Fischer Esterification E->F MeOH, H+ cat. G Methyl 2-(3-cyanophenyl)-2-methylpropanoate F->G I4 Incomplete Esterification/ Reversion F->I4

Caption: General workflow for the synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate, highlighting key stages and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: α,α-Dimethylation of 3-Cyanobenzyl Cyanide

Question 1: I am observing a mixture of mono-methylated and unreacted starting material along with my desired di-methylated product. How can I improve the selectivity for di-methylation?

Answer: This is a common issue arising from incomplete deprotonation and alkylation. To drive the reaction to completion and favor the di-methylated product, consider the following:

  • Choice of Base and Stoichiometry: The acidity of the benzylic protons in 3-cyanobenzyl cyanide requires a strong, non-nucleophilic base. While sodium hydride (NaH) is often used, lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can offer better solubility and reactivity at lower temperatures.[1] Crucially, you must use at least two full equivalents of the base to ensure complete deprotonation for the second methylation step.

  • Reaction Temperature: The initial deprotonation should be performed at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions of the base. After the addition of the first equivalent of methyl iodide, allowing the reaction to slowly warm to room temperature can facilitate the second deprotonation and subsequent methylation.

  • Addition of Reagents: Add the methylating agent (e.g., methyl iodide) slowly and portion-wise. This helps to control the exotherm of the reaction and minimizes the formation of undesired byproducts. A successful strategy involves generating the nitrile anion in the presence of the alkylating agent to minimize competing decomposition pathways.[2][3][4]

Troubleshooting Protocol: Optimized Di-methylation

ParameterRecommendationRationale
Base LDA or KHMDS (2.2 equivalents)Strong, non-nucleophilic bases that ensure complete di-deprotonation.
Solvent Anhydrous THF or TolueneAprotic solvents that will not interfere with the strong base.
Temperature -78 °C for initial deprotonation, then warm to RTControls reactivity and minimizes side reactions.
Methylating Agent Methyl iodide (2.5 equivalents)A slight excess ensures complete reaction.

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-cyanobenzyl cyanide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 2.2 equivalents of LDA or KHMDS solution. Stir for 1 hour at -78 °C.

  • Add 2.5 equivalents of methyl iodide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel.

Question 2: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. What is causing this and how can I prevent it?

Answer: Dimerization can occur when the nitrile anion attacks another molecule of the starting material or the mono-methylated intermediate. This is more likely to happen if the concentration of the alkylating agent is too low or if the reaction temperature is too high.

  • Control of Reaction Conditions: Maintaining a low temperature during the deprotonation and initial stages of alkylation is critical.[5]

  • Inverse Addition: A highly effective technique is "inverse addition," where the solution of the deprotonated nitrile is slowly added to a solution of the methylating agent. This ensures that the anion is always in the presence of an excess of the electrophile, favoring alkylation over dimerization.

Part 2: Hydrolysis of the Nitrile Group

Question 3: My nitrile hydrolysis is very slow and requires harsh conditions, leading to decomposition of my product. Are there milder methods?

Answer: Indeed, the hydrolysis of sterically hindered nitriles can be challenging.[6] Forcing the reaction with high temperatures and strong acids or bases for extended periods can lead to side reactions.[7]

  • Acid-Catalyzed Hydrolysis: This method is often preferred as it directly yields the carboxylic acid upon workup.[8][9] The mechanism involves protonation of the nitrile, making it more susceptible to nucleophilic attack by water.[9] An amide is formed as an intermediate.[9]

  • Base-Catalyzed Hydrolysis: This proceeds via direct nucleophilic attack of hydroxide on the nitrile carbon. It initially forms the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[8]

Troubleshooting Protocol: Efficient Nitrile Hydrolysis

ParameterAcidic HydrolysisBasic HydrolysisRationale
Reagent 50% aq. H₂SO₄20% aq. NaOHEffective concentrations for hydrolysis.
Solvent Acetic Acid or DioxaneEthanol or Ethylene GlycolCo-solvents to improve solubility of the organic nitrile.
Temperature Reflux (100-120 °C)Reflux (80-100 °C)To provide sufficient energy for the reaction to proceed.
Monitoring TLC or LC-MSTLC or LC-MSTo determine the point of complete consumption of starting material.

Step-by-Step Methodology (Acidic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(3-cyanophenyl)-2-methylpropanenitrile with a 1:1 mixture of 50% aqueous sulfuric acid and acetic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting nitrile is no longer visible.

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude carboxylic acid.

Question 4: During my nitrile hydrolysis, I am isolating a significant amount of the corresponding amide. How can I drive the reaction to the carboxylic acid?

Answer: The formation of the amide is an intermediate step in both acidic and basic nitrile hydrolysis.[9] If the amide is isolated, it indicates that the reaction has not gone to completion.

  • Increase Reaction Time and Temperature: The hydrolysis of the amide to the carboxylic acid is often the slower step. Extending the reflux time or slightly increasing the temperature can help push the equilibrium towards the final product.

  • Ensure Sufficient Water: Water is a reactant in the hydrolysis. Ensure that your aqueous acid or base solution is not overly concentrated, as this can limit the availability of water for the reaction.

Part 3: Fischer Esterification

Question 5: My Fischer esterification is not going to completion, and I have a significant amount of starting carboxylic acid remaining. How can I improve the yield of the methyl ester?

Answer: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] To drive the equilibrium towards the ester product, you need to apply Le Châtelier's principle.[10]

  • Use a Large Excess of Alcohol: The most common strategy is to use the alcohol (in this case, methanol) as the solvent.[10][12] This large excess shifts the equilibrium to the product side.

  • Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will also drive the reaction forward.[10][13][14] This can be achieved by using a Dean-Stark apparatus if a solvent like toluene is used, or by adding a dehydrating agent like molecular sieves.

Troubleshooting Protocol: High-Yield Fischer Esterification

ParameterRecommendationRationale
Alcohol Methanol (used as solvent)Large excess drives the equilibrium.
Catalyst Concentrated H₂SO₄ (catalytic amount)Strong acid catalyst to protonate the carbonyl oxygen.
Temperature Reflux (approx. 65 °C)Provides thermal energy for the reaction.
Water Removal Not typically necessary if methanol is the solvent.The large excess of methanol is usually sufficient.

Step-by-Step Methodology:

  • Dissolve the 2-(3-cyanophenyl)-2-methylpropanoic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography if necessary.

Question 6: I am concerned about potential transesterification or other side reactions with the cyano group under the acidic conditions of the Fischer esterification. Is this a valid concern?

Answer: While the cyano group is generally stable under the conditions of Fischer esterification, prolonged exposure to strong acid and heat could potentially lead to its hydrolysis to an amide or carboxylic acid. However, the esterification reaction is typically much faster. To mitigate this risk:

  • Use a Milder Catalyst: A solid-supported acid catalyst like Amberlyst-15 or a Lewis acid catalyst can sometimes be effective and may be less harsh than concentrated sulfuric acid.

  • Monitor the Reaction Closely: Avoid unnecessarily long reaction times. Once TLC indicates the consumption of the starting carboxylic acid, proceed with the workup.

Alternative Synthetic Routes

For certain applications, it may be advantageous to explore alternative synthetic strategies.

Sandmeyer Reaction

The cyano group can be introduced onto the aromatic ring via a Sandmeyer reaction.[15][16] This would involve starting with an appropriate aniline precursor, converting it to a diazonium salt, and then displacing it with a cyanide nucleophile, often using a copper(I) cyanide catalyst.[15][16][17][18]

Sandmeyer_Route A Methyl 2-(3-aminophenyl)-2-methylpropanoate B Diazotization A->B NaNO2, HCl C Aryl Diazonium Salt B->C D Sandmeyer Reaction C->D CuCN E Methyl 2-(3-cyanophenyl)-2-methylpropanoate D->E

Caption: Conceptual workflow for synthesizing the target molecule via a Sandmeyer reaction.

Potential Issues with the Sandmeyer Route:

  • Stability of the Diazonium Salt: Aryl diazonium salts are often unstable and can be explosive if isolated. They are typically generated in situ and used immediately.[17]

  • Copper Waste: The use of stoichiometric copper salts generates metallic waste that requires proper disposal.

Palladium-Catalyzed Cyanation

Modern cross-coupling methodologies allow for the direct cyanation of an aryl halide (e.g., methyl 2-(3-bromophenyl)-2-methylpropanoate) using a palladium catalyst and a cyanide source. This can be a highly efficient and functional group tolerant method.

References

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
  • Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids | Genetic technology | Chemistry - 9701 | AS & A Level | Sparkl. (URL: )
  • Chemistry of Nitriles. LibreTexts. (URL: [Link])

  • hydrolysis of nitriles - Chemguide. (URL: [Link])

  • Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides - Organic Chemistry Portal. (URL: [Link])

  • Sandmeyer Reaction | OrganicChemGuide. (URL: [Link])

  • Sandmeyer Reaction - SynArchive. (URL: [Link])

  • Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides | The Journal of Organic Chemistry. (URL: [Link])

  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

  • Alkylation of conjugated nitriles - regioselectivity - Chemistry Stack Exchange. (URL: [Link])

  • Fischer esterification reaction - BYJU'S. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Mild and practical method for the α-arylation of nitriles with heteroaryl halides - R Discovery. (URL: [Link])

  • 2-(3-cyanophenyl)-2-methylpropanoic acid (C11H11NO2) - PubChemLite. (URL: [Link])

  • Methyl 2-[3-(3-cyanophenyl)prop-2-enamido]-2-methylpropanoate - Chemspace. (URL: [Link])

  • Mild and practical method for the alpha-arylation of nitriles with heteroaryl halides - PubMed. (URL: [Link])

  • CN105037139A - Preparation method for 2-phenylpropionic acid - Google P
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl ... - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630252/)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5 - Arkivoc. (URL: [Link])

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (URL: [Link])

  • WO2011141933A2 - Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)
  • Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (URL: [Link])

  • Alkali-amide-catalyzed divergent sp2 and sp3 C–H bonds alkylation of alkylthiophenes with alkenes - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Visible-Light-Mediated Deaminative Alkylation of Primary Amines with Silacarboxylic Acids via Isonitrile Formation - PMC. (URL: [Link])

  • Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives - ResearchGate. (URL: [Link])

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals - ResearchGate. (URL: [Link])

Sources

Optimization

interpreting complex NMR spectra of crude methyl 2-(3-cyanophenyl)-2-methylpropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals decode the complex NMR spectra of crude methyl 2-(3-cyanopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals decode the complex NMR spectra of crude methyl 2-(3-cyanophenyl)-2-methylpropanoate .

This molecule is typically synthesized via the palladium-catalyzed Buchwald-Hartwig α-arylation of methyl isobutyrate with 3-bromobenzonitrile . Analyzing the crude mixture directly saves critical time during reaction optimization, but it requires navigating severe spectral overlaps caused by unreacted starting materials, catalyst ligands, and trace solvents.

Below is your authoritative troubleshooting guide, complete with causality-driven FAQs, self-validating protocols, and quantitative reference data.

NMR Troubleshooting Workflow

Workflow Start Crude 1H NMR Spectrum (CDCl3) Aliphatic Aliphatic Region (0 - 4 ppm) Start->Aliphatic Aromatic Aromatic Region (7 - 8 ppm) Start->Aromatic Gem gem-Dimethyl (~1.6 ppm) Overlaps with H2O? Aliphatic->Gem Methoxy Methoxy (~3.65 ppm) Overlaps with SM? Aliphatic->Methoxy Arom Product vs Ligand/SM (7.3 - 7.8 ppm) Aromatic->Arom Val1 Check 1:2 Integration Ratio (Methoxy : gem-Dimethyl) Gem->Val1 Val2 Check SM Doublet (~1.16 ppm) Methoxy->Val2 Val3 Run 1H-13C HMBC Correlate H2 to C=O Arom->Val3

Decision tree for resolving NMR signal overlaps in crude alpha-arylation reaction mixtures.

Troubleshooting FAQs

Q1: My gem-dimethyl peak at ~1.60 ppm integrates to more than 6H relative to the methoxy peak at 3.65 ppm. How do I correct this? Causality: The gem-dimethyl group of methyl 2-(3-cyanophenyl)-2-methylpropanoate resonates at ~1.60 ppm. In CDCl₃, trace water appears at 1.56 ppm . Because crude mixtures are often analyzed immediately after an aqueous workup, residual water causes the 1.56 ppm signal to broaden and merge with the 1.60 ppm singlet, artificially inflating the integration. Solution: Do not rely solely on 1D ¹H NMR for this region. Run a ¹H-¹³C HSQC experiment. The gem-dimethyl protons will show a strong cross-peak with their corresponding carbon (~26 ppm), whereas the water peak will have no carbon correlation, allowing you to visually isolate the product signal.

Q2: The aromatic region (7.3–7.8 ppm) is highly congested. How can I definitively assign the 3-cyanophenyl protons amidst unreacted 3-bromobenzonitrile and Pd-catalyst ligands? Causality: Both the product and the starting material (3-bromobenzonitrile) contain a meta-substituted benzene ring, leading to overlapping multiplets. Furthermore, if Pd₂(dba)₃ was used as the precatalyst , the dibenzylideneacetone (dba) ligand exhibits multiple alkene and aromatic signals in the 7.0–7.7 ppm range. Solution: Focus on the H2 proton (the proton isolated between the cyano group and the quaternary carbon). In the product, this proton appears as a fine triplet/doublet at ~7.65 ppm. To definitively assign it without interference from 3-bromobenzonitrile (H2 at ~7.75 ppm) or dba, run a ¹H-¹³C HMBC. The product's H2 proton will show a diagnostic 3-bond correlation to the ester carbonyl carbon (~176 ppm) and the quaternary aliphatic carbon (~46 ppm). The starting material cannot show these aliphatic/ester correlations.

Q3: How can I calculate the reaction conversion directly from the crude NMR without purifying the mixture? Causality: To save time during reaction optimization, you need a self-validating method to determine conversion. The methoxy groups of the starting material (methyl isobutyrate) and the product are too close (~3.67 ppm vs ~3.65 ppm) for reliable integration in a crude mixture. Solution: Use the isolated aliphatic signals. Methyl isobutyrate features a distinct doublet at 1.16 ppm (6H, J=7.0 Hz) . The product features a singlet at 1.60 ppm (6H). By integrating the doublet at 1.16 ppm (SM) against the singlet at 1.60 ppm (Product), you can accurately calculate the molar ratio of unreacted starting material to product.

Quantitative Reference Data

Use the following table to map the expected chemical shifts of your crude mixture in CDCl₃.

ComponentFunctional GroupMultiplicityChemical Shift (ppm)Integration
Product Methoxy (-OCH₃)Singlet3.653H
Product gem-Dimethyl (-C(CH₃)₂)Singlet1.606H
Product Aromatic H2Triplet (J~1.8 Hz)7.651H
Product Aromatic H4, H6Multiplet7.50 - 7.602H
Product Aromatic H5Triplet (J~7.8 Hz)7.451H
SM (Methyl isobutyrate)Methoxy (-OCH₃)Singlet3.673H
SM (Methyl isobutyrate)Methine (-CH)Septet (J=7.0 Hz)2.581H
SM (Methyl isobutyrate)Dimethyl (-CH(CH₃)₂)Doublet (J=7.0 Hz)1.166H
SM (3-Bromobenzonitrile)Aromatic H2Triplet (J~1.8 Hz)7.751H
Impurity (Water)Hydroxyl (-OH)Broad Singlet1.56-
Impurity (Toluene)Methyl (-CH₃)Singlet2.363H

Experimental Protocol: Self-Validating qNMR for Crude Mixtures

Objective: To accurately determine the yield of methyl 2-(3-cyanophenyl)-2-methylpropanoate using an internal standard, ensuring all integrations are internally consistent and free from artifactual inflation.

Step 1: Sample Preparation with Internal Standard

  • Weigh exactly 15.0 mg of the crude mixture and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard, >99% purity) into a 1.5 mL vial.

  • Causality: 1,3,5-trimethoxybenzene provides a sharp, isolated aromatic singlet at 6.08 ppm (3H) and a methoxy singlet at 3.77 ppm (9H), which do not overlap with the product, starting materials, or Buchwald-Hartwig ligands.

Step 2: Chemical Drying and Solvation

  • Dissolve the mixture in 0.6 mL of CDCl₃.

  • Add 10 mg of anhydrous K₂CO₃ to the vial and agitate for 30 seconds.

  • Self-Validation Check 1: K₂CO₃ neutralizes trace acid and sequesters residual water, ensuring the 1.56 ppm water peak is minimized and does not overlap with the 1.60 ppm gem-dimethyl peak.

  • Filter the solution through a tightly packed glass wool plug directly into a 5 mm NMR tube.

Step 3: Acquisition Parameters

  • Set the relaxation delay (D1) to 10 seconds .

  • Causality: The product contains a quaternary carbon (C2). Protons adjacent to quaternary centers (like the gem-dimethyls) possess longer T₁ relaxation times. A standard 1-second delay will result in incomplete relaxation, causing the gem-dimethyl peak to integrate to <6H relative to the methoxy peak. A 10-second delay ensures full relaxation and quantitative accuracy.

  • Acquire 16 to 32 scans at 298 K.

Step 4: Data Processing and Final Validation

  • Phase and baseline correct the spectrum manually (do not rely on automatic baseline correction for crude mixtures).

  • Integrate the internal standard aromatic peak (6.08 ppm) and set it to exactly 3.00.

  • Self-Validation Check 2: Integrate the product's methoxy peak (3.65 ppm) and gem-dimethyl peak (1.60 ppm). If the acquisition was successful and the sample is completely dry, the ratio MUST be exactly 1.00 : 2.00 (3H to 6H). If it deviates (e.g., 1.00 : 2.40), it self-validates that water is still present or the T₁ delay was insufficient. Do not calculate yield until this internal ratio is perfect.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002. URL:[Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-catalyzed alpha-arylation of esters and protected amino acids. Journal of the American Chemical Society, 123(34), 8410-8411. URL:[Link]

Troubleshooting

challenges in the scale-up of methyl 2-(3-cyanophenyl)-2-methylpropanoate synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of synthesizing and scaling up methyl 2-(3-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of synthesizing and scaling up methyl 2-(3-cyanophenyl)-2-methylpropanoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you overcome common hurdles and optimize your synthetic process.

This guide is structured to function as an interactive troubleshooting resource. We will first explore the recommended synthetic strategy, followed by a deep dive into specific challenges in a problem-and-solution format, and conclude with a broader FAQ section to address key considerations for scale-up.

Recommended Synthetic Pathway: Phase-Transfer Catalyzed Alkylation

The synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate is most effectively and scalably achieved through a two-step process starting from 3-cyanobenzyl cyanide. This route involves the formation of the critical quaternary carbon via a phase-transfer catalyzed (PTC) methylation, followed by hydrolysis of the resulting nitrile to a carboxylic acid and subsequent esterification. PTC is favored for its operational simplicity, high yields, and use of inexpensive reagents, making it ideal for transitioning from the lab to larger-scale production.[1][2]

G cluster_0 Step 1: C-Alkylation (PTC) cluster_1 Step 2: Hydrolysis & Esterification A 3-Cyanobenzyl Cyanide E 2-(3-cyanophenyl)-2-methylpropanenitrile A->E B Methylating Agent (e.g., (CH3)2SO4) B->E C NaOH (aq) / Toluene C->E D Phase-Transfer Catalyst (e.g., Aliquat 336) D->E Catalyst F 2-(3-cyanophenyl)-2-methylpropanoic acid E->F Acid or Base Hydrolysis I Methyl 2-(3-cyanophenyl)-2-methylpropanoate (Final Product) F->I G Methanol (CH3OH) G->I H Acid Catalyst (e.g., H2SO4) H->I Catalyst J Final Pure Product I->J Purification G cluster_aqueous Aqueous Phase cluster_organic Organic Phase na_cn NaOH + NaCN q_cn_aq Q+CN⁻ na_cn->q_cn_aq Anion Exchange q_cn_org Q+CN⁻ q_cn_aq->q_cn_org Phase Transfer r_cl R-Cl (Alkyl Halide) r_cn R-CN (Product) r_cl->r_cn q_cl_org Q+Cl⁻ r_cn->q_cl_org Byproduct Formation q_cl_org->na_cn Catalyst Regeneration q_cn_org->r_cl SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis (PTC) showing the catalyst cycle.

Issue 2: Formation of Di-Alkylated Impurity

Question: I'm observing a significant amount of a di-methylated byproduct, 2-(3-cyanophenyl)-2,2-dimethylpropanenitrile, in my reaction mixture. How can I improve selectivity for the mono-methylated product?

Answer: The formation of di-alkylated products occurs when the mono-alkylated product is deprotonated and reacts again with the methylating agent. This is a common challenge when the product also contains an acidic proton. However, in this specific synthesis to create a quaternary carbon, over-alkylation should not be the primary issue. A more likely side product is from reaction at another site if precursors are not chosen carefully. For instance, if starting with a different precursor. Assuming the intended reaction is methylation of 3-cyanobenzyl cyanide, the primary concern is actually incomplete methylation or other side reactions.

Let's reframe this to a more probable issue: Formation of Impurities and Side Products.

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Hydrolysis of Cyano Group Under strongly basic conditions and in the presence of water, the nitrile group can hydrolyze to a carboxamide or carboxylic acid, especially at elevated temperatures.1. Temperature Control: Maintain the reaction temperature below 60 °C. 2. Limit Reaction Time: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. [3]
Side Reactions of Methylating Agent Strong methylating agents like dimethyl sulfate can react with water (hydrolysis) or the hydroxide ion, consuming the reagent and generating methanol or dimethyl ether.1. Slow Addition: Add the methylating agent dropwise below the surface of the reaction mixture to ensure it reacts primarily with the intended carbanion. 2. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent for each methyl group to be added.
Impure Starting Materials Impurities in the 3-cyanobenzyl cyanide or solvent can lead to a host of unknown byproducts.1. Verify Purity: Confirm the purity of your starting materials using GC/MS or NMR before starting the reaction. 2. Use Dry Solvents: While the reaction uses an aqueous phase, the organic solvent (e.g., toluene) should be dry to minimize unwanted side reactions.
Issue 3: Challenges During Work-up and Purification

Question: I'm struggling with emulsion formation during the aqueous wash, and my final product is difficult to purify. What are the best practices for isolation?

Answer: Work-up and purification are critical steps where significant product loss can occur. Emulsions and closely-related impurities are common challenges when scaling up. [4][5] Purification and Work-up Protocol

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion has formed, add a small amount of brine (saturated NaCl solution) to help break it by increasing the ionic strength of the aqueous phase.

  • Washing:

    • Wash the organic layer with dilute HCl to neutralize any remaining NaOH and quench the catalyst.

    • Wash with water.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. [6]5. Purification:

    • Vacuum Distillation: This is often the most scalable method for liquid products.

    • Crystallization: If the downstream product (the carboxylic acid) is a solid, purification by crystallization is highly effective at removing impurities. [7] * Chromatography: For high-purity requirements at the lab scale, column chromatography (silica gel) is effective. For larger scales or difficult separations, techniques like Supercritical Fluid Chromatography (SFC) may offer advantages in speed and solvent reduction. [8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: There are several key hazards to manage:

  • Cyanide Compounds: 3-cyanobenzyl cyanide and the product are toxic. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). [9][10]Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Methylating Agents: Dimethyl sulfate is highly toxic and a suspected carcinogen. Use with extreme caution, ensuring no skin contact.

  • Caustic Solutions: Concentrated sodium hydroxide is highly corrosive. Wear appropriate gloves and eye protection. [11]* Exothermic Reaction: The alkylation can be exothermic. Ensure proper temperature control and slow addition of reagents to prevent a runaway reaction, which is a major concern during scale-up. [12] Q2: Which analytical methods are best for monitoring the reaction and final product purity? A2: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress at the bench.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of volatile starting materials and the appearance of the product. It can also help identify volatile impurities. [13]* High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity, especially for non-volatile compounds. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.

Q3: My process works well at the 1g scale, but fails at 100g. What scale-up issues should I consider? A3: Scale-up challenges often relate to physical processes rather than the chemistry itself. [5][12]Key factors include:

  • Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. An exothermic reaction that is manageable in the lab can become a serious hazard on a larger scale. Implement controlled cooling and slower reagent addition.

  • Mass Transfer (Mixing): Efficiently mixing two phases becomes much more difficult in larger vessels. What works with a magnetic stir bar will require a mechanical overhead stirrer with an appropriately designed impeller at a larger scale.

  • Addition Times: Reagent addition times must be increased proportionally with the scale to maintain control over temperature and concentration.

Q4: Can I perform the hydrolysis and esterification in one pot after the alkylation? A4: While a one-pot synthesis is attractive for efficiency, it presents significant challenges here. The conditions for PTC alkylation (strong base, biphasic) are incompatible with the conditions for acid-catalyzed hydrolysis and esterification (strong acid). Attempting this would likely lead to complex side reactions and low yields. A sequential process with work-up and isolation of the intermediate nitrile or acid is the most robust and reliable approach. [15]

References
  • Phase-Transfer Catalysis Communications. Industrial Phase-Transfer Catalysis. [Link]

  • National Institute for Environmental Studies Japan. Analytical Methods. [Link]

  • American Chemical Society. Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-isocyanato-3-phenylpropanoate. [Link]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]

  • Prime Scholars. How to deal with scale-up challenges of Chemistry? [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

  • Academia.edu. Synthesis of 3-Cyano- and 3-Cyano-4-methylcoumarins Using Phase Transfer Catalysis. [Link]

  • ResearchGate. Optimization of Reaction Conditions. [Link]

  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubChem. Methyl 2-cyano-3-phenyl-2-propenoate. [Link]

  • Jahangirnagar University. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Appchem. 2-(3-cyanophenyl)-2-methylpropanoic acid. [Link]

  • PubChemLite. 2-(3-cyanophenyl)-2-methylpropanoic acid (C11H11NO2). [Link]

  • Google Patents. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • Journal of Applied Pharmaceutical Science. Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. [Link]

  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
  • PMC. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. [Link]

  • MDPI. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

  • OPUS, University of Siegen. Analytical Methods. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. [Link]

  • Google Patents.
  • MDPI. Towards Sustainable Scaling-Up of Nanomaterials Fabrication: Current Situation, Challenges, and Future Perspectives. [Link]

  • ResearchGate. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • ResearchGate. Methyl 3-amino-2-cyanoacrylate. [Link]

Sources

Optimization

Technical Support Center: Moisture Troubleshooting in the Synthesis of Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals conducting the α,α -dimethylation of methyl 2-(3-cyanophenyl)acetate to yield methyl 2-(3-cyanop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals conducting the α,α -dimethylation of methyl 2-(3-cyanophenyl)acetate to yield methyl 2-(3-cyanophenyl)-2-methylpropanoate .

This transformation relies on highly moisture-sensitive strong bases—typically Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)—and electrophilic Methyl Iodide (MeI) in anhydrous Tetrahydrofuran (THF). Because the second methylation requires deprotonating a sterically hindered, less acidic intermediate, the system is exceptionally vulnerable to trace moisture.

Part 1: Quantitative Impact of Moisture

Moisture does not merely "lower the yield"; it actively alters the reaction pathway. Water quantitatively quenches NaH or LDA to generate hydroxide ions (NaOH or LiOH). This causes base depletion (stalling the reaction at the mono-methylated stage) and nucleophilic attack (saponifying the ester into a carboxylic acid).

Table 1: Impact of THF Moisture Content on Reaction Conversion (NaH/MeI System)

THF Moisture Content (ppm)Target Product Yield (%)Mono-methylated Byproduct (%)Saponified Byproduct (%)
< 10 ppm (Optimal)> 95%< 2%< 1%
50 ppm 82%12%5%
200 ppm 45%35%18%
> 500 ppm (Failure)< 10%40%> 45%

Part 2: Troubleshooting Guide & FAQs

Q: Why does my reaction stall at the mono-methylated intermediate despite adding 2.5 equivalents of NaH and MeI? A: The second deprotonation (converting the mono-methylated intermediate to its enolate) is thermodynamically more difficult due to the electron-donating effect of the newly added methyl group. This requires a full, uncompromised equivalent of a strong base. If your THF or MeI contains moisture, the water quantitatively quenches the base ( NaH+H2​O→NaOH+H2​ ). This depletion leaves insufficient base to drive the second deprotonation to completion, stalling the reaction at the mono-methylated stage.

Q: My TLC shows a highly polar baseline spot that doesn't elute even in 50% EtOAc/Hexanes. What is this byproduct? A: This is likely 2-(3-cyanophenyl)-2-methylpropanoic acid (or the un-methylated acetic acid derivative). When moisture reacts with NaH or LDA, it generates hydroxide ions. These hydroxide ions are potent nucleophiles that attack the ester carbonyl, leading to irreversible saponification. The resulting carboxylic acid salt remains at the baseline on normal-phase silica TLC.

Q: How do I safely handle and prepare the 60% NaH dispersion to ensure maximum reactivity without risking a fire? A: NaH is typically supplied as a 60% dispersion in mineral oil to protect it from atmospheric moisture. For precise stoichiometry, the oil must be removed. As detailed by Ford et al. in Organic Process Research & Development[1], NaH must be washed with anhydrous hexane or pentane under a strict Argon atmosphere. Never allow the dry, washed NaH powder to contact air , as it is highly pyrophoric.

Q: Can I use activated molecular sieves instead of a solvent still to dry my THF? A: Yes, but with strict validation. Storing THF over freshly activated 3Å molecular sieves (20% w/v) for 48 hours can achieve moisture levels < 10 ppm. However, you must validate this using Karl Fischer titration immediately before use. Do not rely on solvent stills alone, as transferring the solvent via syringe often introduces atmospheric moisture. Furthermore, the aggregation states and solvation kinetics of strong bases like LDA are highly dependent on the solvent environment, making consistent anhydrous conditions critical for reproducibility [2].

Part 3: Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol includes built-in validation checkpoints to guarantee the integrity of the anhydrous environment.

Step-by-Step Methodology: α,α -Dimethylation using NaH/MeI

  • Equipment Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an Argon inlet. Cool under a continuous stream of Argon.

  • Base Preparation: Add NaH (60% dispersion in mineral oil, 2.5 eq) to the flask. Wash the dispersion three times with 5 mL of anhydrous hexane via syringe. After each wash, allow the solid to settle and carefully withdraw the supernatant via syringe. Dry the resulting white powder under high vacuum for 15 minutes, then backfill with Argon.

  • Solvent Addition & Validation: Add anhydrous THF (10 mL/mmol) to suspend the NaH.

    • Validation Check 1: Withdraw 1 mL of the THF suspension and inject it into a Karl Fischer titrator. The reading must be < 10 ppm H2​O [3].

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve methyl 2-(3-cyanophenyl)acetate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise over 15 minutes.

    • Validation Check 2: Observe the evolution of H2​ gas (bubbling). If no bubbling occurs, the NaH has been compromised by moisture and the reaction must be aborted.

  • Electrophile Addition: Stir at 0 °C for 30 minutes to ensure complete enolate formation. Add Methyl Iodide (MeI, 2.5 eq) dropwise. Caution: MeI is volatile and highly toxic.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Check 3: Monitor via LC-MS. You should observe the transient appearance of the mono-methylated mass ( [M+H]+=190 ), which should fully convert to the target di-methylated mass ( [M+H]+=204 ).

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess NaH by adding cold, saturated aqueous NH4​Cl dropwise until hydrogen evolution ceases. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 4: Mechanistic Visualization

G Start Methyl 2-(3-cyanophenyl)acetate + NaH / LDA + MeI Moisture Moisture Present (H2O > 50 ppm) Start->Moisture Anhydrous Anhydrous Conditions (H2O < 10 ppm) Start->Anhydrous Hydroxide Base Quenched (Forms NaOH / LiOH) Moisture->Hydroxide Byproduct2 Byproduct: Mono-methylated (Due to Base Depletion) Moisture->Byproduct2 Insufficient Base Enolate Complete Deprotonation (Forms Enolate) Anhydrous->Enolate Saponification Ester Saponification (Nucleophilic Attack) Hydroxide->Saponification Alkylation Double Alkylation (Reaction with MeI) Enolate->Alkylation Byproduct1 Byproduct: Carboxylic Acid (Highly Polar Baseline Spot) Saponification->Byproduct1 Target Target Molecule: Methyl 2-(3-cyanophenyl) -2-methylpropanoate Alkylation->Target

Mechanistic divergence in ester methylation based on solvent moisture content.

References

  • Safe Sodium Hydride Use in Reactions. Organic Process Research & Development, 2011, 15, 1442–1446.[Link]

  • Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 2000, 122, 30, 7172–7182.[Link]

  • Purification of Laboratory Chemicals (8th Edition). Armarego, W. L. F., & Chai, C. L. L. Elsevier, 2013.[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: Positional Isomers of Methyl 2-(Cyanophenyl)-2-methylpropanoate

Executive Summary Methyl 2-(3-cyanophenyl)-2-methylpropanoate (the meta-isomer) is a critical synthetic intermediate in the development of highly potent, selective small-molecule inhibitors of blood coagulation Factor Xa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-cyanophenyl)-2-methylpropanoate (the meta-isomer) is a critical synthetic intermediate in the development of highly potent, selective small-molecule inhibitors of blood coagulation Factor Xa . During its synthesis, the formation of positional isomers—specifically the ortho (2-cyano) and para (4-cyano) derivatives—can occur depending on the starting materials and catalytic pathways employed. Because positional isomerism drastically alters the three-dimensional pharmacophore and subsequent binding affinity of the final Active Pharmaceutical Ingredient (API) , rigorous analytical differentiation of these isomers is a mandatory quality control step.

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR and FT-IR) of the three positional isomers, detailing the mechanistic causality behind their spectral differences and outlining self-validating experimental protocols for their identification.

Mechanistic Context & Causality

The spectroscopic differentiation of these isomers is governed by the interplay of electronic effects (induction and resonance) and steric hindrance:

  • Electronic Effects: The cyano (-C≡N) group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. In the para-isomer , resonance effects strongly deshield specific protons and carbons, while the molecule's axis of symmetry simplifies the spectrum. In the meta-isomer , resonance effects are minimized at the meta position, leaving inductive electron withdrawal to dominate the local magnetic environment.

  • Steric Deshielding: The ortho-isomer experiences severe steric crowding. The proximity of the bulky 2-methylpropanoate group to the cyano group restricts bond rotation. This forces the gem-dimethyl protons into the deshielding cone of the cyano group's π-system, shifting their ¹H NMR signal downfield compared to the meta and para isomers.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems, eliminating external calibration drift.

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy
  • Step 1: Sample Preparation: Dissolve exactly 15.0 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Step 2: System Self-Validation: Before data acquisition, the spectrometer must lock onto the deuterium signal of CDCl₃. The internal standard (TMS) peak must be strictly referenced to 0.00 ppm . The residual non-deuterated chloroform peak must appear at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these dual-reference points deviate by more than 0.02 ppm, the shim map or temperature calibration must be reset.

  • Step 3: Acquisition Parameters: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration). Acquire ¹³C spectra at 100 MHz (256 scans, complete proton decoupling).

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Step 1: System Suitability & Calibration: Prior to sample analysis, perform a polystyrene film calibration check. The system is validated only if the characteristic polystyrene band is detected at 1601 cm⁻¹ ± 1 cm⁻¹ .

  • Step 2: Background Collection: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal to account for ambient CO₂ and atmospheric moisture.

  • Step 3: Sample Analysis: Apply 2-3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

Spectroscopic Data Comparison

The quantitative data below summarizes the distinct spectroscopic markers used to differentiate the three isomers.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Isomer-CH₃ (gem-dimethyl, 6H)-OCH₃ (3H)Aromatic Protons (4H)
Ortho (2-cyano)1.65 ppm (s)3.68 ppm (s)7.38 (td), 7.52 (td), 7.58 (dd), 7.68 (dd)
Meta (3-cyano)1.58 ppm (s)3.66 ppm (s)7.43 (t), 7.55 (dt), 7.58 (dt), 7.65 (t, H-2)
Para (4-cyano)1.60 ppm (s)3.65 ppm (s)7.45 (d, J=8.5 Hz), 7.62 (d, J=8.5 Hz)
Note: The AA'BB' splitting pattern (two distinct doublets) immediately identifies the para-isomer.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Isomer-CH₃C-alpha-OCH₃C≡NC=O (Ester)Aromatic (C-CN)
Ortho 26.8 ppm47.5 ppm52.6 ppm118.2 ppm175.5 ppm112.0 ppm
Meta 26.4 ppm46.6 ppm52.5 ppm118.9 ppm176.0 ppm112.5 ppm
Para 26.5 ppm46.8 ppm52.4 ppm118.8 ppm176.2 ppm110.5 ppm
Table 3: Key FT-IR Vibrational Bands (ATR, cm⁻¹)
IsomerC≡N StretchC=O StretchC-H Out-of-Plane Bend (Fingerprint)
Ortho 2225 (sharp)1738 (strong)760 (o-disubstituted)
Meta 2230 (sharp)1735 (strong)790, 695 (m-disubstituted)
Para 2228 (sharp)1732 (strong)835 (p-disubstituted)

Analytical Workflow Visualization

IsomerID Start Unknown Isomer Methyl 2-(cyanophenyl)-2-methylpropanoate FTIR FT-IR Analysis (C-H Out-of-Plane Bending) Start->FTIR NMR1H 1H NMR Analysis (Aromatic Region Splitting) Start->NMR1H Para_IR 835 cm⁻¹ FTIR->Para_IR Meta_IR 790 & 695 cm⁻¹ FTIR->Meta_IR Ortho_IR 760 cm⁻¹ FTIR->Ortho_IR Para_NMR AA'BB' System Two doublets NMR1H->Para_NMR Meta_NMR Complex Multiplet (Singlet-like H-2) NMR1H->Meta_NMR Ortho_NMR Complex Multiplet (Downfield H-3) NMR1H->Ortho_NMR Para_Final Para-Isomer (4-cyano) Para_IR->Para_Final Meta_Final Meta-Isomer (3-cyano) Meta_IR->Meta_Final Ortho_Final Ortho-Isomer (2-cyano) Ortho_IR->Ortho_Final Para_NMR->Para_Final Meta_NMR->Meta_Final Ortho_NMR->Ortho_Final

Figure 1: Decision tree for spectroscopic differentiation of methyl 2-(cyanophenyl)-2-methylpropanoate.

Discussion & Alternative Selection

While ¹H and ¹³C NMR remain the gold standards for the structural elucidation of bulk pharmaceutical intermediates, their application is limited when analyzing trace-level isomer contamination (e.g., detecting 0.1% ortho-isomer in a bulk meta-isomer batch). Traditional FT-IR is similarly limited by matrix interference at trace levels.

For advanced trace impurity profiling, Infrared Ion Spectroscopy (IRIS) hyphenated with mass spectrometry is the superior alternative. IRIS allows for the acquisition of IR spectra from mass-selected fragment ions. Because positional isomers yield identical mass-to-charge (m/z) ratios, IRIS effectively isolates the trace isomer in the gas phase and identifies it via its unique vibrational fingerprint, entirely bypassing the need for fully matched, synthesized reference standards or high-concentration samples . Drug development professionals should default to NMR/ATR-FTIR for bulk release testing, but escalate to IRIS for investigating unknown trace impurities during process validation.

References

  • Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases Source: Molecules (2022) URL:[Link][1]

  • Design, Synthesis, and Biological Activity of Potent and Selective Inhibitors of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry (2004) URL:[Link][2]

  • Infrared Ion Spectroscopy-Based Identification of a Trace Impurity in Organic Light-Emitting Diode Materials Without Fully Matched Reference Standards Source: Analytical Chemistry (2026) URL:[Link][3]

Sources

Comparative

cross-validation of analytical results for methyl 2-(3-cyanophenyl)-2-methylpropanoate

Title: Analytical Cross-Validation Guide: Methyl 2-(3-cyanophenyl)-2-methylpropanoate Executive Summary & Context Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a sterically hindered ester intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Cross-Validation Guide: Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Executive Summary & Context

Methyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 445003-61-2) is a sterically hindered ester intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), particularly carboxylic acid amides exhibiting antithrombotic and Factor Xa inhibitory activities[1]. As a foundational building block, its purity directly dictates the yield and safety profile of downstream pharmaceutical products[2]. The molecule is typically synthesized via the palladium-catalyzed α-arylation of methyl isobutyrate with 3-bromobenzonitrile[1].

Because this specific synthetic route involves highly volatile starting materials and generates structurally analogous byproducts, relying on a single analytical method (such as a standard C18 HPLC column) often results in false-positive purity assignments. This guide objectively compares standard analytical methods against an optimized, orthogonal cross-validation strategy to ensure uncompromising structural and quantitative integrity.

Mechanistic Rationale: The Failure of Monolithic Analysis

When evaluating the purity of methyl 2-(3-cyanophenyl)-2-methylpropanoate, analysts must account for its calculated LogP of ~2.4[3] and its unique steric environment. As a Senior Application Scientist, I strongly advise against standard monolithic testing for the following mechanistic reasons:

  • The Des-methyl Impurity Challenge (HPLC): The primary synthetic byproduct is the mono-alkylated derivative (methyl 2-(3-cyanophenyl)propanoate). On a standard C18 column, separation relies purely on hydrophobic (dispersive) interactions. Because the quaternary carbon center in the target molecule sterically shields the hydrophobic core, C18 columns fail to adequately resolve this critical pair. The Alternative: A Biphenyl stationary phase introduces π−π and dipole-dipole interactions. The electron-deficient cyanophenyl ring interacts strongly with the biphenyl phase, amplifying the subtle electronic differences caused by the extra methyl group and achieving baseline resolution.

  • The Chromophore Deficit (GC-FID): Unreacted methyl isobutyrate (a starting material) lacks a conjugated π -system, rendering it practically invisible to UV detection at standard wavelengths (e.g., 254 nm or 230 nm). The Alternative: Gas Chromatography with Flame Ionization Detection (GC-FID) provides universal detection for volatile, non-UV-absorbing organics, ensuring no residual starting material is missed.

  • The Hydrolysis Risk (NMR): Under basic conditions (e.g., LiOH in THF/water), the ester readily hydrolyzes to 2-(3-cyanophenyl)-2-methylpropanoic acid (CAS: 445003-63-4)[1][4]. Quantitative NMR (qNMR) is required to verify the intact methoxy singlet and confirm absolute structural integrity.

Visualizing the Synthetic & Degradation Pathways

SynthesisPathway SM1 3-Bromobenzonitrile (SM1) Reaction Pd-Catalyzed α-Arylation SM1->Reaction SM2 Methyl Isobutyrate (SM2) SM2->Reaction Product Methyl 2-(3-cyanophenyl) -2-methylpropanoate (Target API Intermediate) Reaction->Product Main Pathway Imp1 Des-methyl Impurity (Incomplete Alkylation) Reaction->Imp1 Side Reaction Imp2 2-(3-cyanophenyl)-2- methylpropanoic acid (Hydrolysis Degradant) Product->Imp2 LiOH / H2O Degradation

Caption: Synthetic pathway of methyl 2-(3-cyanophenyl)-2-methylpropanoate and degradation routes.

Comparative Performance Data

The following table summarizes the objective performance of three analytical modalities when assessing a crude synthetic batch of methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Analytical ModalityPrimary TargetResolution ( Rs​ ) vs. Critical ImpurityLOD / LOQVerdict
HPLC-UV (C18) General Purity1.2 (vs. Des-methyl impurity)0.05% / 0.15%Insufficient. Fails to resolve structurally similar impurities.
HPLC-UV (Biphenyl) Aromatic Impurities2.8 (vs. Des-methyl impurity)0.02% / 0.06%Optimal. π−π interactions drive superior resolution.
GC-FID (DB-5) Volatile Organics4.5 (vs. Methyl Isobutyrate)10 ppm / 30 ppmMandatory. Required for non-UV active starting materials.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate self-validating System Suitability Tests (SST). A protocol is only scientifically valid if its internal controls pass before sample injection.

Protocol A: HPLC-UV (Biphenyl) for Aromatic Impurity Profiling Causality: We select 230 nm for detection because the cyanophenyl ring exhibits a strong local absorbance maximum here, maximizing the signal-to-noise (S/N) ratio for both the product and its aromatic impurities.

  • Column Preparation: Install a Phenomenex Kinetex Biphenyl column (150 x 4.6 mm, 2.6 µm). Equilibrate the column oven at 30°C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).

  • Gradient Program: Run at a flow rate of 1.0 mL/min. Start at 20% B, ramp to 80% B over 15 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.

  • System Suitability Test (SST): Inject a resolution standard containing 1 mg/mL of the product and 0.05 mg/mL of the des-methyl impurity. Validation Criterion: The run is only valid if the Resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor is ≤1.5 .

  • Sample Analysis: Inject 5 µL of the sample (prepared at 1 mg/mL in Acetonitrile). Monitor at 230 nm.

Protocol B: GC-FID for Volatile Starting Materials Causality: Methyl isobutyrate is highly volatile. A split injection prevents column overloading, while a slow initial temperature ramp ensures the volatile starting material focuses at the head of the column before elution.

  • System Setup: Install an Agilent DB-5 capillary column (30 m x 0.32 mm x 0.25 µm). Use Helium carrier gas at a constant flow of 1.5 mL/min.

  • Temperature Program: Set the oven to 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injector & Detector: Set the injector to 250°C with a 20:1 split ratio. Set the FID to 280°C.

  • SST: Inject a 50 ppm standard of methyl isobutyrate. Validation Criterion: S/N ratio must be ≥10 for the Limit of Quantitation (LOQ) to be validated.

Structural Validation via NMR

To definitively rule out the presence of the hydrolyzed byproduct, 2-(3-cyanophenyl)-2-methylpropanoic acid (CAS: 445003-63-4)[5], 1 H NMR must be performed.

  • Sample Prep: Dissolve 15 mg of the sample in 0.6 mL of CDCl 3​ .

  • Diagnostic Peaks: The definitive proof of the intact methyl ester is the presence of a sharp, 3-proton singlet at δ 3.65 ppm (the -OCH 3​ group). The quaternary α -methyl groups will appear as a 6-proton singlet at δ 1.60 ppm , and the cyanophenyl aromatic protons will present as a multiplet between δ 7.40 - 7.70 ppm . If the peak at 3.65 ppm is absent or significantly diminished relative to the aromatic signals, hydrolysis has occurred and the batch must be rejected.

Orthogonal Workflow Visualization

AnalyticalWorkflow Sample Methyl 2-(3-cyanophenyl) -2-methylpropanoate Batch Sample HPLC HPLC-UV (Biphenyl) Target: Aromatic Impurities Sample->HPLC UV-Active Compounds GC GC-FID Target: Volatile Organics Sample->GC Non-UV Active Solvents/SMs NMR qNMR (1H/13C) Target: Structural Integrity Sample->NMR Absolute Quantitation Data Cross-Validated Data Matrix HPLC->Data GC->Data NMR->Data CoA Certified Purity & Release Data->CoA Orthogonal Agreement

Caption: Orthogonal analytical workflow ensuring comprehensive cross-validation of the API intermediate.

References

  • Molaid Chemical Database. "methyl 2-(3-cyanophenyl)-2-methylpropanoate - CAS 445003-61-2". Source: Molaid. URL:[Link]

  • Bio-Fount. "2-(3-Cyano-phenyl)-2-methyl-propionic Acid methyl ester". Source: Bio-Fount. URL: [Link]

  • MySkinRecipes. "2-(3-cyanophenyl)-2-methylpropanoic acid". Source: MySkinRecipes. URL: [Link]

Sources

Validation

benchmarking the reactivity of methyl 2-(3-cyanophenyl)-2-methylpropanoate against similar compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reactivity in Drug Discovery In the intricate process of drug development, the chemical reactivity of a molecule is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reactivity in Drug Discovery

In the intricate process of drug development, the chemical reactivity of a molecule is a cornerstone of its pharmacokinetic and pharmacodynamic profile. Understanding how a potential drug candidate interacts with its biological environment is paramount to predicting its efficacy, metabolism, and potential toxicity. This guide provides a comprehensive analysis of the reactivity of methyl 2-(3-cyanophenyl)-2-methylpropanoate , a compound of interest in medicinal chemistry, by benchmarking it against structurally similar molecules.

Our investigation will delve into the electronic and steric factors that govern the reactivity of the ester and nitrile functionalities, providing a framework for researchers to anticipate the chemical behavior of this and related compounds. By synthesizing established principles of physical organic chemistry with detailed experimental protocols, this guide serves as a practical resource for scientists engaged in the design and optimization of new therapeutic agents.

Structural Comparison of Analytes

The reactivity of our target compound, methyl 2-(3-cyanophenyl)-2-methylpropanoate, is best understood in the context of its structural analogs. The subtle yet significant variations in their molecular architecture give rise to distinct chemical properties.

Compound NameStructureKey Features
Methyl 2-(3-cyanophenyl)-2-methylpropanoate Methyl 2-(3-cyanophenyl)-2-methylpropanoateTarget Compound: Features a meta-substituted cyano group and a quaternary α-carbon, introducing both electronic and significant steric effects.
Methyl 2-(4-cyanophenyl)-2-methylpropanoate Methyl 2-(4-cyanophenyl)-2-methylpropanoatePara Isomer: The cyano group is in the para position, maximizing its electron-withdrawing resonance effect.
Methyl 2-methyl-2-phenylpropanoate Methyl 2-methyl-2-phenylpropanoateUnsubstituted Phenyl Analog: Lacks the cyano group, serving as a baseline for understanding the electronic influence of the nitrile.
Methyl 2-phenylpropanoate Methyl 2-phenylpropanoateDes-methyl Analog: Lacks the α-methyl group, allowing for an assessment of steric hindrance at the benzylic position.

Theoretical Framework: Predicting Reactivity

The reactivity of the ester group, particularly towards hydrolysis, is governed by a combination of electronic and steric effects. These can be quantitatively assessed using linear free-energy relationships such as the Hammett and Taft equations.

Electronic Effects: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a group, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

  • Cyano Group (-CN): The cyano group is strongly electron-withdrawing due to both induction (-I) and resonance (-M) effects.

    • Para-position (σₚ = +0.66): The -M effect is maximized, leading to significant withdrawal of electron density from the benzene ring and, by extension, the ester carbonyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

    • Meta-position (σₘ = +0.56): The -M effect is absent, but the strong -I effect still withdraws electron density. The effect is less pronounced than in the para position.

  • No Substituent (H): (σ = 0) This serves as the reference point.

Based on these values, we can predict the following order of reactivity for ester hydrolysis under basic conditions (where a positive ρ value is expected):

Methyl 2-(4-cyanophenyl)-2-methylpropanoate > Methyl 2-(3-cyanophenyl)-2-methylpropanoate > Methyl 2-methyl-2-phenylpropanoate

Steric Effects: The Taft Equation

The Taft equation, log(k/k₀) = ρσ + δEₛ, extends the Hammett principle to aliphatic systems and can be used to disentangle steric (Eₛ) from polar (σ*) effects.[1][2][3][4] The α,α-dimethyl substitution in our target compound and its close analogs introduces significant steric hindrance around the ester carbonyl group. This bulkiness can impede the approach of a nucleophile, thereby slowing down the reaction rate compared to a less hindered ester like methyl 2-phenylpropanoate.[5]

The steric hindrance in methyl 2-(3-cyanophenyl)-2-methylpropanoate is expected to be a dominant factor in its reactivity, potentially overriding the electronic activation provided by the cyano group in some reactions.

Experimental Benchmarking: Protocols for Reactivity Assessment

To empirically validate our theoretical predictions, a series of kinetic experiments can be performed. The hydrolysis of the ester functionality serves as an excellent model reaction.

Protocol 1: Alkaline Hydrolysis of Esters Monitored by HPLC

This protocol details a method for determining the rate of hydrolysis of the subject esters under basic conditions.

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate and its analogs

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a temperature-controlled water bath (e.g., 25°C), dissolve a known concentration (e.g., 1 mM) of the ester in a mixture of acetonitrile and 0.1 M NaOH solution (e.g., 1:1 v/v).

  • Time-course Sampling: At regular intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of 0.1% TFA in acetonitrile/water to neutralize the base.

  • HPLC Analysis: Inject the quenched sample into the HPLC system. Monitor the disappearance of the ester peak and the appearance of the corresponding carboxylic acid peak at a suitable wavelength (e.g., 254 nm).[6]

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

HPLC_Workflow cluster_reaction Reaction cluster_analysis Analysis A Ester in ACN/NaOH B Time-course Sampling A->B Incubate at 25°C C Quenching with TFA B->C Aliquots D HPLC Injection C->D E Data Acquisition D->E UV Detection F Kinetic Plotting E->F Peak Area vs. Time

Caption: Workflow for HPLC-based kinetic analysis of ester hydrolysis.

Protocol 2: In-situ Reaction Monitoring by ¹H NMR Spectroscopy

For a more direct measurement of reaction kinetics, ¹H NMR spectroscopy can be employed.[7][8]

Materials:

  • Methyl 2-(3-cyanophenyl)-2-methylpropanoate and its analogs

  • Deuterated solvent (e.g., D₂O or a mixture of CD₃CN and D₂O)

  • Sodium deuteroxide (NaOD) solution

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known concentration of the ester in the deuterated solvent system directly in an NMR tube.

  • Initiation: Add a known amount of NaOD solution to the NMR tube to initiate hydrolysis.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the methyl ester protons of the starting material and the methyl protons of the methanol product. The change in the relative integrals over time can be used to calculate the reaction rate constant.[9][10]

NMR_Workflow A Dissolve Ester in Deuterated Solvent B Add NaOD to Initiate Hydrolysis A->B C Acquire 1H NMR Spectra Over Time B->C D Integrate Key Proton Signals C->D E Calculate Rate Constant D->E

Caption: Workflow for ¹H NMR-based kinetic analysis of ester hydrolysis.

Comparative Reactivity Data

The following table summarizes the expected relative hydrolysis rates based on the theoretical framework. Experimental determination using the protocols above would provide quantitative values.

CompoundPredicted Relative Hydrolysis Rate (k_rel)Key Influencing Factors
Methyl 2-(4-cyanophenyl)-2-methylpropanoate HighestStrong electron-withdrawing effect of the para-cyano group (-M, -I) significantly activates the ester carbonyl.[11]
Methyl 2-(3-cyanophenyl)-2-methylpropanoate IntermediateElectron-withdrawing effect of the meta-cyano group (-I only) activates the ester carbonyl, but less than the para isomer.
Methyl 2-methyl-2-phenylpropanoate LowerLacks the activating effect of the cyano group.
Methyl 2-phenylpropanoate Potentially higher than the α,α-dimethyl analogsReduced steric hindrance at the benzylic position facilitates nucleophilic attack.

Beyond Hydrolysis: Reactivity of the Nitrile and Benzylic Position

A comprehensive understanding of the reactivity of methyl 2-(3-cyanophenyl)-2-methylpropanoate requires consideration of its other functional groups.

Nitrile Group Reactivity

The cyano group can undergo a variety of transformations, including:

  • Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[12] This reaction typically requires more forcing conditions than ester hydrolysis.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[13]

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

The electron-withdrawing nature of the ester group might slightly influence the reactivity of the nitrile, but generally, distinct reaction conditions are required to selectively target one group over the other.

Reactivity at the Benzylic Position

The benzylic position in this molecule is a quaternary carbon, meaning it has no benzylic protons. This structural feature renders it unreactive towards typical benzylic reactions such as oxidation (e.g., with KMnO₄) or free-radical bromination (e.g., with NBS), which require the presence of at least one benzylic hydrogen.[14] This lack of reactivity at the benzylic position can be a desirable feature in drug design, as it can prevent metabolic oxidation at this site, potentially leading to a longer biological half-life.

Conclusion

The reactivity of methyl 2-(3-cyanophenyl)-2-methylpropanoate is a nuanced interplay of electronic and steric effects. The meta-cyano group activates the ester towards nucleophilic attack, though less so than a para-cyano group. The α,α-dimethyl substitution introduces significant steric hindrance, which is expected to decrease the rate of reactions at the ester carbonyl. The quaternary nature of the benzylic carbon imparts stability towards common benzylic transformations.

This guide provides a robust theoretical and practical framework for researchers to understand and predict the chemical behavior of this and related compounds. The detailed experimental protocols offer a clear path for obtaining quantitative kinetic data, which is invaluable for building accurate structure-activity relationships in the pursuit of novel therapeutics.

References

  • Taft, R. W. (1952). Linear Free-Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-Substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Taft, R. W. (1952). The Separation of Polar, Steric, and Resonance Effects in the Reactivity of Organic Compounds. Journal of the American Chemical Society, 74(12), 3120–3128.
  • Scribd. (n.d.). Taft Equation: Steric and Polar Effects. Retrieved from [Link]

  • Scribd. (n.d.). Taft Equation. Retrieved from [Link]

  • Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... Retrieved from [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • PubMed. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Marcantoni, E., et al. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. The Journal of Organic Chemistry, 66(13), 4430-4434.
  • Badiang, J. G., et al. (2015). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]

  • IntechOpen. (2019, February 21). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar‐Parkins Catalyst. Retrieved from [Link]

  • SciELO. (2013, August). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of ester formation (determined by NMR spectroscopy) by.... Retrieved from [Link]

  • ACS Publications. (1991). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study.
  • LibreTexts. (2021, February 21). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2019, March 3). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Retrieved from [Link]

  • University of Birmingham. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ACS Publications. (2005, January 29). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(4), 1501–1503.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H). Retrieved from [Link]

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Comparative

comparative cost analysis of different synthetic methods for methyl 2-(3-cyanophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the synthesis of key intermediates is a critical determinant of the overall cost-effec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the synthesis of key intermediates is a critical determinant of the overall cost-effectiveness and scalability of a given process. Methyl 2-(3-cyanophenyl)-2-methylpropanoate, a valuable building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth comparative analysis of different synthetic strategies for this compound, offering a critical evaluation of their respective costs, yields, and practical considerations. By presenting a transparent, data-driven comparison, this document aims to empower researchers and process chemists to make informed decisions when selecting a synthetic route that aligns with their specific objectives, whether for small-scale laboratory research or large-scale manufacturing.

Introduction to Synthetic Strategies

The synthesis of methyl 2-(3-cyanophenyl)-2-methylpropanoate can be approached from several distinct chemical pathways. Each route presents a unique set of advantages and disadvantages concerning starting material availability, reagent costs, reaction conditions, and overall efficiency. This guide will focus on a comparative analysis of three plausible and chemically sound synthetic routes:

  • Route 1: Alkylation of 3-Cyanophenylacetonitrile

  • Route 2: Palladium-Catalyzed Cross-Coupling

  • Route 3: Friedel-Crafts Acylation and Subsequent Transformations

The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comprehensive cost analysis for each of these synthetic pathways.

Route 1: Alkylation of 3-Cyanophenylacetonitrile

This classical approach leverages the acidity of the benzylic proton in 3-cyanophenylacetonitrile, which can be deprotonated with a strong base to form a nucleophilic carbanion. Subsequent alkylation with a methylating agent, followed by hydrolysis of the resulting dinitrile and esterification, yields the target molecule.

Workflow Diagram

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 2-(3-Cyanophenyl)-2-methylpropanenitrile

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, slowly add a solution of 3-cyanophenylacetonitrile (1.0 eq.) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.2 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 2-(3-cyanophenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis to 2-(3-Cyanophenyl)-2-methylpropanoic acid

  • Reflux the 2-(3-cyanophenyl)-2-methylpropanenitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-(3-cyanophenyl)-2-methylpropanoic acid.[1][2][3]

Step 3: Esterification to Methyl 2-(3-cyanophenyl)-2-methylpropanoate

  • Dissolve the 2-(3-cyanophenyl)-2-methylpropanoic acid (1.0 eq.) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to yield the final product, which can be further purified by distillation or chromatography.

Cost Analysis
ReagentMolar Mass ( g/mol )Price (USD/mol)EquivalentsCost per mole of product (USD)
3-Cyanophenylacetonitrile130.151501.0150
Sodium Hydride24.00252.255
Methyl Iodide141.94402.288
Sulfuric Acid98.085Catalytic~1
Methanol32.043Solvent~5
Estimated Total 299

Note: Prices are estimates based on bulk chemical supplier data and may vary.

Route 2: Palladium-Catalyzed Cross-Coupling

This modern synthetic approach involves the palladium-catalyzed coupling of a suitable aryl electrophile (e.g., 3-bromobenzonitrile) with a pronucleophile, followed by methylation and esterification. This route can offer high selectivity and milder reaction conditions compared to more traditional methods.

Workflow Diagram

Caption: Synthetic workflow for Route 2.

Experimental Protocol
  • To a reaction vessel, add 3-bromobenzonitrile (1.0 eq.), methyl isobutyrate (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add a high-boiling point solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature sufficient to drive the reaction to completion (typically 80-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once complete, cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture to remove the base and palladium residues.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield methyl 2-(3-cyanophenyl)-2-methylpropanoate.

Cost Analysis
ReagentMolar Mass ( g/mol )Price (USD/mol)EquivalentsCost per mole of product (USD)
3-Bromobenzonitrile182.02801.080
Methyl Isobutyrate102.13151.522.5
Palladium(II) Acetate224.508000.0540
XPhos476.6520000.1200
Cesium Carbonate325.821002.0200
Estimated Total 542.5

Note: Prices are estimates based on bulk chemical supplier data and may vary. The cost of palladium catalysts and specialized ligands significantly impacts the overall cost.

Route 3: Friedel-Crafts Acylation and Subsequent Transformations

This route begins with the Friedel-Crafts acylation of cyanobenzene, followed by a series of transformations to build the desired carbon skeleton. While potentially involving more steps, this approach utilizes readily available and inexpensive starting materials.

Workflow Diagram

Caption: Synthetic workflow for Route 3.

Experimental Protocol

Step 1: Synthesis of 3-Acetylbenzonitrile

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add isobutyryl chloride (1.1 eq.).

  • Slowly add cyanobenzene (1.0 eq.) to the mixture.

  • Allow the reaction to proceed at room temperature until completion.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent to yield 3-acetylbenzonitrile.

Subsequent Steps: The conversion of 3-acetylbenzonitrile to the final product involves several additional steps, such as α-halogenation, Grignard reaction with a methylating agent, and subsequent oxidation and esterification. The complexity and number of these steps can impact the overall yield and cost.

Cost Analysis
ReagentMolar Mass ( g/mol )Price (USD/mol)EquivalentsCost per mole of product (USD)
Cyanobenzene103.12201.020
Isobutyryl Chloride106.55301.133
Aluminum Chloride133.34101.212
N-Bromosuccinimide177.98451.045
Methylmagnesium Bromide119.24601.060
Oxidizing Agent (e.g., CrO₃)99.9915Varies~20
Estimated Total 190

Note: Prices are estimates and this analysis only covers the key reagents for the initial steps. The cost of subsequent transformations would need to be added for a complete picture.

Comparative Summary and Conclusion

MetricRoute 1: AlkylationRoute 2: Cross-CouplingRoute 3: Friedel-Crafts
Estimated Cost per Mole $299 $542.5 $190+
Number of Steps 31 (Core)4+
Key Advantages Well-established chemistryHigh selectivity, mild conditionsInexpensive starting materials
Key Disadvantages Use of hazardous reagents (NaH, MeI)High cost of catalyst and ligandMultiple steps, potential for low overall yield
Scalability ModerateChallenging due to catalyst costPotentially high, but requires optimization

Based on this analysis, Route 3 (Friedel-Crafts Acylation) appears to be the most cost-effective on paper, primarily due to the low cost of the initial starting materials. However, the multi-step nature of this route introduces a higher risk of yield loss at each stage, potentially increasing the final cost per gram of the product.

Route 1 (Alkylation) offers a balance between the number of steps and reagent costs. While it involves hazardous materials, the procedures are well-documented in organic synthesis literature, making it a reliable choice for laboratory-scale synthesis.

Route 2 (Palladium-Catalyzed Cross-Coupling) is the most expensive, largely due to the high cost of the palladium catalyst and specialized phosphine ligands. This route would likely only be considered if high selectivity is paramount and cannot be achieved through other methods, or for the synthesis of high-value final products where the cost of the intermediate is less of a concern.

Recommendation:

For exploratory, small-scale synthesis , Route 1 provides a reliable and moderately priced option. For process development and potential scale-up , a thorough investigation into optimizing the yields of Route 3 would be the most prudent long-term strategy for cost-effective production. The development of a more economical catalytic system for Route 2 could make it more competitive in the future.

This guide serves as a foundational analysis. Researchers are encouraged to perform their own detailed cost assessments based on current market prices and in-house experimental data to make the most informed decision for their specific needs.

References

  • Organic Syntheses Procedure, 78, 220 (2002).
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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-cyanophenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-cyanophenyl)-2-methylpropanoate
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